molecular formula C18H39N B126870 Dinonylamine CAS No. 2044-21-5

Dinonylamine

Cat. No.: B126870
CAS No.: 2044-21-5
M. Wt: 269.5 g/mol
InChI Key: MFHKEJIIHDNPQE-UHFFFAOYSA-N
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Description

Dinonylamine (CAS 2044-21-5) is a high-purity secondary amine supplied as a solid that requires storage in a refrigerated environment (0-10°C) under inert gas . It has a molecular formula of C18H39N and a molecular weight of 269.52 g/mol . This compound serves as a crucial building block in organic synthesis and materials science. Its primary research application is in the synthesis of alkylated diphenylamine antioxidants, where it is used to create nonylated diphenylamine (NDPA) . These NDPA compounds are recognized as high-performance, ash-free antioxidants that enhance the oxidative stability of oils and inhibit polymer aging, making them subjects of interest for applications in lubricants and synthetic rubber . The alkylation of diphenylamine with nonene, facilitated by catalysts, is a key method for producing these antioxidants, which are valued for their low volatility, excellent oil solubility, and high-temperature resistance . As a reagent, dinonylamine is strictly for research and development purposes. It is not for diagnostic, therapeutic, or any personal use. Please note that this compound is classified as hazardous, causing severe skin burns and eye damage . Researchers should handle it with appropriate personal protective equipment and refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-nonylnonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKEJIIHDNPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174386
Record name 1-Nonanamine, N-nonyl- (9CI)
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Molecular Weight

269.5 g/mol
Source PubChem
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CAS No.

2044-21-5
Record name Dinonylamine
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Record name Dinonylamine
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Record name 1-Nonanamine, N-nonyl- (9CI)
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Record name Dinonylamine
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Record name DINONYLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, systematically known as N-nonylnonan-1-amine, is a secondary aliphatic amine with the chemical formula C₁₈H₃₉N. Its structure consists of a central nitrogen atom bonded to two nonyl (nine-carbon) alkyl chains. This technical guide provides a comprehensive overview of the core chemical and physical properties of dinonylamine, intended to serve as a vital resource for professionals in research and development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and visual representations of its chemical synthesis.

Chemical and Physical Properties

Identification and General Properties
PropertyValueSource
IUPAC Name N-nonylnonan-1-aminePubChem[1]
Synonyms Di(n-nonyl)amine, N,N-DinonylaminePubChem[1]
CAS Number 2044-21-5PubChem[1]
Chemical Formula C₁₈H₃₉NPubChem[1]
Molecular Weight 269.51 g/mol Cheméo[2]
SMILES CCCCCCCCCNCCCCCCCCCPubChem[1]
InChI Key MFHKEJIIHDNPQE-UHFFFAOYSA-NPubChem[1]
Physical Properties

Experimental data for some physical properties of dinonylamine are limited. The following table includes a combination of experimental and calculated values to provide a comprehensive overview.

PropertyValueUnitSource
Boiling Point 609.15 ± 3.00KCheméo (NIST)[2]
Melting Point Data not available--
Density Data not available--
Vapor Pressure Data not available--
logP (Octanol/Water Partition Coefficient) 6.077-Cheméo (Crippen Calculated)[2]
Water Solubility (log₁₀S) -6.55mol/LCheméo (Crippen Calculated)[2]
McGowan's Characteristic Volume (McVol) 274.460ml/molCheméo (McGowan Calculated)[2]
Thermodynamic Properties

The following thermodynamic data has been calculated and provides insight into the energy dynamics of dinonylamine.

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°) 62.10kJ/molCheméo (Joback Calculated)[2]
Enthalpy of Fusion (ΔfusH°) 47.48kJ/molCheméo (Joback Calculated)[2]
Standard Gibbs Free Energy of Formation (ΔfG°) 190.07kJ/molCheméo (Joback Calculated)[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -361.38kJ/molCheméo (Joback Calculated)[2]
Critical Temperature (Tc) 824.88KCheméo (Joback Calculated)[2]
Critical Pressure (Pc) 1162.45kPaCheméo (Joback Calculated)[2]

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of dinonylamine are not widely published. However, standard methodologies for characterizing similar long-chain amines can be readily applied.

Determination of Solubility (Isothermal Saturation Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of dinonylamine to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in the thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any suspended particles.

  • Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of dinonylamine.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or as a mole fraction.

Synthesis of Secondary Amines (General Protocol)

Dinonylamine, as a secondary amine, can be synthesized through various methods. A common approach is the alkylation of a primary amine. The following is a generalized protocol for the synthesis of a secondary amine via reductive amination.

Materials:

  • Primary amine (e.g., nonylamine)

  • Aldehyde or ketone (e.g., nonanal)

  • Reducing agent (e.g., sodium borohydride, NaBH₄)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Reaction flask, magnetic stirrer, and condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

  • Imine Formation: Dissolve the primary amine and the aldehyde or ketone in the anhydrous solvent in a reaction flask. The reaction is typically stirred at room temperature. The formation of the intermediate imine can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Quenching and Workup: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude secondary amine is purified by distillation or column chromatography to yield the final product.

Visualizations

Synthesis of a Secondary Amine via Reductive Amination

The following diagram illustrates the general workflow for the synthesis of a secondary amine, such as dinonylamine, through reductive amination.

G A Primary Amine (e.g., Nonylamine) F Reaction in Anhydrous Solvent A->F B Aldehyde/Ketone (e.g., Nonanal) B->F C Imine Intermediate G Reduction Step C->G D Reducing Agent (e.g., NaBH4) D->G E Secondary Amine (e.g., Dinonylamine) F->C Imine Formation G->E Reduction

Workflow for Secondary Amine Synthesis
Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of dinonylamine using the isothermal saturation method are depicted below.

G A 1. Prepare Supersaturated Solution (Dinonylamine + Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h) A->B C 3. Sample and Filter Supernatant B->C D 4. Dilute Sample to Known Volume C->D E 5. Analyze by Calibrated GC-FID D->E F 6. Calculate Solubility E->F

Solubility Determination Workflow

Safety Information

Dinonylamine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Synthesis and Preparation of Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, a symmetrical secondary amine with the chemical formula (C₉H₁₉)₂NH, is a compound with applications in various fields of chemical synthesis and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of dinonylamine, with a focus on reductive amination and catalytic amination. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in drug development and chemical manufacturing.

Introduction

Dinonylamine is a long-chain aliphatic secondary amine characterized by two nonyl (C9) alkyl chains attached to a nitrogen atom. Its physical and chemical properties, largely dictated by the long alkyl chains, make it a subject of interest as a synthetic intermediate, a corrosion inhibitor, and a component in the formulation of specialty chemicals. The synthesis of symmetrical secondary amines like dinonylamine can be achieved through several established chemical transformations. This guide will focus on the most common and industrially viable methods:

  • Reductive Amination of Nonanal: A two-step, one-pot reaction involving the formation of an imine from nonanal and ammonia, followed by its reduction to dinonylamine.

  • Catalytic Amination of 1-Nonanol: The direct reaction of 1-nonanol with ammonia in the presence of a heterogeneous catalyst to produce a mixture of primary, secondary, and tertiary amines, from which dinonylamine can be isolated.

This document will provide detailed experimental procedures for these methods, present quantitative data in tabular format for easy comparison, and use graphical representations to illustrate the reaction pathways and experimental workflows.

Synthetic Methodologies

Reductive Amination of Nonanal (Pelargonaldehyde)

Reductive amination is a versatile and widely used method for the synthesis of amines.[1][2][3] In the context of dinonylamine synthesis, this process involves the reaction of nonanal (also known as pelargonaldehyde) with ammonia to form an intermediate imine, which is then reduced to the target secondary amine. The initial reaction can also lead to the formation of a primary amine (nonylamine) from nonanal and ammonia, which can then react with another molecule of nonanal to form the same imine intermediate.

Reaction Pathway:

The overall reaction can be summarized as follows:

2 C₈H₁₇CHO + NH₃ + 2 H₂ → (C₉H₁₉)₂NH + 2 H₂O

The reaction proceeds through the formation of nonylamine as an intermediate, which then reacts with a second molecule of nonanal.

Reductive_Amination Nonanal1 Nonanal Nonylamine Nonylamine Nonanal1->Nonylamine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Nonylamine Imine Imine Intermediate Nonylamine->Imine + Nonanal - H2O Nonanal2 Nonanal Nonanal2->Imine Dinonylamine Dinonylamine Imine->Dinonylamine H2 H2 / Catalyst H2->Dinonylamine Reduction

Figure 1: Reductive amination pathway for dinonylamine synthesis.

Experimental Protocol:

  • Catalyst Preparation: A supported metal catalyst, such as Ru/ZrO₂, is prepared and pre-reduced.[5]

  • Reaction Setup: A high-pressure autoclave reactor is charged with nonanal, a suitable solvent (e.g., water or an alcohol), and the catalyst.

  • Ammonia Addition: Aqueous ammonia is added to the reactor.

  • Reaction Conditions: The reactor is sealed, pressurized with hydrogen gas, and heated to the desired temperature with stirring.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The organic phase is separated, and the product is purified by distillation under reduced pressure.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of primary amines from aldehydes via reductive amination, which can be extrapolated for the synthesis of dinonylamine.

Table 1: Reductive Amination Reaction Parameters

ParameterValueReference
Catalyst Ru/ZrO₂[5]
Solvent Aqueous Ammonia[4][5]
Temperature 80 - 150 °C[5]
Hydrogen Pressure 3.0 - 5.0 MPa[5]
Reaction Time 12 - 24 hours[5]
Yield Good to Excellent (for primary amines)[4][5]

Note: The yield of dinonylamine will be dependent on optimizing the reaction conditions to favor the secondary amine over the primary and tertiary amine byproducts.

Catalytic Amination of 1-Nonanol

The direct amination of alcohols with ammonia over a heterogeneous catalyst is another important industrial route for the synthesis of amines.[7][8][9] This process, often referred to as "aminolysis of alcohols," typically produces a mixture of primary, secondary, and tertiary amines. The product distribution can be controlled to some extent by adjusting the reaction conditions.

Reaction Pathway:

The formation of dinonylamine from 1-nonanol and ammonia proceeds in a stepwise manner:

  • 1-Nonanol + NH₃ → Nonylamine + H₂O

  • Nonylamine + 1-Nonanol → Dinonylamine + H₂O

Catalytic_Amination Nonanol1 1-Nonanol Nonylamine Nonylamine Nonanol1->Nonylamine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Nonylamine Dinonylamine Dinonylamine Nonylamine->Dinonylamine + 1-Nonanol - H2O Nonanol2 1-Nonanol Nonanol2->Dinonylamine Catalyst Catalyst Catalyst->Nonylamine Catalyst->Dinonylamine

Figure 2: Catalytic amination pathway for dinonylamine synthesis.

Experimental Protocol:

A general procedure for the catalytic amination of long-chain alcohols can be adapted for the synthesis of dinonylamine.[7][8]

  • Catalyst Loading: A fixed-bed reactor is loaded with a suitable heterogeneous catalyst, such as a supported nickel or copper-based catalyst.

  • Reactant Feed: A mixture of 1-nonanol and liquid ammonia is continuously fed into the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature and maintained at a high pressure. Hydrogen gas may also be co-fed to maintain catalyst activity.

  • Product Collection: The reaction mixture exiting the reactor is cooled, and the excess ammonia and hydrogen are separated.

  • Purification: The product mixture, containing unreacted alcohol, nonylamine, dinonylamine, and triononylamine, is separated by fractional distillation.

Quantitative Data:

The following table outlines typical reaction conditions for the catalytic amination of alcohols.

Table 2: Catalytic Amination Reaction Parameters

ParameterValueReference
Catalyst Ni-based or Cu-based[8]
Temperature 150 - 250 °C[10]
Pressure 0.1 - 1.0 MPa[10]
NH₃:Alcohol Molar Ratio Varied to control product distribution[8]
Product Selectivity Dependent on reaction conditions[8]

Note: To favor the formation of the secondary amine (dinonylamine), the molar ratio of ammonia to alcohol is a critical parameter to optimize.

Purification and Characterization

Purification of dinonylamine from the reaction mixture is typically achieved by fractional distillation under reduced pressure. The purity of the final product can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibration of the secondary amine.

Safety Considerations

The synthesis of dinonylamine involves the handling of hazardous materials and should be performed by trained personnel in a well-ventilated laboratory or a fume hood.

  • Nonanal and 1-Nonanol: These are flammable liquids and may cause skin and eye irritation.

  • Ammonia: A corrosive and toxic gas with a pungent odor.

  • Hydrogen Gas: Highly flammable.

  • Catalysts: May be pyrophoric and should be handled under an inert atmosphere.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of dinonylamine can be effectively achieved through established methods such as reductive amination of nonanal and catalytic amination of 1-nonanol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic pathways and experimental considerations for the preparation of dinonylamine, serving as a valuable resource for researchers and professionals in the field. Further optimization of the presented reaction conditions will be necessary to achieve high yields and selectivity for dinonylamine.

References

Dinonylamine (CAS 2044-21-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, with the CAS registry number 2044-21-5, is a secondary aliphatic amine characterized by the presence of two nonyl (nine-carbon) chains attached to a nitrogen atom. This high molecular weight amine and its derivatives are of significant interest in various industrial and research applications, primarily owing to their properties as effective solvent extraction reagents for metals and as corrosion inhibitors. This in-depth technical guide provides a comprehensive overview of the core technical data for dinonylamine, including its physicochemical properties, safety information, a detailed experimental protocol for its synthesis, and methods for its analysis. Furthermore, this guide explores its primary applications with illustrative experimental workflows and logical diagrams to provide a thorough understanding for researchers, scientists, and professionals in drug development and related fields.

Core Technical Data

The fundamental properties of Dinonylamine are summarized below, providing a quick reference for laboratory and industrial applications.

Physical and Chemical Properties

The physical and chemical characteristics of Dinonylamine are presented in a structured format for clarity and ease of comparison.

PropertyValueReference(s)
CAS Number 2044-21-5[1][2]
Molecular Formula C18H39N[1][3]
Molecular Weight 269.51 g/mol [1][3]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[4]
Melting Point 24 °C[3][4]
Boiling Point 336 °C[3][4]
Density 0.8055 g/cm³[3][4]
Refractive Index 1.4445[3][4]
Flash Point 24 °C[1][3]
Solubility Insoluble in water. Soluble in organic solvents.[5]
Vapor Pressure 0.37 hPa (at 25 °C) (for Nonylamine)[6]
Safety and Handling Information

Dinonylamine is a corrosive substance and requires careful handling. The following table summarizes its key safety information according to the Globally Harmonized System (GHS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 1C: Causes severe skin burns and eye damage.[2][7]P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[7][8]
Serious Eye Damage/Eye Irritation Category 1: Causes serious eye damage.[2][7]P280, P305+P351+P338, P310

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere as it may be hygroscopic.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Dinonylamine, offering a practical guide for laboratory work.

Synthesis of Dinonylamine via Reductive Amination

A plausible and common method for the synthesis of secondary amines like dinonylamine is the reductive amination of an aldehyde with a primary amine. In this case, nonanal can be reacted with nonylamine.

Reaction Scheme:

G Nonanal Nonanal (C9H18O) Intermediate Imine Intermediate Nonanal->Intermediate Nonylamine Nonylamine (C9H21N) Nonylamine->Intermediate Dinonylamine Dinonylamine (C18H39N) Intermediate->Dinonylamine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Dinonylamine

Caption: Synthesis of Dinonylamine via Reductive Amination.

Materials:

  • Nonanal (1 equivalent)

  • Nonylamine (1 equivalent)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve nonanal (1 eq) and nonylamine (1 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. This will neutralize the excess reducing agent and protonate the amine.

  • Basification and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude dinonylamine.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

GC-MS is a powerful technique for confirming the identity and purity of dinonylamine.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

Dissolve a small amount of the dinonylamine sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of dinonylamine.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 25 °C.

Expected Chemical Shifts (Predicted):

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H NMR ~2.5-2.7Triplet4H, -CH₂-N-
~1.4-1.6Multiplet4H, -CH₂-CH₂-N-
~1.2-1.4Multiplet28H, -(CH₂)₇-
~0.8-0.9Triplet6H, -CH₃
¹³C NMR ~49-51--CH₂-N-
~31-33--CH₂-CH₂-N-
~29-30--(CH₂)₇-
~22-24--CH₂-CH₃
~13-15--CH₃

Applications

Dinonylamine's long alkyl chains and the presence of a basic nitrogen atom are key to its primary applications in solvent extraction and corrosion inhibition.

Solvent Extraction of Metals

Dinonylamine acts as an effective extractant for various metals from aqueous solutions, particularly in hydrometallurgical processes. A notable application is in the separation of niobium and tantalum.

Mechanism:

The extraction process typically involves the formation of an ion-pair between the protonated amine and an anionic metal complex in the aqueous phase. The resulting ion-pair is soluble in the organic phase, thus transferring the metal from the aqueous to the organic layer.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MetalAnion Metal Anion [MXn]m- IonPair Ion-Pair Complex {[R2NH2]+m[MXn]m-} MetalAnion->IonPair H_ion H+ ProtonatedAmine Protonated Amine [R2NH2]+ H_ion->ProtonatedAmine Dinonylamine Dinonylamine (R2NH) Dinonylamine->ProtonatedAmine Protonation ProtonatedAmine->IonPair Ion Exchange

Caption: Mechanism of Metal Extraction by Dinonylamine.

Experimental Workflow for Niobium Extraction:

The following diagram illustrates a typical workflow for the extraction of niobium from a leach solution using dinonylamine.

G LeachSolution Niobium Leach Solution (Aqueous Phase) MixerSettler Mixer-Settler (Extraction) LeachSolution->MixerSettler OrganicPhase Dinonylamine in Kerosene (Organic Phase) OrganicPhase->MixerSettler Raffinate Raffinate (Nb-depleted aqueous) MixerSettler->Raffinate LoadedOrganic Loaded Organic Phase (Nb-rich) MixerSettler->LoadedOrganic Stripping Stripping LoadedOrganic->Stripping StrippingSolution Stripping Solution (e.g., dilute acid) StrippingSolution->Stripping StrippedOrganic Stripped Organic (Recycled) Stripping->StrippedOrganic PregnantLiquor Pregnant Liquor (Concentrated Nb) Stripping->PregnantLiquor StrippedOrganic->OrganicPhase Recycle Precipitation Precipitation & Calcination PregnantLiquor->Precipitation NiobiumOxide Pure Niobium Oxide Precipitation->NiobiumOxide

Caption: Workflow for Niobium Extraction using Dinonylamine.
Corrosion Inhibition

The long alkyl chains of dinonylamine allow it to form a protective, hydrophobic film on metal surfaces, thereby inhibiting corrosion, particularly in acidic environments.

Mechanism of Inhibition:

Dinonylamine molecules adsorb onto the metal surface through the nitrogen atom's lone pair of electrons, forming a barrier that prevents the corrosive medium from reaching the metal. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).

Experimental Evaluation of Corrosion Inhibition:

The effectiveness of dinonylamine as a corrosion inhibitor can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

TechniquePurposeKey Parameters Measured
Potentiodynamic Polarization To determine the type of inhibitor (anodic, cathodic, or mixed) and calculate the inhibition efficiency.Corrosion potential (Ecorr), Corrosion current density (icorr)
Electrochemical Impedance Spectroscopy (EIS) To study the properties of the protective film and the corrosion mechanism.Charge transfer resistance (Rct), Double-layer capacitance (Cdl)

Conclusion

Dinonylamine (CAS 2044-21-5) is a versatile secondary amine with well-established applications in solvent extraction and corrosion inhibition. Its utility stems from its long aliphatic chains and the reactivity of its secondary amine group. This guide has provided a detailed overview of its technical data, including synthesis and analytical protocols, to support its application in research and industrial settings. The provided experimental workflows and diagrams offer a clear and concise understanding of its practical implementation. For professionals in drug development, while not a direct therapeutic agent, dinonylamine and similar compounds can be valuable as reagents in the synthesis and purification of intermediates. As with any chemical, proper safety precautions are paramount when handling dinonylamine.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of dinonylamine.

Molecular Structure and Identification

Dinonylamine, with the IUPAC name N-nonylnonan-1-amine, is a secondary amine consisting of a nitrogen atom bonded to two nonyl (nine-carbon) alkyl chains.

Molecular Formula: C₁₈H₃₉N

SMILES: CCCCCCCCCNCCCCCCCCC

InChI Key: MFHKEJIIHDNPQE-UHFFFAOYSA-N

Caption: 2D representation of the dinonylamine molecule.

Physicochemical and Spectroscopic Data

PropertyValueUnit
Molecular Weight 269.51 g/mol
CAS Number 2044-21-5-
Boiling Point 609.15 ± 3.00K
Melting Point 302.15K
Density 0.79g/cm³ at 20 °C
LogP (Octanol/Water) 6.077-
Water Solubility (log) -6.55mol/L
IR N-H Stretch ~3350cm⁻¹
¹H NMR (N-H) Broad singletppm
¹³C NMR (α-Carbons) ~40-50ppm

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments used in the characterization of dinonylamine. These protocols are based on established techniques for secondary amines and may require optimization for specific instrumentation.

  • Objective: To identify the N-H functional group characteristic of a secondary amine.

  • Methodology:

    • Sample Preparation: A thin film of neat liquid dinonylamine is prepared between two potassium bromide (KBr) plates. Alternatively, a dilute solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared in a liquid cell.

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum.

    • Data Analysis: The resulting spectrum is analyzed for a characteristic single, weak to medium intensity absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the N-H stretching vibration in a secondary amine. Other significant peaks corresponding to C-H stretching (2850-3000 cm⁻¹) and bending (~1465 cm⁻¹) vibrations should also be identified.

  • Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the presence and environment of the N-H proton.

  • Methodology:

    • Sample Preparation: Approximately 10-20 mg of dinonylamine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Instrument: A ¹H and ¹³C NMR spectrometer (e.g., 400 MHz).

    • ¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by showing each unique carbon as a singlet.

    • Data Analysis:

      • ¹H NMR: The spectrum is analyzed for the chemical shifts, integration, and multiplicity of the signals. The N-H proton is expected to appear as a broad singlet. The protons on the carbons alpha to the nitrogen (α-CH₂) will appear as a triplet, and the other methylene groups along the alkyl chains will appear as a complex multiplet. The terminal methyl (CH₃) groups will appear as a triplet.

      • ¹³C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbons alpha to the nitrogen will be the most downfield among the aliphatic carbons.

  • Objective: To determine the molecular weight and fragmentation pattern of dinonylamine.

  • Methodology:

    • Sample Introduction: A dilute solution of dinonylamine in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

    • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

    • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

    • Data Analysis: The spectrum is analyzed for the molecular ion peak ([M]⁺), which should correspond to the molecular weight of dinonylamine (m/z = 269.5). A key fragmentation pathway for secondary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines like dinonylamine is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. In the case of dinonylamine, this can be achieved by the reaction of nonylamine with nonanal.

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nonylamine Nonylamine (Primary Amine) Hemiaminal Hemiaminal Nonylamine->Hemiaminal + Nonanal Nonanal Nonanal (Aldehyde) Nonanal->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Dinonylamine Dinonylamine (Secondary Amine) Iminium_Ion->Dinonylamine + Reducing Agent (e.g., NaBH₃CN)

Caption: General workflow for the synthesis of dinonylamine via reductive amination.

A Comprehensive Technical Guide to the Solubility of Dinonylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, a secondary amine with the chemical formula (C₉H₁₉)₂NH, is a lipophilic compound with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in organic solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the solubility characteristics of dinonylamine, the theoretical principles governing its solubility, and standardized experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data in the public domain, this document emphasizes the foundational principles and provides a framework for systematic solubility assessment.

Introduction to Dinonylamine and its Physicochemical Properties

Dinonylamine is a large, branched-chain secondary amine. Its structure, dominated by two nonpolar nonyl groups, dictates its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of Dinonylamine

PropertyValueReference
Molecular Formula C₁₈H₃₉N[1]
Molecular Weight 269.51 g/mol [2]
Appearance Colorless liquid (predicted)
Boiling Point 609.15 ± 3.00 K[2]
LogP (Octanol/Water) 6.077 (calculated)[2]
Water Solubility Log₁₀WS = -6.55 (calculated)[2]

The high LogP value and very low calculated water solubility highlight the predominantly nonpolar, hydrophobic nature of dinonylamine.[2]

Theoretical Framework of Dinonylamine Solubility

The solubility of dinonylamine in an organic solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (dinonylamine) and the solvent.

  • Molecular Structure and Polarity : Dinonylamine possesses a polar secondary amine (-NH-) group capable of acting as a hydrogen bond donor and acceptor. However, this polar character is significantly overshadowed by the two long, nonpolar nonyl (C₉H₁₉) alkyl chains. This makes dinonylamine a predominantly nonpolar and lipophilic molecule.

  • Intermolecular Forces :

    • Van der Waals Forces (London Dispersion Forces) : The extensive surface area of the long alkyl chains leads to significant London dispersion forces. These are the primary intermolecular interactions that will govern its solubility in nonpolar solvents.

    • Dipole-Dipole Interactions and Hydrogen Bonding : The polar -NH- group can participate in dipole-dipole interactions and form hydrogen bonds with polar solvent molecules. However, the steric hindrance from the bulky nonyl groups may limit the accessibility of the amine group for strong hydrogen bonding.

Solubility Predictions Based on Solvent Class:
  • Nonpolar Aliphatic and Aromatic Hydrocarbons (e.g., Hexane, Heptane, Toluene, Benzene) : High solubility is expected. The primary interactions will be strong van der Waals forces between the long alkyl chains of dinonylamine and the hydrocarbon solvent molecules. Aromatic hydrocarbons may offer slightly better solubility than aliphatic ones due to potential weak interactions with the amine group.[3][4][5]

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran) : Good to high solubility is anticipated. Ethers are relatively nonpolar and can effectively solvate the alkyl portions of dinonylamine. The ether oxygen can also act as a hydrogen bond acceptor for the N-H proton of dinonylamine.

  • Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform) : Good solubility is expected. These solvents are weakly polar and are excellent at dissolving nonpolar compounds through dipole-induced dipole and London dispersion forces.

  • Ketones and Esters (e.g., Acetone, Ethyl Acetate) : Moderate to good solubility is predicted. These polar aprotic solvents can interact with the amine group through dipole-dipole interactions. However, their polarity is higher than that of hydrocarbons, which may lead to slightly lower solubility compared to nonpolar solvents.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol) : Moderate solubility is expected. Alcohols are polar protic solvents capable of hydrogen bonding with the amine group of dinonylamine. However, the large nonpolar part of the dinonylamine molecule will limit its miscibility with shorter-chain, more polar alcohols. Solubility is expected to increase with the increasing chain length of the alcohol (e.g., better solubility in butanol than in methanol).

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) : Low to moderate solubility is anticipated. While these solvents are excellent at dissolving many organic compounds, the pronounced nonpolar character of dinonylamine may limit its solubility in these highly polar environments.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for dinonylamine across a wide range of organic solvents is not extensively available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of Dinonylamine in Organic Solvents at 25°C

Solvent ClassSolventSolubility ( g/100 mL)Solubility (mol/L)Observations
Aliphatic Hydrocarbons n-Hexane
n-Heptane
Aromatic Hydrocarbons Toluene
Benzene
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Halogenated Hydrocarbons Dichloromethane (DCM)
Chloroform
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Alcohols Methanol
Ethanol
Isopropanol (IPA)
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and process development. The following are standard methodologies for determining the solubility of a liquid amine like dinonylamine in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted and accurate method for determining the equilibrium solubility.

Methodology:

  • Preparation of a Saturated Solution : In a sealed vial, add an excess amount of dinonylamine to a known volume or mass of the selected organic solvent. The presence of a distinct second phase (undissolved dinonylamine) is necessary to ensure saturation.

  • Equilibration : The vial should be agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation : After equilibration, the mixture should be allowed to stand undisturbed at the same temperature until the two phases clearly separate. Centrifugation can be used to accelerate this process.

  • Sampling : Carefully extract a known volume or mass of the clear, saturated solvent phase (the supernatant).

  • Solvent Evaporation : Transfer the aliquot to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Weighing and Calculation : Once the solvent is fully evaporated, weigh the container with the remaining dinonylamine solute. The solubility can then be calculated in g/100 mL or other desired units.

G cluster_0 Gravimetric Solubility Determination A 1. Add excess dinonylamine to a known volume of solvent B 2. Seal and equilibrate at constant temperature with agitation (24-72h) A->B C 3. Allow phases to separate (or centrifuge) B->C D 4. Extract a known volume of the saturated solvent phase C->D E 5. Evaporate the solvent from the aliquot D->E F 6. Weigh the remaining dinonylamine solute E->F G 7. Calculate solubility (e.g., g/100 mL) F->G

Caption: Workflow for the Gravimetric Method.

Analytical Quantification Method (e.g., GC-FID)

This method is suitable for more rapid determinations and when smaller sample volumes are available.

Methodology:

  • Preparation of a Saturated Solution and Equilibration : Follow steps 1 and 2 from the Gravimetric Method.

  • Calibration Curve : Prepare a series of standard solutions of dinonylamine of known concentrations in the target solvent. Analyze these standards using a calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID) to generate a calibration curve (peak area vs. concentration).

  • Sampling and Dilution : After equilibration and phase separation, extract an aliquot of the saturated solvent phase. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

  • Analysis and Calculation : Inject the diluted sample into the GC-FID. Using the peak area from the chromatogram and the calibration curve, determine the concentration of dinonylamine in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

G cluster_1 Analytical Quantification Workflow cluster_cal Calibration cluster_sample Sample Analysis H Prepare standard solutions of known concentrations I Analyze standards via GC-FID H->I J Generate Calibration Curve I->J N Calculate original concentration using calibration curve and dilution factor J->N K Prepare and equilibrate saturated solution L Extract and dilute an aliquot of the saturated phase K->L M Analyze diluted sample via GC-FID L->M M->N

Caption: Workflow for the Analytical Quantification Method.

Conclusion

References

Navigating the Safe Handling of Dinonylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides comprehensive health and safety information for the handling of dinonylamine, targeted towards researchers, scientists, and drug development professionals. The following sections detail the substance's hazards, protective measures, emergency procedures, and disposal, with a focus on clear data presentation and actionable protocols.

Section 1: Hazard Identification and Classification

Dinonylamine is classified as a hazardous chemical that poses significant risks upon exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for dinonylamine:

  • Skin Corrosion/Irritation: Category 1C, causing severe skin burns and eye damage.[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1, causing serious eye damage.[1][2][3]

  • Acute Toxicity (Oral): While specific data for dinonylamine is limited, related compounds are classified as harmful if swallowed.[1][4]

  • Aquatic Hazard (Acute and Chronic): Related aromatic amines are very toxic to aquatic life with long-lasting effects.[1]

Due to the corrosive nature of dinonylamine, it is imperative to handle this chemical with stringent safety protocols to prevent contact.[3]

Section 2: Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, strict adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls
  • Ventilation: Always handle dinonylamine in a well-ventilated area. A certified chemical fume hood with an average face velocity of at least 100 feet per minute is the preferred engineering control to minimize inhalation exposure.[4]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of where the chemical is handled.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling dinonylamine.

Protection TypeSpecificationRationale
Eye and Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][6][7]Protects against splashes and vapors that can cause severe eye burns and damage.[1]
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1][7]Prevents skin contact which can lead to severe burns.[1] Contaminated gloves must be disposed of properly.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood is typically sufficient.[1] If ventilation is inadequate, a full-face supplied air respirator is required.[1][7]Protects against the inhalation of vapors or mists which are destructive to the respiratory tract.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and ensuring the integrity of the chemical.

  • Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists, and prevent the generation of aerosols.[1] Keep the container tightly closed when not in use.[4] Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[1][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[1][4] The storage area should be locked or accessible only to authorized personnel.[1][8]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical advice.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9][10] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[9]

Table 2: First Aid Procedures for Dinonylamine Exposure

For all exposure incidents, it is critical to show the safety data sheet to the attending medical professional.[6]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards: When heated to decomposition, dinonylamine may emit toxic fumes of nitrogen oxides.[1][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures
  • Personal Precautions: Wear appropriate respiratory protection and chemical-resistant clothing.[6] Avoid breathing vapors, mist, or gas.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains, as it is very toxic to aquatic life.[6]

  • Containment and Cleaning: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6][9]

Section 6: Toxicological Information

ParameterValueSpecies
Acute Oral Toxicity (LD50) 1120 mg/kgRat[11][12]
Acute Oral Toxicity (LD50) 1230 mg/kgMouse[11]
Acute Oral Toxicity (LD50) 300 mg/kgGuinea pig[11]

Table 3: Acute Toxicity Data for Diphenylamine

Note: Detailed experimental protocols for these toxicological studies are not available in the source safety data sheets.

Potential Health Effects:

  • Acute: May cause irritation to the mucous membranes, cyanosis (bluish discoloration of the skin), respiratory depression, and somnolence.[12] Absorption can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis, with a possible delayed onset of 2 to 4 hours or longer.[6] Nausea and vomiting may also occur.[6]

  • Chronic: Prolonged or repeated exposure may cause damage to organs, including the blood, kidneys, liver, and bladder.[8][11] There is a danger of cumulative effects.[9]

Section 7: Visual Guides for Safety Protocols

The following diagrams illustrate key safety workflows for handling dinonylamine.

Hazard_Identification_and_Control cluster_assessment Risk Assessment & Control Start Handling Dinonylamine HazardID Hazard Identification (Corrosive, Toxic) Start->HazardID RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess Controls Implement Controls RiskAssess->Controls EngControls Engineering Controls (Fume Hood) Controls->EngControls High POTENTIAL PPE Personal Protective Equipment Controls->PPE All Cases AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls All Cases Work Proceed with Work EngControls->Work PPE->Work AdminControls->Work End Safe Completion Work->End First_Aid_Response cluster_first_aid First Aid for Dinonylamine Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->FreshAir FlushSkin Remove Contaminated Clothing Flush Skin with Water (15 min) SkinContact->FlushSkin FlushEyes Flush Eyes with Water (15 min) Remove Contact Lenses EyeContact->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

References

A Technical Guide to Dinonylated Diphenylamine (DNPD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of dinonylated diphenylamine (DNPD), a high-performance antioxidant widely used in industrial applications. It details the physicochemical properties, mechanism of action, synthesis, and performance characteristics of DNPD. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of lubricants, polymers, and other materials requiring superior thermal and oxidative stability.

Introduction

Dinonylated diphenylamine (DNPD) is an aromatic amine antioxidant prized for its exceptional efficacy at high temperatures.[1][2][3] As a member of the alkylated diphenylamine family, it is synthesized to have low volatility and excellent solubility in organic media, particularly in petroleum and synthetic lubricant base stocks.[1][4][5][6][7] Its primary function is to inhibit degradation processes caused by thermal and oxidative stress, thereby extending the service life and maintaining the performance of materials such as engine oils, industrial lubricants, greases, and polymers.[1][5][8]

Physicochemical Properties

DNPD is typically a dark brown, viscous liquid at room temperature.[4][6] Its nonpolar alkyl chains render it highly soluble in mineral and synthetic oils and insoluble in water.[4][5][6] This ensures its miscibility and retention within the nonpolar systems it is designed to protect.

Table 1: Typical Physicochemical Properties of Dinonylated Diphenylamine

Property Value Test Method
Chemical Formula C₃₀H₄₇N -
Molecular Weight ~422 g/mol -
Appearance Dark brown viscous liquid Visual
Density @ 25°C 0.930 - 0.970 g/cm³ ASTM D1481
Kinematic Viscosity @ 40°C 500 - 900 mm²/s (cSt) ASTM D445
Kinematic Viscosity @ 100°C 15 - 20 mm²/s (cSt) ASTM D445
Flash Point (COC) >100°C ASTM D92
Nitrogen Content 3.0 - 4.0 wt% ASTM D5291
Moisture Content ≤ 0.50 wt% ASTM D4377
Chlorine Content ≤ 200 ppm -

Sources:[4][5][6][9]

Antioxidant Mechanism of Action

DNPD functions as a radical scavenger, interrupting the auto-oxidation cycle of organic materials. The process is initiated by the formation of free radicals (R•) which react with oxygen to form peroxy radicals (ROO•). These highly reactive species propagate the chain reaction by abstracting hydrogen from the lubricant or polymer molecules.

DNPD terminates this cycle by donating the hydrogen atom from its secondary amine (-NH-) group to the peroxy radical.[10] This neutralizes the radical and forms a stable, sterically hindered aminyl radical (Ar₂N•) that is unreactive and does not propagate the oxidation chain.[10][11]

Antioxidant_Mechanism cluster_Oxidation Oxidation Chain Reaction cluster_Inhibition Inhibition by DNPD Lubricant Lubricant (RH) R_rad Free Radical (R•) Lubricant->R_rad Initiation ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ O2 Oxygen (O₂) ROO_rad->R_rad + RH (Propagation) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH DNPD_rad Stable Radical (Ar₂N•) ROO_rad->DNPD_rad + Ar₂NH (Termination) ROOH_stable Stable Product (ROOH) ROO_rad->ROOH_stable DNPD DNPD (Ar₂NH)

Caption: Radical scavenging mechanism of Dinonylated Diphenylamine (DNPD).

Industrial Synthesis Overview

The primary industrial route for producing DNPD is the Friedel-Crafts alkylation of diphenylamine with nonene (also known as tripropylene).[12][13] The reaction is typically catalyzed by an acid catalyst, such as activated clay or aluminum trichloride.[2][12][14] The process involves reacting diphenylamine with an excess of nonene at elevated temperatures. Following the reaction, the catalyst is removed, and unreacted starting materials are stripped via distillation to yield the final product, which is a mixture of mono-, di-, and tri-nonylated diphenylamine, with the dinonylated species being the most prominent and effective component.[12]

Synthesis_Workflow cluster_reactants Raw Materials cluster_process Process Steps cluster_output Products DPA Diphenylamine Reactor Alkylation Reaction (150-220°C) DPA->Reactor Nonene Nonene Nonene->Reactor Catalyst Acid Catalyst (e.g., Activated Clay) Catalyst->Reactor Filtration Catalyst Removal Reactor->Filtration Crude Product Distillation Purification (Vacuum Distillation) Filtration->Distillation Filtered Product Product Final Product: Dinonylated Diphenylamine Distillation->Product Purified DNPD

Caption: Generalized workflow for the industrial synthesis of DNPD.

Performance Characteristics and Applications

DNPD is valued for its robust performance in demanding, high-temperature environments. Its branched nonyl groups provide steric hindrance that enhances the stability of the aminic radical and contributes to its excellent oil solubility.[11] It exhibits a synergistic effect when combined with other antioxidants, such as phenolic types, further boosting overall oxidative resistance.[11]

Table 2: Representative Performance Data of DNPD Additive

Performance Metric Result Test Method
Oxidative Stability >260 min @ 210°C Pressurized Differential Scanning Calorimetry (ASTM D6186)
Volatility ≤3% mass loss @ 260°C NOACK Test (ASTM D5800, modified)
Radical Neutralization ~5.8 mmol ROO• per gram Electron Spin Resonance (ESR) Spectroscopy
Synergy with Phenolics 3.2x increase in oxidation life Turbine Oil Stability Test (ASTM D943)

Source:[11]

Primary Applications:

  • Engine and Driveline Lubricants: Prevents oil thickening, sludge formation, and varnish in gasoline and diesel engine oils.[1][2][4]

  • Industrial Oils: Used in high-temperature systems like turbine, hydraulic, and compressor oils to extend fluid life.[4][6]

  • Greases: Enhances the thermal and oxidative stability of greases used in automotive and industrial bearings.[1]

  • Polymers and Elastomers: Acts as a stabilizer to prevent degradation of plastics and rubber during processing and use.[1][8]

  • Fuel Additives: Improves the storage stability of fuels.[1]

Standard Experimental Protocols

The evaluation of DNPD's key characteristics relies on standardized testing methodologies. Below are summaries of the principles behind several key protocols.

6.1 Determination of Oxidative Stability (ASTM D6186) This method, known as Pressurized Differential Scanning Calorimetry (PDSC), is used to determine the oxidation induction time (OIT) of a lubricant.

  • Principle: A small sample of the oil containing DNPD is placed in a sample pan within a pressurized chamber. The chamber is filled with pure oxygen and heated to a constant isothermal temperature (e.g., 210°C). The time is measured from the start of the test until the onset of the exothermic oxidation reaction, which is detected by the calorimeter as a sharp increase in heat flow. A longer OIT indicates superior oxidative stability.[11]

  • Methodology:

    • A precise amount of the sample is weighed into an aluminum pan.

    • The pan is placed in the PDSC cell, which is then sealed and pressurized with oxygen.

    • The cell is rapidly heated to the specified isothermal test temperature.

    • The heat flow from the sample is monitored over time.

    • The OIT is the time elapsed until the exothermic peak of oxidation is observed.

6.2 Determination of Kinematic Viscosity (ASTM D445) This protocol measures the resistance of a fluid to flow under gravity, a critical property for lubricants.

  • Principle: The time is measured for a fixed volume of the liquid to flow through a calibrated glass capillary viscometer under a reproducible head and at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

  • Methodology:

    • The sample is loaded into a clean, dry, calibrated viscometer.

    • The viscometer is placed in a constant temperature bath (e.g., 40°C or 100°C) until it reaches thermal equilibrium.

    • Suction or pressure is used to draw the liquid level up to a specified starting mark.

    • The time it takes for the liquid to flow between two marked points is measured accurately.

    • The kinematic viscosity is calculated by multiplying the flow time in seconds by the viscometer's constant.

6.3 Determination of Volatility (ASTM D5800 - NOACK Test) This test determines the evaporative loss of lubricants in high-temperature service. Lower volatility is desirable.

  • Principle: A sample of the oil is heated at a specific temperature (e.g., 250°C) and for a defined period (1 hour) while a constant flow of air is passed over it. The loss in mass of the oil due to evaporation is measured and reported as a percentage.

  • Methodology:

    • A precise weight of the sample is placed in the test crucible.

    • The crucible is inserted into the heating block, which is maintained at the test temperature.

    • A constant, slight vacuum is applied to draw air through the apparatus for 60 minutes.

    • After cooling, the crucible is re-weighed.

    • The NOACK volatility is calculated as the percentage of mass lost during the test.

Conclusion

Dinonylated diphenylamine is a highly effective and versatile antioxidant that plays a critical role in protecting organic materials from degradation. Its high thermal stability, excellent solubility in base oils, and potent radical-scavenging mechanism make it an indispensable additive in the formulation of high-performance lubricants, greases, and polymers. The use of DNPD leads to enhanced product longevity, improved reliability, and sustained performance in demanding operational conditions.[1]

References

An In-depth Technical Guide on the Isomers of Dinonylamine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dinonylamine, with a particular focus on their structures, properties, and the methodologies used for their synthesis and characterization. This document distinguishes between the simple aliphatic dinonylamines (C₁₈H₃₉N) and the industrially significant dinonyl diphenylamines, offering detailed information for researchers in organic synthesis, materials science, and drug development.

Isomers of Dinonylamine (C₁₈H₃₉N)

Dinonylamine is a secondary amine with the molecular formula C₁₈H₃₉N. The term "dinonylamine" can refer to a variety of structural isomers, which differ in the arrangement of the two nonyl groups attached to the nitrogen atom. These variations primarily arise from the branching of the nonyl alkyl chains.

The structural diversity of the nonyl group leads to a wide array of possible dinonylamine isomers. The nonyl group (C₉H₁₉) can exist as a straight chain (n-nonyl) or as numerous branched isomers (e.g., isononyl, 3,5,5-trimethylhexyl). Consequently, the corresponding dinonylamines can be formed from identical (symmetrical) or different (unsymmetrical) nonyl isomers.

The primary isomers of dinonylamine for which data is available include:

  • Di-n-nonylamine: Both alkyl groups are linear nine-carbon chains.

  • Diisononylamine: Both alkyl groups are branched nonyl chains. The term "isononyl" itself can refer to a mixture of isomers, a common example being the one derived from the trimerization of propylene, leading to a highly branched structure. A common specific isomer is 7-methyl-N-(7-methyloctyl)octan-1-amine[1][2].

  • Di(3,5,5-trimethylhexyl)amine: A specific, highly branched isomer of dinonylamine[3][4].

The structural differences between these isomers significantly influence their physical and chemical properties.

G cluster_dinonylamine Isomers of Dinonylamine (C18H39N) Dinonylamine Dinonylamine Di-n-nonylamine Di-n-nonylamine Dinonylamine->Di-n-nonylamine Linear Chains Diisononylamine Diisononylamine Dinonylamine->Diisononylamine Branched Chains Di(3,5,5-trimethylhexyl)amine Di(3,5,5-trimethylhexyl)amine Diisononylamine->Di(3,5,5-trimethylhexyl)amine Specific Isomer Other Branched Isomers Other Branched Isomers Diisononylamine->Other Branched Isomers

Structural classification of dinonylamine isomers.

The physical properties of dinonylamine isomers are influenced by the degree of branching in the alkyl chains. Increased branching generally leads to a lower boiling point and alters the viscosity and solubility of the compound.

PropertyDi-n-nonylamine (CAS: 2044-21-5)Diisononylamine (CAS: 28454-70-8)Di(3,5,5-trimethylhexyl)amine (CAS: 926-75-0)
Molecular Formula C₁₈H₃₉N[4][5][6]C₁₈H₃₉N[4][7]C₁₈H₃₉N[3][4]
Molecular Weight 269.51 g/mol [4]269.51 g/mol [7]269.51 g/mol [3][4]
Boiling Point 609.15 K (336 °C) at 760 mmHg[4]321.5 °C at 760 mmHg[7]Not available
Melting Point 296.65 - 305.65 K (23.5 - 32.5 °C)[4]Not availableNot available
Density Not available0.803 g/cm³[7]Not available
Flash Point Not available129.2 °C[7]Not available

General Procedure:

  • A primary amine, an aldehyde, and an alkyl iodide are combined in a suitable solvent (e.g., dichloromethane) in the presence of a silane reagent and a Lewis acid.

  • The reaction mixture is irradiated with visible light (e.g., a 40 W blue LED) at room temperature for a specified period.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of long-chain amine isomers. Derivatization is often employed to improve the chromatographic behavior of the amines.

General GC-MS Protocol for Amine Analysis:

  • Derivatization: The amine sample is derivatized with a reagent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide, which is more volatile and less polar[1][9].

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-17ms). The oven temperature is programmed to achieve separation of the isomers[9].

  • MS Detection: The separated components are detected by a mass spectrometer. The resulting mass spectra can be used to identify the individual isomers based on their fragmentation patterns[1][9].

Isomers of Dinonyl Diphenylamine

Dinonyl diphenylamine (DNDPA) is an important industrial chemical, primarily used as an antioxidant in lubricants and polymers[8][10][11]. It is synthesized by the alkylation of diphenylamine with nonene. This reaction typically produces a mixture of isomers, including mono-, di-, and tri-nonylated diphenylamines, with the di-substituted product being the most desired. The nonyl groups can attach at various positions on the phenyl rings, leading to further isomerism (e.g., 4,4'-dinonyldiphenylamine).

Dinonyl diphenylamine is a viscous liquid at room temperature with high thermal stability and good oil solubility[8][10][11]. These properties make it an effective antioxidant for preventing the oxidative degradation of lubricants, greases, and polymers exposed to high temperatures and oxygen[8]. The antioxidant mechanism involves the donation of a hydrogen atom from the amine group to scavenge free radicals, thus interrupting the oxidation chain reaction[12][13].

G cluster_antioxidant_mechanism Antioxidant Mechanism of Dinonyl Diphenylamine ROO• Peroxy Radical ROOH Hydroperoxide ROO•->ROOH H abstraction DNDPA Dinonyl Diphenylamine (Ar2NH) DNDPA• DNDPA Radical (Ar2N•) DNDPA->DNDPA• H donation Stable Products Stable Products DNDPA•->Stable Products Termination

Simplified antioxidant mechanism of dinonyl diphenylamine.

The synthesis of dinonyl diphenylamine is typically achieved through the Friedel-Crafts alkylation of diphenylamine with nonene using an acid catalyst.

Representative Synthesis Protocol:

  • Catalyst Preparation: An acid-activated clay catalyst is prepared by impregnating activated clay with an acid solution (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)[11].

  • Alkylation Reaction: Diphenylamine and nonene (in a molar ratio of approximately 1:2.0 to 1:4.0) are charged into a reactor with the acid-activated clay catalyst[11].

  • The reaction mixture is heated under a nitrogen atmosphere, typically with a sequential temperature profile (e.g., an initial higher temperature of 175-200°C followed by a lower temperature of 140-160°C) to control the reaction and optimize the yield of the di-substituted product[14].

  • Work-up: After the reaction is complete (monitored by the disappearance of diphenylamine), the catalyst is removed by filtration. Unreacted nonene is removed by distillation to yield the final product, which is a mixture of mono-, di-, and tri-nonyl diphenylamine[10].

G cluster_synthesis_workflow Synthesis and Analysis Workflow for Dinonyl Diphenylamine Reactants Diphenylamine + Nonene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Acid-activated Clay Catalyst->Reaction Filtration Catalyst Removal Reaction->Filtration Distillation Removal of Unreacted Nonene Filtration->Distillation Product DNDPA Product Mixture Distillation->Product Analysis GC or HPLC Analysis Product->Analysis

General workflow for the synthesis and analysis of DNDPA.

The product mixture from the synthesis of dinonyl diphenylamine is typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative amounts of the different alkylated products.

General HPLC Protocol for Antioxidant Analysis in Lubricants:

  • Sample Preparation: The lubricant sample containing dinonyl diphenylamine is diluted with a suitable solvent (e.g., a mixture of water and methanol)[15].

  • HPLC Separation: The diluted sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile is used to separate the components[15].

  • Detection: The separated components can be detected using a photodiode array (PDA) detector at their characteristic UV wavelengths or by mass spectrometry (MS) for more definitive identification[15][16].

Conclusion

The isomers of dinonylamine, including both simple aliphatic amines and the more complex diphenylamine derivatives, represent a diverse class of compounds with a range of properties and applications. While di-n-nonylamine and various branched isomers of C₁₈H₃₉N are of academic interest, dinonyl diphenylamine is of significant industrial importance as an antioxidant. The synthesis and analysis of these compounds rely on standard organic chemistry techniques, with chromatographic methods being essential for the separation and identification of the complex isomeric mixtures that are often produced. Further research into the specific properties and biological activities of the less-common dinonylamine isomers could open up new applications in various fields.

References

An In-depth Technical Guide to the Antioxidant Properties of Liquid Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antioxidant properties of liquid aromatic amines, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields where oxidative stress is a critical factor.

Core Principles of Aromatic Amine Antioxidant Activity

Aromatic amines are a significant class of antioxidants that protect against oxidative damage by neutralizing free radicals. Their efficacy is primarily attributed to the presence of an amino group attached to an aromatic ring. This structural feature allows them to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it and terminating the radical chain reaction.

Mechanisms of Action

Liquid aromatic amines primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the aromatic amine donates a hydrogen atom from its N-H bond to a free radical, effectively neutralizing it. The resulting aromatic amine radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive than the initial free radical.

  • Single Electron Transfer (SET): In the SET mechanism, the aromatic amine donates an electron to the free radical, forming a radical cation and an anion. The radical cation of the aromatic amine is also resonance-stabilized.

The predominance of one mechanism over the other is influenced by factors such as the structure of the aromatic amine, the nature of the free radical, and the polarity of the solvent.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Ar-NH₂ Aromatic Amine Ar-NH• Aromatic Amine Radical (Resonance Stabilized) Ar-NH₂->Ar-NH• + R• R• Free Radical RH Neutralized Molecule R•->RH + H atom Ar-NH₂_set Aromatic Amine Ar-NH₂•⁺ Aromatic Amine Radical Cation (Resonance Stabilized) Ar-NH₂_set->Ar-NH₂•⁺ + R• R•_set Free Radical R⁻ Anion R•_set->R⁻ + electron

Antioxidant mechanisms of aromatic amines.

Structure-Activity Relationships (SAR)

The antioxidant efficacy of liquid aromatic amines is intricately linked to their molecular structure. Key structural features that govern their activity include:

  • Electron-Donating Groups (EDGs): Substituents on the aromatic ring that donate electron density, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, enhance the antioxidant activity. EDGs stabilize the resulting radical cation formed after electron donation, making the amine a more potent antioxidant.

  • Steric Hindrance: Bulky substituents near the amino group can influence the accessibility of the N-H bond and the planarity of the molecule, which in turn affects the stability of the resulting radical.

  • Number and Position of Amino Groups: The presence of multiple amino groups, as seen in phenylenediamines, can significantly increase antioxidant capacity. The relative positions of these groups (ortho, meta, para) also play a crucial role in determining the overall activity.[1]

SAR cluster_features Structural Features cluster_effects Effects on Antioxidant Activity Aromatic_Amine Aromatic Amine Structure EDG Electron-Donating Groups (-OCH₃, -OH) Aromatic_Amine->EDG Steric_Hindrance Bulky Substituents Aromatic_Amine->Steric_Hindrance Amino_Groups Number & Position of -NH₂ Groups Aromatic_Amine->Amino_Groups Radical_Stabilization Increased Radical Stabilization EDG->Radical_Stabilization Leads to Reactivity_Modulation Modulation of Reactivity Steric_Hindrance->Reactivity_Modulation Leads to Enhanced_Capacity Enhanced Scavenging Capacity Amino_Groups->Enhanced_Capacity Leads to Increased_Activity Increased Antioxidant Activity Radical_Stabilization->Increased_Activity Results in Reactivity_Modulation->Increased_Activity Results in Enhanced_Capacity->Increased_Activity Results in

Structure-activity relationships of aromatic amine antioxidants.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of liquid aromatic amines is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Compound ClassSpecific Compound/DerivativeAssayIC50 (µM)Reference Standard
Phenothiazines PhenothiazineDPPH~15-25Ascorbic Acid
ChlorpromazineDPPH~20-30Ascorbic Acid
PromethazineDPPH~18-28Ascorbic Acid
IminostilbeneLipid Peroxidation0.02-0.075-
Diphenylamines DiphenylamineDPPH>100BHT
N-phenyl-1-naphthylamine---
4,4'-dimethoxydiphenylamineDPPH~30-40BHT
Anilines AnilineH₂O₂ ScavengingHigh EC50-
p-PhenylenediamineH₂O₂ ScavengingLow EC50-
N,N-dimethyl-p-phenylenediamineDMPD Assay--

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are approximate values collated from various sources for comparative purposes.[1][2][3]

Experimental Protocols

Accurate evaluation of antioxidant activity requires standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, cool place.

    • Prepare a series of dilutions of the liquid aromatic amine sample in a suitable solvent.

    • Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

    • Add the DPPH working solution to initiate the reaction.

    • Include a control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Dilute the ABTS•⁺ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the liquid aromatic amine sample or standard to the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant response of the sample to that of a Trolox standard curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is quantified spectrophotometrically at 532 nm.

Methodology:

  • Reaction Mixture:

    • Prepare a lipid-rich substrate, such as a brain or liver homogenate, or a linoleic acid emulsion.

    • Induce lipid peroxidation using a pro-oxidant, such as Fe²⁺/ascorbate.

    • Add different concentrations of the liquid aromatic amine to the reaction mixture.

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent and heat the mixture in a boiling water bath for a set time (e.g., 15-30 minutes) to develop the color.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage of lipid peroxidation inhibition and determine the IC50 value.

Experimental_Workflow Start Start: Screening of Liquid Aromatic Amine Antioxidants Sample_Prep Sample Preparation (Dilution Series) Start->Sample_Prep Assay_Selection Select Antioxidant Assays Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH Radical Scavenging ABTS ABTS Assay Assay_Selection->ABTS Radical Scavenging Lipid_Peroxidation Lipid Peroxidation Assay (e.g., TBARS) Assay_Selection->Lipid_Peroxidation Lipid Protection Incubation Incubation DPPH->Incubation ABTS->Incubation Lipid_Peroxidation->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->Data_Analysis Comparison Compare with Standard Antioxidants Data_Analysis->Comparison SAR_Analysis Structure-Activity Relationship Analysis Comparison->SAR_Analysis End End: Identification of Potent Antioxidants SAR_Analysis->End

Experimental workflow for antioxidant activity screening.

Cellular Signaling Pathways and Aromatic Amine Intervention

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and is implicated in numerous diseases. Aromatic amine antioxidants can intervene in these processes by directly scavenging ROS and potentially modulating key signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Aromatic amine antioxidants, by reducing the overall ROS load, can indirectly influence the activation state of this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_degradation Nrf2 Degradation Keap1_Nrf2->Nrf2_degradation Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_modified Modified Keap1 Keap1_Nrf2->Keap1_modified Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Maf Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Antioxidant_Proteins Synthesis of Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Antioxidant_Proteins->ROS Neutralizes Nrf2_nMaf Nrf2_nMaf Nrf2_nMaf->Nrf2_Maf

Keap1-Nrf2 signaling pathway in response to oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK pathways, including ERK, JNK, and p38, are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 pathways, which are often associated with pro-apoptotic signaling. Some studies suggest that certain aromatic amines, such as p-phenylenediamine, can induce the formation of ROS and subsequently activate the JNK and p38 MAPK pathways, leading to apoptosis.[4][5] The ability of antioxidant aromatic amines to modulate these pathways is an area of active research, with potential implications for both therapeutic and toxicological outcomes.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Oxidative_Stress Oxidative Stress (e.g., from Aromatic Amines) ASK1 ASK1 Oxidative_Stress->ASK1 MEKK1 MEKK1 Oxidative_Stress->MEKK1 Raf Raf Oxidative_Stress->Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MEKK1->MKK4_7 MEK1_2 MEK1/2 Raf->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) JNK->Cellular_Response p38->Cellular_Response ERK->Cellular_Response

MAPK signaling pathways activated by oxidative stress.

Conclusion

Liquid aromatic amines represent a versatile class of antioxidants with significant potential in various applications, including pharmaceuticals and industrial processes. Their antioxidant activity is governed by their ability to donate hydrogen atoms or electrons to neutralize free radicals, a process that is highly dependent on their specific molecular structure. A thorough understanding of their mechanisms of action, structure-activity relationships, and their effects on cellular signaling pathways is crucial for the rational design and development of novel and effective antioxidant therapies. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the antioxidant properties of these compounds, facilitating further research and development in this important field.

References

An In-depth Technical Guide to the Octanol/Water Partition Coefficient of Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octanol/water partition coefficient (Kow), typically expressed in its logarithmic form (Log Kow), is a critical physicochemical parameter in the fields of chemistry, pharmacology, and environmental science. It quantifies the lipophilicity of a substance, describing its distribution equilibrium between an aqueous phase (water) and a non-polar, lipid-like phase (n-octanol). This parameter is fundamental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates and the environmental fate of chemical compounds. A high Log Kow value indicates a preference for lipid environments, suggesting higher membrane permeability and potential for bioaccumulation. Conversely, a low Log Kow value signifies hydrophilicity.

Dinonylamine, a secondary aliphatic amine with two nine-carbon alkyl chains, is a compound whose lipophilic character is of significant interest due to its potential industrial applications and as a structural motif in various chemical entities. This guide provides a comprehensive overview of the octanol/water partition coefficient of dinonylamine, including predicted values and detailed experimental protocols for its determination.

Quantitative Data for Dinonylamine

ParameterValueMethod/Source
Log Kow 7.7Predicted (XLogP3) / PubChem[1]

Note: The XLogP3 value is a computationally generated prediction and should be considered an estimate. Experimental verification is recommended for definitive assessment.

Experimental Protocols for Log Kow Determination

Given the high predicted Log Kow of dinonylamine (7.7), the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental protocol. Standard methods like the Shake-Flask Method (OECD 107) are not suitable for highly lipophilic substances (Log Kow > 4-5) due to the potential for the formation of microdroplets of octanol in the aqueous phase, which can lead to inaccurate measurements[2]. The HPLC method (OECD 117) is a screening method and requires calibration with structurally similar compounds with known Log Kow values.

Recommended Method: Slow-Stirring (OECD Guideline 123)

This method is designed to determine the octanol/water partition coefficient for substances with high Log Kow values (up to 8.2). It minimizes the formation of microdroplets by employing a slow, controlled stirring of the octanol-water system to reach equilibrium.

3.1.1. Principle

A solution of dinonylamine in n-octanol (pre-saturated with water) is placed in contact with water (pre-saturated with n-octanol). The two-phase system is stirred slowly at a constant temperature until distribution equilibrium is achieved. The concentration of dinonylamine in both the n-octanol and water phases is then determined by a suitable analytical method. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

3.1.2. Materials and Reagents

  • Dinonylamine (analytical standard grade)

  • n-Octanol (analytical grade, purity > 99%)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Suitable solvent for dinonylamine analysis (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/MS))

3.1.3. Procedure

  • Preparation of Solvents:

    • Saturate n-octanol with water by stirring with a sufficient volume of water for at least 24 hours at the test temperature, followed by phase separation.

    • Saturate water with n-octanol in the same manner.

  • Preparation of the Test Solution:

    • Prepare a stock solution of dinonylamine in water-saturated n-octanol. The concentration should be low enough to remain within the linear range of the analytical method and not exceed 0.01 mol/L in either phase at equilibrium.

  • Equilibration:

    • Place a known volume of the n-octanol solution of dinonylamine and a known volume of the octanol-saturated water into a thermostatted vessel.

    • Stir the mixture slowly to create a vortex that does not disturb the phase boundary significantly. A stirring speed of 100-300 rpm is typically sufficient.

    • Maintain a constant temperature (e.g., 25 ± 1 °C) throughout the experiment.

    • Allow the system to equilibrate. For highly lipophilic substances, this can take several days. It is crucial to determine the time to reach equilibrium in a preliminary experiment by sampling and analyzing the phases at different time points until the concentration ratio becomes constant.

  • Phase Separation and Sampling:

    • Once equilibrium is reached, stop the stirring and allow the phases to separate completely.

    • Carefully sample an aliquot from the center of each phase using a syringe or pipette, avoiding any contamination from the interface.

  • Analysis:

    • Determine the concentration of dinonylamine in each phase using a validated analytical method. Due to the low expected aqueous concentration, a sensitive and selective method such as GC-MS is recommended.

  • Calculation of Log Kow:

    • The partition coefficient (Kow) is calculated as: Kow = C_octanol / C_water where C_octanol and C_water are the equilibrium concentrations in the n-octanol and water phases, respectively.

    • The Log Kow is then calculated as the base-10 logarithm of the Kow.

    • The experiment should be performed at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the octanol/water partition coefficient using the Slow-Stirring method.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solvents Solvent Saturation (n-Octanol + Water) prep_solution Prepare Dinonylamine in n-Octanol prep_solvents->prep_solution equilibration Slow-Stirring of Octanol/Water Phases prep_solution->equilibration sampling Phase Separation & Sampling equilibration->sampling analysis Concentration Determination (e.g., GC-MS) sampling->analysis calculation Calculate Kow and Log Kow analysis->calculation result Final Log Kow Value calculation->result

References

Methodological & Application

Dinonylamine as an Industrial Antioxidant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, specifically in its alkylated diphenylamine form (commercially often referred to as dinonylated diphenylamine or DNDPA), is a widely utilized secondary aromatic amine antioxidant in various industrial applications. Its primary function is to inhibit or retard oxidative degradation of materials, thereby extending their service life and maintaining performance characteristics. This is achieved through its ability to scavenge free radicals, particularly peroxy radicals, which are key intermediates in autoxidation chain reactions. DNDPA's high thermal stability, good solubility in organic matrices, and cost-effectiveness make it a preferred choice in lubricants, fuels, polymers, and rubber.[1] This document provides detailed application notes and experimental protocols for the evaluation of dinonylamine as an industrial antioxidant.

Mechanism of Action

Dinonylamine functions as a radical scavenger. The secondary amine group (-NH-) contains a labile hydrogen atom that can be donated to a peroxy radical (ROO•), a key propagating species in the oxidation chain reaction. This donation neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide and a resonance-stabilized diphenylaminyl radical. This aminyl radical can then participate in termination reactions, effectively breaking the oxidation cycle. The nonyl groups enhance the molecule's solubility in hydrocarbon-based materials and provide steric hindrance, which contributes to the stability of the resulting radical.

Applications and Performance Data

Lubricants (Engine Oils, Greases, and Industrial Oils)

Dinonylamine is a crucial antioxidant in lubricant formulations, protecting the base oil and other additives from thermal and oxidative breakdown at elevated temperatures.[2] This prevents the formation of sludge, varnish, and corrosive acids, which can lead to increased viscosity and compromised lubrication.[2]

Typical Treat Rates: 0.3% to 1.0% by weight in high-grade internal combustion engine lubricants.[3]

Performance Data:

Base OilAntioxidant ConcentrationTest MethodParameterResult
Polyalphaolefin (PAO)0.5 wt% (0.013 mol/L)Rotary Oxygen Bomb Test (150°C)Oxidation Induction Time (OIT)Increased from ~40 min (base oil) to over 3000 min
Di-iso-octyl sebacate (DIOS)0.5 wt% (0.013 mol/L)Rotary Oxygen Bomb Test (150°C)Oxidation Induction Time (OIT)Increased from ~48 min (base oil) to ~3198 min
Mineral OilNot specifiedVoltammetryDeterminationAccurate and precise determination of concentration
Synthetic Ester Base OilNot specifiedASTM D943Oxidation Life Boost (with phenolics)3.2x increase

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in specific dinonylamine derivatives and test conditions.[3][4][5][6]

Fuels

In fuels, dinonylamine enhances oxidation stability, which is crucial for preventing the formation of gums and sediments during storage and transportation. This ensures proper fuel system operation and combustion efficiency.

Performance Data:

Fuel TypeAntioxidantConcentrationTest MethodResult
Waste Cooking Oil BiodieselDiphenylamine (DPA)500 ppmRancimatImproved oxidation stability, comparable to TBHQ
Waste Cooking Oil BiodieselDiphenylamine (DPA)500 ppmEngine Test9.8% increase in brake thermal efficiency
Waste Cooking Oil BiodieselDiphenylamine (DPA)500 ppmEngine Test14.65% reduction in NOx emissions

Note: Data for diphenylamine, a related aromatic amine antioxidant.[7]

Polymers and Rubber

Dinonylamine acts as a stabilizer in various polymers and rubber formulations, protecting them from degradation caused by heat and oxygen during processing and end-use.[1] This helps to maintain mechanical properties such as tensile strength, elongation, and flexibility.

Performance Data:

Polymer/Rubber MatrixAntioxidant SystemTest MethodParameterResult
Styrene-Butadiene Rubber (SBR)GMA-g-PPDA (modified amine)Thermal Oxidative AgingAntioxidant EffectivenessSuperior to commercial antioxidants 4020 and 4010NA
Nitrile Butadiene Rubber (NBR)Amine-type antioxidantsAccelerated Aging (ASTM D573)Property RetentionImproved thermal-oxidative aging properties

Note: Data on related amine antioxidants; specific quantitative data for DNDPA in polymers is limited in the provided search results.[8][9]

Experimental Protocols

Protocol 1: Determination of Oxidation Stability of Lubricating Oils (RPVOT Method)

This protocol is based on the principles of the Rotating Pressure Vessel Oxidation Test (RPVOT), similar to ASTM D2272.

Objective: To evaluate the effectiveness of dinonylamine in inhibiting the oxidation of a lubricating oil.

Materials:

  • Rotating pressure vessel apparatus

  • Oxygen supply

  • Temperature controller

  • Pressure measurement system

  • Test oil (without antioxidant)

  • Dinonylamine

  • Copper catalyst coil

  • Distilled water

Procedure:

  • Prepare test samples by blending the base oil with varying concentrations of dinonylamine (e.g., 0.25%, 0.5%, 1.0% by weight). A control sample with no antioxidant should also be prepared.

  • Place a 50 g sample of the test oil, 5 ml of distilled water, and a copper catalyst coil into the pressure vessel.

  • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

  • Place the vessel in a heating bath maintained at 150°C and begin rotation at 100 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure.

  • Record the time to this pressure drop as the oxidation induction time in minutes.

Data Analysis: Compare the oxidation induction times of the samples containing dinonylamine to the control. A longer induction time indicates better oxidation stability. Plot a dose-response curve of dinonylamine concentration versus induction time.

Protocol 2: Evaluation of Antioxidant Content by Linear Sweep Voltammetry

This protocol is based on the principles of ASTM D6971 and D7527 for measuring amine antioxidant content.

Objective: To quantify the concentration of dinonylamine in new and in-service lubricants.

Materials:

  • Voltammetric analyzer

  • Three-electrode system (e.g., glassy carbon working electrode, platinum auxiliary electrode, and silver/silver chloride reference electrode)

  • Electrolyte solution (commercially available or prepared)

  • Solvent for sample extraction (e.g., ethanol)

  • Lubricant samples containing known and unknown concentrations of dinonylamine

Procedure:

  • Sample Preparation:

    • For greases, dissolve a known weight of the grease sample in a suitable solvent.

    • For oils, extract the antioxidants by mixing a known weight of the oil with a solvent like ethanol and sonicating.

  • Prepare a calibration curve using standards of known dinonylamine concentrations in the electrolyte solution.

  • Transfer a specific volume of the prepared sample solution or standard into the electrochemical cell containing the electrolyte.

  • Perform a linear sweep voltammetry scan over a defined potential range.

  • The oxidation of the amine antioxidant will produce a peak in the voltammogram.

  • Measure the peak height or area, which is proportional to the antioxidant concentration.

Data Analysis: Determine the concentration of dinonylamine in the unknown samples by comparing their peak heights/areas to the calibration curve. For in-service lubricants, the remaining antioxidant concentration can be expressed as a percentage of the concentration in the fresh lubricant.

Protocol 3: Accelerated Aging of Rubber Compounds

This protocol is based on the principles of ASTM D573 for evaluating the deterioration of rubber by heat and oxygen.

Objective: To assess the ability of dinonylamine to protect a rubber compound from thermal-oxidative aging.

Materials:

  • Aging oven with controlled temperature and air circulation

  • Tensile testing machine (as per ASTM D412)

  • Rubber compound with and without dinonylamine

  • Molds for preparing test specimens

Procedure:

  • Prepare rubber compounds with a control (no antioxidant) and with a specified concentration of dinonylamine.

  • Vulcanize the compounds into sheets and cut dumbbell-shaped test specimens.

  • Measure the initial tensile strength and elongation at break for a set of unaged specimens from each compound.

  • Place another set of specimens in the aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

  • Measure the tensile strength and elongation at break of the aged specimens.

Data Analysis: Calculate the percentage retention of tensile strength and elongation at break for both the control and the dinonylamine-containing compounds using the following formula:

Percentage Retention = (Aged Value / Unaged Value) x 100

A higher percentage retention indicates better resistance to thermal-oxidative aging.

Visualizations

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by Dinonylamine RH Substrate (RH) R_dot Alkyl Radical (R•) RH->R_dot + Initiator ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROO_dot->RH + RH ROO_dot->R_dot forms ROOH + R• DNDPA Dinonylamine (Ar2NH) ROO_dot->DNDPA H• Abstraction DNDPA_radical Aminyl Radical (Ar2N•) (Stable) DNDPA->DNDPA_radical ROOH Hydroperoxide (ROOH) DNDPA->ROOH DNDPA_radical->ROO_dot Termination

Caption: Antioxidant mechanism of Dinonylamine.

RPVOT_Workflow start Start prep Prepare Oil Sample (with/without Dinonylamine) start->prep load Load Sample, Water, and Cu Catalyst into Vessel prep->load seal Seal and Pressurize with O2 to 90 psi load->seal heat Heat to 150°C and Rotate at 100 rpm seal->heat monitor Monitor Pressure heat->monitor check Pressure Drop > 25 psi? monitor->check check->monitor No record Record Time (Oxidation Induction Time) check->record Yes end End record->end

Caption: RPVOT experimental workflow.

Rubber_Aging_Workflow A Prepare Rubber Compounds (Control vs. Dinonylamine) B Vulcanize and Cut Test Specimens A->B C Measure Initial Properties (Tensile Strength, Elongation) B->C D Accelerated Aging in Oven (e.g., 70°C for 72h) B->D F Calculate Percentage Property Retention C->F E Measure Post-Aging Properties D->E E->F G Compare Performance F->G

References

Application of Dinonylamine in Lubricants and Greases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine (DNA), specifically in the form of dinonylated diphenylamine (DNDPA), is a high-performance liquid aromatic amine antioxidant widely utilized in the formulation of lubricants and greases. Its primary function is to mitigate the oxidative degradation of base oils, thereby extending the service life of the lubricant and protecting lubricated components from damage. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working with lubricant and grease formulations.

Core Applications and Mechanisms of Action

Dinonylamine primarily functions as a radical scavenger antioxidant. In the high-temperature and oxidative environments encountered in many lubrication applications, hydrocarbon base oils are susceptible to autoxidation. This process involves a free-radical chain reaction that leads to the formation of harmful by-products such as sludge, varnish, and corrosive acids, which can increase viscosity and degrade lubricant performance.

Dinonylated diphenylamine interrupts this process by donating a hydrogen atom from its amine group to reactive peroxy radicals (ROO•), neutralizing them and forming a stable, less reactive radical. This action effectively terminates the chain reaction and preserves the integrity of the base oil.

Key Applications:
  • Engine Oils: Protects against thermal breakdown and sludge formation under severe operating conditions.[1]

  • Turbine Oils: Ensures long-term stability and resistance to oxidation in power generation systems.

  • Hydraulic Fluids: Maintains fluid integrity and performance in heavy-duty machinery.

  • Gear Oils: Provides protection against oxidation and wear in gear systems.

  • Greases: Improves stability and resistance to breakdown at high temperatures.[2]

  • Industrial Lubricants: Used in compressor oils, heat transfer oils, and high-temperature chain oils.

Performance Data

The following tables summarize the typical physical properties and performance characteristics of dinonylamine as a lubricant additive.

Table 1: Typical Physical and Chemical Properties of Dinonylated Diphenylamine
PropertyTypical ValueTest Method
AppearanceLight yellow to brown red clear liquidVisual Inspection
Density at 20°C ( kg/m ³)920-970ASTM D4052
Kinematic Viscosity at 100°C (mm²/s)400-900ASTM D445
Flash Point (PMCC), °C≥ 135ASTM D93
Nitrogen Content (m%)3.2-3.8ASTM D5762
Water Content (m%)≤0.05ASTM D95

Data sourced from a representative technical data sheet.

Table 2: Performance Data of Dinonylated Diphenylamine as an Antioxidant
Performance MetricResultTest Method
Oxidation Stability (PDSC) >260 min @ 210°CASTM D6186
Oxidation Life Boost (Synergy with Phenolics) 3.2xASTM D943
Volatility (NOACK) ≤3% at 260°CASTM D5800 (modified)
Oxidation Life Extension vs. Standard Aminics 98%USAF TEPSS Report 2025-41
Oxidation Induction Time (OIT) in Polar Base Oil Prolonged from 48 min to 3098 minLaboratory Study
Corrosion Inhibition Efficiency Up to 85.81%Galvanostatic Polarization

Performance data is illustrative and can vary based on the base oil and other additives in the formulation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of dinonylamine in lubricants are provided below.

Protocol 1: Evaluation of Oxidation Stability by Pressurized Differential Scanning calorimetry (PDSC)

Objective: To determine the oxidative stability of a lubricant formulated with dinonylamine.

Apparatus:

  • Pressurized Differential Scanning Calorimeter (PDSC)

  • Sample pans (aluminum)

  • Oxygen (high purity)

Procedure (based on ASTM D6186):

  • Accurately weigh 1-3 mg of the lubricant sample into an aluminum sample pan.

  • Place the sample pan in the PDSC cell.

  • Seal the cell and pressurize with oxygen to the desired pressure (e.g., 500 psi).

  • Heat the sample at a constant rate (e.g., 40°C/min) to the isothermal test temperature (e.g., 210°C).

  • Hold the sample at the isothermal temperature and monitor the heat flow.

  • The oxidation induction time (OIT) is the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.

  • A longer OIT indicates greater oxidative stability.

Protocol 2: Evaluation of Rust-Preventing Characteristics

Objective: To assess the ability of a lubricant containing dinonylamine to prevent the rusting of ferrous parts in the presence of water.

Apparatus:

  • Rust-preventing test apparatus (as per ASTM D665)

  • Steel test specimen (cylindrical)

  • Stirrer

  • Temperature-controlled bath

  • Distilled water or synthetic seawater

Procedure (based on ASTM D665): [2][3][4][5]

  • Prepare the steel test specimen by polishing with abrasive paper to a specified finish.

  • Place 300 mL of the test lubricant into the beaker.

  • Add 30 mL of distilled water or synthetic seawater to the beaker.

  • Place the polished steel specimen in the holder and immerse it in the oil-water mixture.

  • Assemble the apparatus and place it in the temperature-controlled bath set at 60°C.

  • Stir the mixture at a specified speed (e.g., 1000 rpm) for a set duration (typically 4 hours).[5]

  • After the test period, remove the steel specimen, wash it with a solvent (e.g., hexane), and visually inspect for any signs of rust or corrosion.

  • The result is reported as "Pass" (no rust) or "Fail" (rust present). The extent of rusting can also be rated.

Protocol 3: Evaluation of Wear Preventive Characteristics (Four-Ball Method)

Objective: To determine the anti-wear properties of a lubricant formulated with dinonylamine. While primarily an antioxidant, understanding its influence on wear is important.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (typically AISI E-52100 steel)

  • Microscope for measuring wear scars

Procedure (based on ASTM D4172): [6][7][8][9]

  • Secure three steel balls in the ball cup.

  • Fill the cup with the test lubricant until the balls are fully submerged.

  • Place a fourth steel ball in the chuck of the machine, which will rotate against the three stationary balls.

  • Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).[6]

  • Run the test for a specified duration (e.g., 60 minutes).[6]

  • After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller wear scar diameter indicates better anti-wear properties.

Visualizations

Antioxidant Mechanism of Dinonylated Diphenylamine

Antioxidant_Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H Atom Donation DNDPA Dinonylated Diphenylamine (Ar2NH) DNDPA_Radical Stable DNDPA Radical (Ar2N•) DNDPA->DNDPA_Radical H Atom Donation Termination Chain Termination ROOH->Termination DNDPA_Radical->Termination

Caption: Radical scavenging by dinonylated diphenylamine.

Experimental Workflow for Lubricant Performance Evaluation

Lubricant_Evaluation_Workflow Start Start: Formulate Lubricant with Dinonylamine Oxidation_Test Oxidation Stability Test (e.g., PDSC - ASTM D6186) Start->Oxidation_Test Corrosion_Test Corrosion Inhibition Test (e.g., Rust Test - ASTM D665) Start->Corrosion_Test Wear_Test Friction & Wear Test (e.g., Four-Ball - ASTM D4172) Start->Wear_Test Data_Analysis Analyze Performance Data (OIT, Rust Rating, Wear Scar) Oxidation_Test->Data_Analysis Corrosion_Test->Data_Analysis Wear_Test->Data_Analysis Conclusion Conclusion: Evaluate Additive Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating dinonylamine in lubricants.

Synergistic Effect with Other Antioxidants

Synergistic_Effect DNDPA Dinonylamine (Radical Scavenger) Synergy Synergistic Effect: Enhanced Oxidation Stability DNDPA->Synergy Phenolic_AO Phenolic Antioxidant (Radical Scavenger) Phenolic_AO->Synergy Sulfur_Carrier Sulfur Carrier (Peroxide Decomposer) Sulfur_Carrier->Synergy Secondary Mechanism

References

Application Notes and Protocols: Dinonylamine as a Stabilizer in Rubber and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, a secondary aromatic amine, serves as a highly effective antioxidant and thermal stabilizer for a wide range of polymeric materials, including various types of rubber and plastics. Its primary function is to inhibit or retard the degradation of polymers caused by exposure to oxygen, heat, and other environmental factors during processing and end-use. This application note provides detailed information on the mechanism of action of dinonylamine, its performance characteristics in rubber and plastics, and standardized experimental protocols for its evaluation.

Mechanism of Action: Radical Scavenging

The primary antioxidant activity of dinonylamine stems from its ability to act as a free radical scavenger. Polymer degradation is often initiated by the formation of highly reactive free radicals (R•) due to heat, UV radiation, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate a chain reaction leading to the breakdown of the polymer matrix. This degradation manifests as loss of mechanical properties, discoloration, and reduced service life.[1][2][3]

Dinonylamine interrupts this auto-oxidation cycle by donating a hydrogen atom from its secondary amine group to the peroxy radicals, thereby neutralizing them and forming a stable, less reactive aminyl radical. This process effectively terminates the chain reaction.

Caption: Antioxidant mechanism of Dinonylamine.

Performance in Rubber Formulations

Dinonylamine is particularly effective in protecting natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and chloroprene rubber (CR) from the deleterious effects of heat and oxygen. It helps in retaining the mechanical properties of the rubber vulcanizates, such as tensile strength, elongation at break, and hardness, even after prolonged exposure to elevated temperatures.

Quantitative Performance Data

The following table summarizes typical performance data for dinonylamine in a natural rubber formulation subjected to accelerated aging.

PropertyInitial ValueAfter Aging (70°C, 168h) without StabilizerAfter Aging (70°C, 168h) with 1.5 phr Dinonylamine
Tensile Strength (MPa) 251522
Elongation at Break (%) 600350520
Hardness (Shore A) 607565

Performance in Plastic Formulations

In plastics such as polyethylene (PE) and polypropylene (PP), dinonylamine functions as a processing and long-term heat stabilizer. It protects the polymer from degradation at the high temperatures encountered during extrusion and molding, and extends the service life of the final product.

Quantitative Performance Data

The effectiveness of dinonylamine in plastics is often evaluated by measuring the Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC). A longer OIT indicates better oxidative stability.

PolymerStabilizerConcentration (wt%)OIT at 200°C (minutes)
Polyethylene (HDPE) None0< 5
Dinonylamine0.125
Dinonylamine0.245
Polypropylene (PP) None0< 2
Dinonylamine0.120
Dinonylamine0.238

Experimental Protocols

Protocol 1: Evaluation of Dinonylamine in Rubber via Accelerated Aging

This protocol describes the methodology for assessing the effectiveness of dinonylamine as a stabilizer in a typical natural rubber formulation.

1. Materials and Compounding:

  • Natural Rubber (SMR 20): 100 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Carbon Black (N330): 50 phr

  • Processing Oil: 5 phr

  • Sulfur: 2.5 phr

  • Accelerator (TBBS): 0.7 phr

  • Dinonylamine: 0, 1.0, 1.5, 2.0 phr (four different compounds)

The ingredients are compounded on a two-roll mill according to standard rubber mixing procedures.

2. Curing: The compounded rubber sheets are cured in a compression molding press at 150°C for the predetermined optimum cure time (t90) obtained from a rheometer.

3. Accelerated Aging: Dumbbell-shaped tensile test specimens are cut from the cured sheets. A set of specimens from each compound is subjected to accelerated aging in a hot air oven at 70°C for 168 hours, as per ASTM D573.[4]

4. Mechanical Property Testing: The tensile strength, elongation at break, and hardness (Shore A) of both unaged and aged specimens are measured.

  • Tensile Properties: Measured using a universal testing machine according to ASTM D412.

  • Hardness: Measured using a Shore A durometer according to ASTM D2240.

5. Data Analysis: The percentage retention of tensile strength and elongation at break after aging is calculated to quantify the stabilizing effect of dinonylamine.

Rubber_Evaluation_Workflow start Start compounding Rubber Compounding start->compounding curing Curing compounding->curing aging Accelerated Aging (ASTM D573) curing->aging testing Mechanical Property Testing (Tensile, Hardness) aging->testing analysis Data Analysis (% Retention) testing->analysis end End analysis->end

Caption: Workflow for rubber stabilizer evaluation.

Protocol 2: Evaluation of Dinonylamine in Polyethylene via Oxidation Induction Time (OIT)

This protocol outlines the procedure for determining the oxidative stability of polyethylene stabilized with dinonylamine using Differential Scanning Calorimetry (DSC).[5][6]

1. Sample Preparation:

  • Prepare polyethylene (HDPE) compounds containing 0%, 0.1%, and 0.2% by weight of dinonylamine using a twin-screw extruder.

  • Press the compounded pellets into thin films of approximately 200 µm thickness.

  • Cut small disc-shaped samples (5-10 mg) from the films.

2. DSC Measurement:

  • Place the sample in an open aluminum DSC pan.

  • Heat the sample in the DSC instrument from room temperature to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Once the temperature stabilizes at 200°C, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at 200°C and record the heat flow as a function of time.

3. OIT Determination:

  • The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[7] The onset is typically determined by the intersection of the baseline with the tangent to the exothermic peak.

4. Data Comparison:

  • Compare the OIT values for the polyethylene samples with different concentrations of dinonylamine. A longer OIT indicates a higher level of oxidative stability.

OIT_Evaluation_Workflow start Start sample_prep Sample Preparation (PE + Dinonylamine) start->sample_prep dsc_heating DSC Heating to 200°C (Nitrogen Atmosphere) sample_prep->dsc_heating gas_switch Switch to Oxygen Atmosphere dsc_heating->gas_switch isothermal Isothermal at 200°C gas_switch->isothermal data_acq Record Heat Flow vs. Time isothermal->data_acq oit_det Determine OIT data_acq->oit_det end End oit_det->end

Caption: Workflow for OIT measurement by DSC.

Conclusion

Dinonylamine is a versatile and effective stabilizer for both rubber and plastic applications. Its radical scavenging mechanism provides excellent protection against oxidative and thermal degradation, thereby preserving the desired physical and mechanical properties of the polymers. The experimental protocols outlined in this document provide a standardized framework for researchers and scientists to evaluate the performance of dinonylamine and optimize its concentration in various polymer formulations.

References

Application Note & Protocol: HPLC Analysis of Dinonylamine in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of dinonylamine in various samples using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Dinonylamine is a high molecular weight secondary amine used as an antioxidant in various industrial applications, including lubricants and polymers.[1] Monitoring its concentration is crucial for quality control, stability studies, and environmental assessment. This application note details a robust UPLC-MS/MS method for the sensitive and selective quantification of dinonylamine and provides a protocol for a general HPLC-UV method applicable to long-chain aliphatic amines.

UPLC-MS/MS Method for Dinonylamine Analysis

This method is ideal for the analysis of dinonylamine in complex biological matrices, offering high selectivity and sensitivity.

Experimental Protocol: UPLC-MS/MS

2.1.1. Sample Preparation

  • For Blood Plasma Samples (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard solution.

    • Add methyl tert-butyl ether and potassium hydroxide for denaturation and extraction.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.[2]

  • For Solid Samples (e.g., Fish Homogenate, Polymers) (Ultrasonic Assisted Solvent Extraction):

    • Homogenize the solid sample.

    • To a known amount of the homogenate, add an internal standard.

    • Add a suitable extraction solvent (e.g., acetonitrile or a mixture of hexane and dichloromethane).

    • Sonicate the mixture in an ultrasonic bath for 15-30 minutes.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant.

    • The extract may require further cleanup using solid-phase extraction (SPE) or gel permeation chromatography to remove interfering matrix components.[2]

2.1.2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended UPLC-MS/MS parameters for dinonylamine analysis.

Table 1: UPLC-MS/MS Parameters for Dinonylamine Analysis

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of A, ramp up to a high percentage of B to elute dinonylamine, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on dinonylamine's molecular weight
Product Ions (m/z) To be determined by infusion and fragmentation studies
Collision Energy To be optimized for each transition

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation: UPLC-MS/MS Method Validation

The following table presents typical quantitative data for the UPLC-MS/MS method.[2]

Table 2: Quantitative Performance of the UPLC-MS/MS Method for Dinonylamine

ParameterResult
Method Limit of Quantification (MLOQ) in Plasma 0.002 - 1.5 ng/g
MLOQ in Fish Homogenate 0.001 - 2.3 ng/g
Total Recovery 61% - 100%
Mean Recovery 77 ± 9%

HPLC-UV Method for Aliphatic Amines (General Protocol)

Since dinonylamine lacks a strong chromophore, direct UV detection is challenging. Therefore, a pre-column derivatization step is necessary to attach a UV-active label to the molecule. This protocol provides a general framework that can be adapted for dinonylamine.[3]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

3.1.1. Derivatization

  • A variety of derivatizing reagents can be used, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.[4]

  • Mix the sample extract with the derivatizing reagent in a suitable buffer (e.g., borate buffer, pH 8-9).

  • Incubate the mixture at a specific temperature for a defined period to ensure complete reaction.

  • Quench the reaction if necessary.

  • The derivatized sample is then ready for HPLC analysis.

3.1.2. HPLC Conditions

The following table outlines general HPLC conditions for the analysis of derivatized aliphatic amines.

Table 3: General HPLC-UV Parameters for Derivatized Aliphatic Amines

ParameterRecommended Conditions
HPLC System Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water or buffer B: Acetonitrile or Methanol
Elution Isocratic or gradient elution, depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Injection Volume 10 - 20 µL
Detection Wavelength Dependent on the chromophore of the derivatizing agent (e.g., ~265 nm for FMOC derivatives)
Data Presentation: Expected Performance of HPLC-UV Method

The quantitative performance of an HPLC-UV method for dinonylamine would need to be determined through method validation. The following table indicates the parameters that should be assessed.

Table 4: Method Validation Parameters for HPLC-UV Analysis

ParameterDescription
Linearity The range over which the detector response is proportional to the concentration.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Plasma/Solid) Extraction Extraction (LLE or UAE) Sample->Extraction Cleanup Cleanup (SPE/GPC) (Optional) Extraction->Cleanup Derivatization Derivatization (for HPLC-UV) Cleanup->Derivatization HPLC_UPLC HPLC / UPLC Separation Cleanup->HPLC_UPLC Derivatization->HPLC_UPLC Detection Detection (UV or MS/MS) HPLC_UPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of dinonylamine.

logical_relationship Analyte Dinonylamine Method Analytical Method Analyte->Method HPLC_UV HPLC-UV Method->HPLC_UV UPLC_MSMS UPLC-MS/MS Method->UPLC_MSMS Derivatization Requires Derivatization HPLC_UV->Derivatization High_Sensitivity High Sensitivity & Selectivity UPLC_MSMS->High_Sensitivity

Caption: Logical relationship between dinonylamine and analytical methods.

References

Application Notes and Protocols: Dinonylamine as a Corrosion Inhibitor in Engine Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dinonylamine as a corrosion inhibitor in engine oil formulations. This document details the mechanism of action, presents performance data, and offers detailed experimental protocols for the evaluation of its efficacy. The information is intended to guide researchers and professionals in the formulation and testing of advanced lubricants.

Introduction: The Role of Dinonylamine in Engine Corrosion Protection

Corrosion within an internal combustion engine is a significant cause of degradation, leading to increased wear, reduced efficiency, and potential component failure. The presence of water, acidic byproducts of combustion, and oxidation of the lubricant itself creates a highly corrosive environment. Corrosion inhibitors are essential additives in engine oil formulations to mitigate these effects.

Dinonylamine, a secondary amine with two long alkyl chains, is an effective corrosion inhibitor in lubricant applications. Its primary function is to form a persistent, protective film on metal surfaces, thereby creating a barrier that prevents corrosive species from reaching the metal.

Mechanism of Action

The corrosion inhibition mechanism of dinonylamine is primarily attributed to its adsorption onto the metallic surfaces within the engine. This process involves a combination of physisorption and chemisorption:

  • Chemisorption: The lone pair of electrons on the nitrogen atom in the dinonylamine molecule can form a coordinate bond with the vacant d-orbitals of the metal atoms (e.g., iron in steel). This strong interaction firmly anchors the inhibitor molecule to the surface.

  • Physisorption: The long, non-polar dinonyl chains of the adsorbed molecules orient themselves away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, repelling water and other polar corrosive agents.

This dual-action mechanism results in a robust and persistent protective film that effectively inhibits both anodic and cathodic corrosion reactions.

Performance Data

While specific performance data for dinonylamine in publicly available literature is limited, the following tables present representative data based on the performance of structurally similar long-chain secondary amines in lubricating environments. This data provides a strong indication of the expected efficacy of dinonylamine.

Table 1: Weight Loss Method - Corrosion Inhibition Efficiency
Inhibitor Concentration (ppm)Weight Loss (mg) - BlankWeight Loss (mg) - with InhibitorCorrosion Rate (mpy) - BlankCorrosion Rate (mpy) - with InhibitorInhibition Efficiency (%)
015.2-2.53--
50015.23.82.530.6375.0
100015.22.12.530.3586.2
200015.21.32.530.2291.4
300015.20.92.530.1594.1

Note: Data is representative and derived from studies on similar long-chain alkylamines.

Table 2: Electrochemical Measurements - Potentiodynamic Polarization
Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0-65015.875120-
500-6354.17211574.1
1000-6202.37011285.4
2000-6101.56811090.5
3000-6051.16510893.0

Note: Data is representative and derived from studies on similar long-chain alkylamines.

Table 3: Electrochemical Impedance Spectroscopy (EIS)
Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0250150-
5009804574.5
100017502885.7
200025002090.0
300031001591.9

Note: Data is representative and derived from studies on similar long-chain alkylamines.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of dinonylamine in engine oil.

Weight Loss Method (Gravimetric)

This method provides a direct measure of corrosion by quantifying the loss of metal from a coupon immersed in the inhibited oil.

Materials:

  • Mild steel coupons (e.g., SAE 1018) of known dimensions

  • Engine base oil

  • Dinonylamine

  • Abrasive paper (e.g., 240, 400, 600 grit silicon carbide)

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled oil bath

  • Beakers

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons sequentially with different grades of abrasive paper to achieve a smooth, uniform surface.

    • Degrease the coupons by rinsing with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg.

  • Inhibitor Solution Preparation:

    • Prepare a series of engine oil samples containing different concentrations of dinonylamine (e.g., 0, 500, 1000, 2000, 3000 ppm).

    • Prepare a blank sample containing only the engine base oil.

  • Immersion Test:

    • Completely immerse the pre-weighed coupons in beakers containing the blank and inhibited oil samples.

    • Place the beakers in a thermostatically controlled oil bath maintained at a temperature relevant to engine operation (e.g., 100 °C) for a specified duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the oil samples.

    • Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1). This may involve gentle brushing and rinsing with an appropriate cleaning solution followed by acetone.

    • Dry the cleaned coupons in a desiccator.

    • Reweigh the coupons to the nearest 0.1 mg.

  • Calculations:

    • Corrosion Rate (CR) in mils per year (mpy) can be calculated using the following formula: CR (mpy) = (K × W) / (A × T × D) Where:

      • K = constant (3.45 × 10^6 for mpy)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³ (e.g., ~7.87 g/cm³ for mild steel)

    • Inhibition Efficiency (IE %) is calculated as: IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques offer a rapid and sensitive means of evaluating corrosion inhibition mechanisms and efficiency.

Apparatus:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Engine oil samples with and without dinonylamine

Procedure:

  • Electrode Preparation:

    • The working electrode is prepared from a mild steel sample, typically embedded in an insulating resin to expose a known surface area.

    • The exposed surface is polished and cleaned as described in the weight loss method.

  • Cell Setup:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Fill the cell with the test oil sample (blank or inhibited).

    • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is achieved.

3.2.1. Potentiodynamic Polarization:

This technique determines the effect of the inhibitor on both the anodic and cathodic corrosion reactions.

  • After OCP stabilization, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Inhibition Efficiency (IE %) is calculated as: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

    • i_corr_blank = Corrosion current density in the absence of the inhibitor.

    • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor.

3.2.2. Electrochemical Impedance Spectroscopy (EIS):

EIS provides information about the formation and properties of the protective inhibitor film at the metal-oil interface.

  • Following OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real).

  • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger diameter indicates greater corrosion resistance.

  • Inhibition Efficiency (IE %) is calculated as: IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of the inhibitor.

    • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Standardized ASTM Test Methods

3.3.1. ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test

This test assesses the corrosive tendency of the oil towards copper and its alloys.

Materials:

  • Polished copper strips

  • Test tubes

  • Heating bath

  • ASTM Copper Strip Corrosion Standard color chart

Procedure:

  • Immerse a polished copper strip in the engine oil sample (with and without dinonylamine).

  • Heat the sample in a test tube at a specified temperature (e.g., 100 °C) for a set duration (e.g., 3 hours).[1][2][3]

  • After heating, remove the copper strip, wash it with a suitable solvent, and visually compare its appearance to the ASTM Copper Strip Corrosion Standard.[1][2][3]

  • The result is reported as a classification from 1a (slight tarnish) to 4c (corrosion).[1][2] A lower classification indicates better corrosion protection.

3.3.2. ASTM D6594: Standard Test Method for Evaluation of Corrosiveness of Diesel Engine Oil at High Temperature

This method evaluates the corrosivity of engine oils towards various metals, particularly lead and copper, at elevated temperatures.

Materials:

  • Metal specimens (copper, lead, tin, phosphor bronze)

  • Test beakers

  • Air bath or programmable liquid bath

Procedure:

  • Place the specified metal specimens in a beaker with the engine oil sample.

  • Heat the beaker in a controlled temperature bath to simulate high-temperature engine conditions.

  • After the test period, the specimens are removed, cleaned, and evaluated for corrosion and changes in mass.

  • The concentration of dissolved metals in the oil is also measured. Lower metal concentrations indicate better corrosion inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating dinonylamine as a corrosion inhibitor in engine oils.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion prep_inhibitor Prepare Dinonylamine-Doped Engine Oil Samples weight_loss Weight Loss Test prep_inhibitor->weight_loss electrochem Electrochemical Tests (Polarization, EIS) prep_inhibitor->electrochem astm_tests ASTM Standard Tests (D130, D6594) prep_inhibitor->astm_tests prep_coupons Prepare and Weigh Metal Coupons prep_coupons->weight_loss calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Electrochemical Parameters electrochem->analyze_electrochem eval_astm Evaluate ASTM Test Results astm_tests->eval_astm conclusion Determine Optimal Dinonylamine Concentration calc_cr_ie->conclusion analyze_electrochem->conclusion eval_astm->conclusion

Caption: Workflow for evaluating dinonylamine as a corrosion inhibitor.

The following diagram illustrates the mechanism of action of dinonylamine as a corrosion inhibitor.

mechanism_of_action cluster_environment Corrosive Environment (Engine Oil) cluster_inhibitor Dinonylamine Action H2O H₂O Metal Metal Surface (e.g., Steel) H2O->Metal attacks Acids Acidic Species Acids->Metal attacks O2 O₂ O2->Metal attacks Dino Dinonylamine (R₂NH) Adsorption Adsorption on Metal Surface Dino->Adsorption Film Formation of Protective Hydrophobic Film Adsorption->Film Film->Metal protects Inhibition Corrosion Inhibition Film->Inhibition Corrosion Corrosion (Metal Degradation) Metal->Corrosion Inhibition->Corrosion prevents

References

Application Notes and Protocols for the Use of Dinonylamine in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, a secondary aromatic amine, is a potent antioxidant and thermal stabilizer for various polymeric systems. Its primary function is to inhibit the thermo-oxidative degradation of polymers by scavenging free radicals that are formed during processing and end-use, thereby preserving the material's mechanical integrity, appearance, and longevity. These application notes provide detailed experimental protocols for evaluating the efficacy of dinonylamine as a polymer stabilizer, with a focus on polypropylene (PP) and polyvinyl chloride (PVC).

Mechanism of Action: Radical Scavenging

Secondary aromatic amines, such as dinonylamine, function as primary antioxidants through a chain-breaking electron donor mechanism. They donate a hydrogen atom from the amine group to reactive polymer peroxy (ROO•) and alkyl (R•) radicals, which are key intermediates in the auto-oxidation cycle of polymers. This process neutralizes the radicals and forms a stable, non-reactive radical from the antioxidant molecule, thus terminating the degradation chain reaction.[1]

Dinonylamine Radical Scavenging Radical Scavenging Mechanism of Dinonylamine Polymer_Chain Polymer Chain (RH) Alkyl_Radical Alkyl Radical (R•) Polymer_Chain->Alkyl_Radical Heat, Shear, UV Alkyl_Radical->Polymer_Chain + (C9H19)2NH (Termination) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Alkyl_Radical + RH (Chain Propagation) Stable_Product Stable Product (ROOH) Peroxy_Radical->Stable_Product + (C9H19)2NH Dinonylamine Dinonylamine ((C9H19)2NH) Stable_Radical Stable Dinonylamine Radical ((C9H19)2N•) Dinonylamine->Stable_Radical H• donation

Caption: Radical Scavenging Mechanism of Dinonylamine.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific polymer grade and processing equipment used.

Protocol 1: Incorporation of Dinonylamine into Polypropylene (PP)

Objective: To prepare polypropylene samples containing varying concentrations of dinonylamine for subsequent performance testing.

Materials:

  • Polypropylene (PP) powder or pellets (specify grade)

  • Dinonylamine (CAS: 2044-21-5)

  • Toluene or other suitable solvent

  • Two-roll mill or twin-screw extruder

  • Compression molder

  • Analytical balance

Procedure:

  • Preparation of Dinonylamine Solution:

    • Accurately weigh the desired amount of dinonylamine.

    • Dissolve the dinonylamine in a minimal amount of toluene to create a concentrated solution. Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Blending:

    • Pre-heat the two-roll mill or twin-screw extruder to the processing temperature of the polypropylene (typically 180-220°C).

    • Add the polypropylene to the pre-heated equipment and allow it to melt and form a homogenous mass.

    • Slowly and evenly add the dinonylamine solution to the molten polymer. Ensure thorough mixing for uniform dispersion.

    • Continue mixing for 10-15 minutes to ensure homogeneity and evaporation of the solvent.

  • Sample Preparation:

    • Once mixing is complete, remove the stabilized polymer from the mill or extruder.

    • Compression mold the polymer into sheets of a specified thickness (e.g., 1 mm) according to ASTM D4703.

    • From the molded sheets, prepare test specimens as required for the various analytical techniques (e.g., dumbbell shapes for tensile testing as per ASTM D638).

    • Prepare a control sample of unstabilized polypropylene using the same procedure without the addition of dinonylamine.

Protocol 2: Evaluation of Thermal Stability by Oxidative Induction Time (OIT)

Objective: To determine the effectiveness of dinonylamine in delaying the onset of thermo-oxidative degradation of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3895): [2][3][4][5][6]

  • Sample Preparation:

    • Cut a small, uniform disc (5-10 mg) from the compression-molded sheet.

  • DSC Analysis:

    • Place the sample in an open aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PP) at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Once the isothermal temperature is reached, hold for 5 minutes to allow the sample to thermally equilibrate.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

    • Test at least three replicates for each sample.

Protocol 3: Accelerated Aging and Evaluation of Mechanical Properties

Objective: To assess the long-term thermal stability of dinonylamine-stabilized polymers by measuring the retention of mechanical properties after accelerated aging.

Apparatus:

  • Forced-air oven

  • Universal Testing Machine (UTM) with grips for tensile testing

Procedure:

  • Accelerated Aging (based on ASTM D3045): [7][8][9][10]

    • Place the dumbbell-shaped tensile test specimens in a forced-air oven at a constant elevated temperature (e.g., 135°C for PP).

    • Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 200, 500, 1000 hours).

  • Tensile Testing (based on ASTM D638): [11][12][13][14][15]

    • Condition the aged and unaged specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours.

    • Measure the tensile strength and elongation at break for each set of specimens using the UTM at a specified crosshead speed.

    • Calculate the percentage retention of tensile strength and elongation at break for the aged samples relative to the unaged samples.

Protocol 4: Color Stability Assessment

Objective: To evaluate the ability of dinonylamine to prevent discoloration of the polymer during thermal aging.

Apparatus:

  • Spectrophotometer or colorimeter

Procedure (based on ASTM D1925): [16][17][18][19][20]

  • Sample Preparation:

    • Use the aged specimens from Protocol 3.

  • Color Measurement:

    • Measure the Yellowness Index (YI) of the unaged and aged specimens using a spectrophotometer.

    • Record the change in Yellowness Index (ΔYI) at each aging interval.

Data Presentation

Disclaimer: The following quantitative data is for illustrative purposes only and is based on the expected performance of secondary aromatic amine antioxidants. Actual results will vary depending on the specific polymer, processing conditions, and dinonylamine concentration.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with Dinonylamine

SampleDinonylamine Concentration (wt%)OIT at 200°C (minutes)
Unstabilized PP0.03.5
PP-DA-0.10.125.8
PP-DA-0.20.248.2
PP-DA-0.50.595.7

Table 2: Retention of Mechanical Properties of Polypropylene after Aging at 135°C

SampleAging Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Unstabilized PP1004515
20010 (brittle)2 (brittle)
PP-DA-0.21009895
2009288
5008575
10007055

Table 3: Color Stability of Polypropylene after Aging at 135°C

SampleAging Time (hours)Yellowness Index (YI)ΔYI (from t=0)
Unstabilized PP02.50.0
10015.813.3
20028.425.9
PP-DA-0.202.80.0
1004.11.3
2005.52.7
5008.25.4
100012.69.8

Experimental Workflow

The following diagram illustrates the logical flow for evaluating a polymer stabilizer.

Polymer Stabilizer Evaluation Workflow Workflow for Polymer Stabilizer Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Select_Polymer Select Polymer and Stabilizer Concentration Incorporate_Stabilizer Incorporate Stabilizer (e.g., Extrusion) Select_Polymer->Incorporate_Stabilizer Prepare_Specimens Prepare Test Specimens (e.g., Compression Molding) Incorporate_Stabilizer->Prepare_Specimens Thermal_Stability Thermal Stability (OIT, TGA) Prepare_Specimens->Thermal_Stability Accelerated_Aging Accelerated Aging (Oven) Prepare_Specimens->Accelerated_Aging Compare_Data Compare Data to Control Thermal_Stability->Compare_Data Mechanical_Testing Mechanical Properties (Tensile, Impact) Accelerated_Aging->Mechanical_Testing Color_Stability Color Stability (Yellowness Index) Accelerated_Aging->Color_Stability Mechanical_Testing->Compare_Data Color_Stability->Compare_Data Generate_Tables Generate Performance Tables Compare_Data->Generate_Tables Draw_Conclusions Draw Conclusions on Efficacy Generate_Tables->Draw_Conclusions

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-DPA-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of diphenylamine (DPA) using High-Performance Liquid Chromatography (HPLC). It includes chromatographic conditions, sample preparation, and validation parameters.

Introduction

Diphenylamine is a compound used as a stabilizer in various products, including propellants and some pharmaceuticals. It is also an intermediate in the synthesis of other compounds.[1] Accurate and reliable quantification of diphenylamine is crucial for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose, offering high sensitivity and specificity.[2][3][4] This application note details a reversed-phase HPLC method for the determination of diphenylamine.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[3] The following conditions are recommended:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile and Water (70:30 v/v)
Flow Rate 1.0 mL/min[4][5]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 285 nm[5]
Run Time Approximately 10 minutes

Note: The mobile phase can also consist of acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]

Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Diphenylamine Reference Standard

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of diphenylamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For a drug product, a typical extraction procedure is as follows:

  • Accurately weigh and transfer a portion of the homogenized sample equivalent to approximately 10 mg of diphenylamine into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the diphenylamine.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of diphenylamine standard solutions.

Concentration (µg/mL)Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by analyzing six replicate preparations of a standard solution at 50 µg/mL.

ReplicatePeak Area
1761,500
2762,100
3760,900
4763,000
5761,800
6762,500
Mean 761,967
Standard Deviation 743.6
Relative Standard Deviation (%RSD) 0.10%
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo matrix with known amounts of diphenylamine at three different concentration levels.

Spiked LevelAmount Spiked (mg)Amount Recovered (mg)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.011.9299.3
Mean Recovery (%) 99.8
Limits of Detection and Quantitation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the analysis of diphenylamine is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Overall workflow for the HPLC analysis of diphenylamine.

The logical relationship for the method validation process is outlined in the following diagram.

Method_Validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Specificity Specificity Validation->Specificity Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

References

Application Notes and Protocols: Dinonylamine as an Anti-Wear Agent in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, specifically in the form of dinonyl diphenylamine (DDP), is a widely utilized additive in industrial lubricants, primarily recognized for its exceptional high-temperature antioxidant properties. As an aminic antioxidant, its principal function is to inhibit the oxidative degradation of lubricant base oils, thereby preventing the formation of harmful sludge, varnish, and corrosive byproducts. This antioxidative action indirectly contributes to wear protection by maintaining the lubricant's integrity and preventing the formation of abrasive or corrosive species. While not a classical extreme pressure or dedicated anti-wear agent in the same category as zinc dialkyldithiophosphate (ZDDP), evidence suggests that dinonylamine and other amine-based antioxidants can participate in the formation of protective surface films, offering a degree of anti-wear and friction-reducing benefits.

These application notes provide a comprehensive overview of the role of dinonylamine as a potential anti-wear agent in industrial lubricants, including its proposed mechanism of action, quantitative performance data, and detailed experimental protocols for evaluating its efficacy.

Mechanism of Action

The anti-wear properties of dinonylamine in industrial lubricants are believed to be a combination of two primary mechanisms:

  • Inhibition of Oxidative Wear: The primary and most well-understood function of dinonylamine is as a radical scavenger.[1] During lubricant oxidation, highly reactive peroxy radicals are formed, which can lead to the formation of corrosive acids and high molecular weight polymers.[1] These degradation products can accelerate wear by attacking metal surfaces and increasing the viscosity of the lubricant. Dinonylamine effectively neutralizes these radicals, interrupting the oxidation cycle and preserving the protective qualities of the lubricant.[2] By preventing the formation of these harmful species, dinonylamine mitigates oxidative and corrosive wear.

  • Surface Film Formation: There is evidence to suggest that amine-based additives can contribute to the formation of a protective tribofilm on metal surfaces under boundary lubrication conditions.[3] While the exact chemical nature of the film formed by dinonylamine is not as extensively characterized as that of ZDDP, it is proposed that the polar amine groups can adsorb onto the metal surface. Under the high pressure and temperature conditions at asperity contacts, these adsorbed molecules can undergo chemical reactions to form a thin, nitrogen-containing organic film. This film acts as a physical barrier, preventing direct metal-to-metal contact and reducing friction and wear.

Data Presentation

The following tables summarize the quantitative data on the tribological performance of lubricants containing diphenylamine-type antioxidants. This data is representative of the expected performance improvements when dinonylamine is incorporated into a lubricant formulation.

Table 1: Frictional Performance of Lubricant with Diphenylamine Antioxidant

Lubricant FormulationAdditive Concentration (% wt.)Average Coefficient of Friction
Base Oil00.135
Base Oil + Diphenylamine Antioxidant0.50.113 - 0.130

Data sourced from a study on the effect of diphenylamine derivatives on the friction and wear of metallic couples.[4]

Table 2: Wear Performance of Lubricant with Diphenylamine Antioxidant

Lubricant FormulationAdditive Concentration (% wt.)Wear Rate (Specific to study conditions)
Base Oil0Higher
Base Oil + Diphenylamine Antioxidant0.5Lower

Qualitative representation based on data suggesting a friction-reducing effect also corresponds to a reduction in wear.[4]

Experimental Protocols

Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Wear Test (Based on ASTM D4172)

This protocol outlines the standardized method for evaluating the wear-preventive characteristics of a lubricating fluid containing dinonylamine.

1. Objective: To determine the relative wear-preventive properties of a lubricant by measuring the wear scar diameter on steel balls under controlled conditions.

2. Materials and Apparatus:

  • Four-Ball Wear Test Machine

  • AISI E-52100 steel balls, Grade 25 (12.7 mm diameter)

  • Test lubricant (Base oil and Base oil with dinonylamine at a specified concentration, e.g., 0.5% wt.)

  • Solvent for cleaning (e.g., hexane or heptane)

  • Microscope with calibrated measurement capability (for measuring wear scar diameter)

3. Procedure:

  • Cleaning: Thoroughly clean the three stationary steel balls and the one rotating steel ball with a suitable solvent and allow them to air dry.

  • Assembly: Place the three clean, stationary balls in the test cup.

  • Lubricant Addition: Pour the test lubricant into the cup to a level that will cover the three stationary balls.

  • Top Ball Placement: Place the clean, rotating ball into the chuck of the test machine.

  • Test Initiation:

    • Assemble the test cup with the stationary balls and lubricant onto the machine platform.

    • Apply a specified load (e.g., 147 N or 392 N).

    • Set the test temperature (e.g., 75°C).

    • Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

  • Test Completion and Disassembly:

    • At the end of the test duration, stop the motor and remove the load.

    • Remove the test cup and drain the lubricant.

    • Carefully remove the three stationary balls.

  • Wear Scar Measurement:

    • Clean the three stationary balls with solvent.

    • Using the microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter for each ball.

    • Calculate the average wear scar diameter for the three balls.

4. Data Analysis and Reporting:

  • Record the average wear scar diameter in millimeters (mm).

  • Compare the average wear scar diameter of the base oil with the lubricant containing dinonylamine. A smaller wear scar diameter indicates better anti-wear performance.

Visualizations

Dinonylamine Anti-Wear Mechanism cluster_0 Lubricant Oxidation Cycle cluster_1 Dinonylamine Intervention cluster_2 Surface Interaction Base Oil Base Oil Peroxy Radicals Peroxy Radicals Base Oil->Peroxy Radicals Heat, Oxygen, Metal Catalysts Oxidative Degradation Oxidative Degradation Peroxy Radicals->Oxidative Degradation Dinonylamine Dinonylamine Peroxy Radicals->Dinonylamine Corrosive Acids & Sludge Corrosive Acids & Sludge Oxidative Degradation->Corrosive Acids & Sludge Oxidative Wear Oxidative Wear Corrosive Acids & Sludge->Oxidative Wear Neutralized Radicals Neutralized Radicals Dinonylamine->Neutralized Radicals Radical Scavenging Reduced Wear Reduced Wear Neutralized Radicals->Reduced Wear Metal Surface Metal Surface Adsorbed Dinonylamine Adsorbed Dinonylamine Metal Surface->Adsorbed Dinonylamine Protective Tribofilm Protective Tribofilm Adsorbed Dinonylamine->Protective Tribofilm Pressure & Temperature Reduced Friction & Wear Reduced Friction & Wear Protective Tribofilm->Reduced Friction & Wear

Caption: Proposed dual anti-wear mechanism of Dinonylamine.

Four-Ball Wear Test Workflow start Start prep Prepare Test Assembly (Clean Balls, Add Lubricant) start->prep run Run Test (Apply Load, Temp, Speed) prep->run disassemble Disassemble & Clean Stationary Balls run->disassemble measure Measure Wear Scar Diameters disassemble->measure analyze Calculate Average Wear Scar Diameter measure->analyze end End analyze->end

Caption: Experimental workflow for the Four-Ball Wear Test.

References

Application Notes and Protocols: Use of Dinonylamine in Fuel Additive Packages

Author: BenchChem Technical Support Team. Date: December 2025

Audience Note: This document is intended for researchers and scientists in the fields of chemistry, chemical engineering, and automotive fuel technology. The content herein pertains to the industrial application of dinonylamine as a fuel additive and is not relevant to drug development professionals.

Introduction

Dinonylamine, a derivative of diphenylamine, is a high-molecular-weight aromatic amine primarily used as an antioxidant and stabilizer in fuel and lubricant additive packages.[1][2] Modern fuels, particularly those containing components from cracking processes, can be susceptible to oxidation during transport and long-term storage.[3][4] This degradation leads to the formation of soluble and insoluble gums, varnishes, and sediments, which can clog fuel filters, foul fuel injectors, and cause overall poor engine performance.[3]

Dinonylamine is incorporated into fuel additive packages to inhibit these oxidative degradation pathways.[5] Its primary function is to act as a free-radical scavenger, terminating the chain reactions that lead to the formation of undesirable deposits.[3][6] This document provides an overview of its mechanism, applications, and the standard protocols used to evaluate its performance.

Chemical Structure and Properties

Dinonylamine is synthesized by the alkylation of diphenylamine with nonene.[2] The resulting product is typically a complex mixture of isomers, with the nonyl groups attached at various positions on the phenyl rings. A common and representative isomer is 4,4'-di-n-nonyldiphenylamine.

  • Chemical Name: Dinonyldiphenylamine

  • CAS Number: Varies by isomer mixture (e.g., 119-74-4 for 4,4'-dinonyldiphenylamine)

  • Appearance: Typically a viscous, light to dark brown liquid.

  • Solubility: Soluble in hydrocarbon solvents and base oils; insoluble in water.

Caption: Representative chemical structure of 4,4'-di-n-nonyldiphenylamine.

Mechanism of Action: Antioxidant Activity

The antioxidant mechanism of dinonylamine involves the interruption of free-radical chain reactions responsible for fuel degradation.[3][4] The process begins with the formation of free radicals from unstable fuel components, such as olefins and dienes. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate a chain reaction, leading to gum formation.[3]

Dinonylamine, an aromatic amine, functions by donating a hydrogen atom from its N-H group to the highly reactive peroxy radical.[6] This action neutralizes the radical and terminates the oxidation chain. The resulting dinonylaminyl radical is stabilized by resonance across its aromatic rings and is significantly less reactive, preventing it from continuing the chain reaction.[3][6]

Antioxidant_Mechanism cluster_propagation Oxidation Chain Reaction cluster_termination Chain Termination by Dinonylamine Fuel Fuel Hydrocarbon (R-H) Initiator Initiator (Heat, Light, Metal Ions) R_radical Alkyl Radical (R•) Initiator->R_radical Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROO_radical->R_radical + R-H (Propagation) Gum Gums, Varnishes, Degradation Products ROO_radical->Gum → Leads to Dinonylamine Dinonylamine (Ar2N-H) ROO_radical->Dinonylamine INTERRUPTION ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Accepts H• Stable_Radical Stable Aminyl Radical (Ar2N•) Dinonylamine->Stable_Radical Donates H•

Caption: Simplified antioxidant mechanism of dinonylamine in fuel.

Performance Data

The specific performance of a fuel additive package containing dinonylamine is highly dependent on the base fuel composition, the presence of other additives, and the intended application. Quantitative data is often proprietary to additive manufacturers and refiners. However, the following table illustrates the typical performance metrics evaluated and the expected improvements when using an effective antioxidant package.

Performance MetricStandard Test MethodBase Fuel (Typical Value)Fuel + Dinonylamine Package (Illustrative Improvement)
Oxidation Stability ASTM D2274> 2.5 mg/100 mL< 1.5 mg/100 mL
(Total Insolubles) (Unacceptable)(Acceptable)
Gum Content ASTM D3815 - 10 mg/100 mL< 2 mg/100 mL
Storage Stability ASTM D4625Darkening, SedimentNo significant change
Injector Fouling CEC F-98-08 (DW10)> 5% Flow Loss< 2% Flow Loss

Note: The values presented are illustrative and serve to demonstrate the type of performance gains expected. Actual results will vary.

Experimental Protocols

A comprehensive evaluation of a new fuel additive involves a series of standardized tests.[7][8] The workflow typically involves initial screening for compatibility and basic properties, followed by performance testing under accelerated conditions.

Experimental_Workflow start Start: Formulate Additive Package with Dinonylamine blend Blend Additive into Base Test Fuel start->blend screen Screening Tests (Solubility, Compatibility, Material Interaction) blend->screen perform Performance Testing screen->perform astm_d2274 ASTM D2274 Oxidation Stability perform->astm_d2274 astm_d381 ASTM D381 Gum Content perform->astm_d381 engine_test Engine/Bench Tests (e.g., CEC F-98-08 Injector Fouling) perform->engine_test analyze Analyze Results astm_d2274->analyze astm_d381->analyze engine_test->analyze report Generate Performance Report & Determine Optimal Treat Rate analyze->report end End report->end

Caption: General experimental workflow for evaluating a fuel additive.

Protocol: ASTM D2274 - Oxidation Stability of Distillate Fuel Oil

This method provides an accelerated procedure for predicting the stability of distillate fuels, such as diesel, under long-term storage conditions.[3][9] It is a critical test for evaluating the efficacy of antioxidant additives like dinonylamine.

Objective: To determine the tendency of a fuel to form sediment and gums under accelerated oxidizing conditions.

Apparatus:

  • Oxidation bath with temperature control (95°C ± 0.5°C)

  • Oxygen delivery system with flowmeters

  • Glassware: oxidation cells, condenser tubes

  • Filtering crucibles (Gooch crucibles)

  • Filtration apparatus with vacuum flask

  • Evaporation bath (steam or air jet)

  • Analytical balance

Procedure:

  • Sample Preparation: A 350 mL sample of the test fuel (with the dinonylamine additive package blended at the desired concentration) is measured and placed into a clean oxidation cell.

  • Assembly: The oxidation cell is fitted with a condenser and placed in the oxidation bath, which is maintained at 95°C.

  • Oxidation: Oxygen is bubbled through the fuel sample at a rate of 3 ± 0.3 L/h for 16 hours.

  • Cooling and Filtration: After 16 hours, the sample is removed from the bath, allowed to cool to room temperature in the dark for at least 4 hours, and then filtered through a pre-weighed Gooch crucible to separate the filterable insolubles.

  • Washing: The oxidation cell is rinsed with a heptane-based solvent, and the rinsings are used to wash the collected insolubles in the crucible. This ensures all sediment is collected and any soluble gums are removed.

  • Drying and Weighing (Filterable Insolubles): The crucible containing the filtered sediment is dried in an oven at 105°C, cooled in a desiccator, and weighed. The difference from the initial weight gives the mass of filterable insolubles.

  • Adherent Insolubles: The oxidation cell and delivery tube are washed with a trisolvent to dissolve any adherent gums. This solvent is then evaporated in a beaker, and the residue is weighed to determine the mass of adherent insolubles.

  • Calculation: The total insolubles are calculated by summing the filterable and adherent insolubles. The result is reported in mg per 100 mL of the fuel sample.

Interpretation: A lower value for total insolubles indicates better oxidation stability. Fuels treated with an effective dose of dinonylamine are expected to show a significant reduction in total insolubles compared to the untreated base fuel.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lubricant Thermal Stability with Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and formulators utilizing dinonylamine to enhance the thermal and oxidative stability of lubricants. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is dinonylamine and how does it function as a lubricant antioxidant?

A1: Dinonylamine is a type of alkylated diphenylamine, which belongs to the class of aminic antioxidants.[1][2] It functions by interrupting the free-radical chain reactions that lead to lubricant degradation at high temperatures.[3][4] When exposed to oxygen and heat, lubricant base oils form highly reactive peroxy radicals (ROO•). The diphenylamine molecule donates a hydrogen atom from its nitrogen center to neutralize this radical, in turn becoming a stable, less reactive nitrogen-centered radical.[3] This process, known as radical scavenging, significantly slows down the oxidation process, preventing viscosity increase, sludge formation, and the generation of corrosive acids.[5][6]

Q2: What is the typical treat rate or concentration for dinonylamine in a lubricant formulation?

A2: The recommended dosage of dinonylamine typically ranges from 0.3% to 1.0% by mass, depending on the application and the type of base oil.[1][7] For high-grade internal combustion engine oils, a treat rate of 0.3-1.0% is common.[7] The optimal concentration should be determined experimentally based on the specific performance requirements, operating temperature, and the presence of other additives in the formulation.

Q3: How can I test the effectiveness of dinonylamine in my formulation?

A3: The most common method for evaluating oxidation stability is the Rotating Pressure Vessel Oxidation Test (RPVOT) , standardized as ASTM D2272 .[8][9][10] This test measures the lubricant's resistance to oxidation under accelerated conditions and reports the result in minutes. A longer time indicates better stability.[9] Another common technique is Thermo-Gravimetric Analysis (TGA) , which measures the weight loss of a lubricant as a function of temperature in a controlled atmosphere, indicating its thermal stability.[11][12]

Q4: With which base oils is dinonylamine most compatible?

A4: Dinonylamine generally has good solubility in a wide range of base oils, including mineral oils (API Group I, II) and synthetics like polyalphaolefins (PAOs) and esters.[1][13] However, solubility can be a concern in highly pure, non-polar base stocks like API Group III and PAOs, which have lower solvency power (a higher aniline point) compared to Group I oils.[14] The long, branched nonyl chains on the diphenylamine structure are specifically designed to improve its oil solubility.[7] If solubility issues arise, blending with a small amount of ester or a Group I base stock can improve the solvency of the system.[14]

Q5: Can dinonylamine be used with other antioxidants?

A5: Yes, dinonylamine often exhibits a synergistic effect when used in combination with other antioxidants, particularly phenolic types.[1][7] This synergy can provide a greater level of protection than either antioxidant could achieve on its own. For example, one study noted a 3.2x boost in oxidation life when blended with phenolics.[7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: The addition of dinonylamine shows little to no improvement in oxidation stability (e.g., low RPVOT result).

Possible Cause Troubleshooting Steps
Insufficient Concentration The treat rate may be too low for the application's severity. Incrementally increase the concentration (e.g., in 0.2% steps) and re-run the RPVOT to find the optimal level. The typical range is 0.3-1.0%.[7]
Poor Solubility/Dispersion The additive may not be fully dissolved in the base oil, preventing it from acting effectively. Confirm dissolution by visually inspecting the blend for haziness or sediment. Improve mixing by increasing the blending temperature and/or duration. For highly non-polar base oils (Group III, PAO), consider adding a co-solvent like an ester.[14]
Antagonistic Interactions Other additives in your formulation could be interfering with the dinonylamine. Test a simplified blend containing only the base oil and dinonylamine to establish a baseline performance. Then, add other components one by one to identify any antagonistic effects.
Volatilization of Additive At very high temperatures, the antioxidant itself could volatilize. While dinonylamine has good thermal stability, ensure your test temperature doesn't vastly exceed the intended application range.[7] Use TGA to check the volatility profile of the additive.

Problem 2: The dinonylamine additive is not dissolving or is falling out of solution.

Possible Cause Troubleshooting Steps
Low Base Oil Solvency Highly refined paraffinic (Group II, III) and PAO base oils have lower solvency power than less refined Group I or naphthenic oils.[14] The aniline point of your base oil can indicate its solvency; a lower value means better solubility.[15]
Concentration Too High You may be exceeding the solubility limit of the additive in the chosen base oil. Reduce the concentration or perform a solubility study to determine the saturation point at your target temperature.
Insufficient Blending Energy Ensure you are using adequate temperature (e.g., 60-70°C) and mechanical stirring for a sufficient duration to fully incorporate the additive into the base oil.
Low Temperature Storage If the finished lubricant is stored at low temperatures, the additive may precipitate out. Check the low-temperature properties and consider adding a pour point depressant or a solubility improver.

Performance Data

The following table summarizes the performance improvements observed when using diphenylamine-type antioxidants in lubricant formulations, as cited in technical literature.

Base OilAntioxidant TypeConcentration (wt%)Test MethodResult without AdditiveResult with AdditiveSource
Polyalphaolefin (PAO)Alkyl Diphenylamine0.5%Oxidation Induction Time (OIT) @ 150°C~40 min3235 min[4][16]
Di-iso-octyl Sebacate (DIOS)Alkyl Diphenylamine0.5%Oxidation Induction Time (OIT)~48 min3198 min[4][16]
MIL-PRF-23699 HTS FluidDinonyl DiphenylamineNot SpecifiedRPVOT (modified)Baseline>400 min after 1,000h @ 200°C[7]

Experimental Protocols

Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT) - Based on ASTM D2272

This protocol outlines the key steps for evaluating the oxidation stability of a lubricant formulated with dinonylamine.

Objective: To determine the time until the onset of oxidation under accelerated conditions.

Materials & Apparatus:

  • RPVOT pressure vessel and drive system

  • Temperature-controlled bath (set to 150°C)

  • Oxygen cylinder and charging equipment

  • Pressure recorder

  • Glass sample container

  • Polished copper catalyst coil

  • 50g sample of test lubricant

  • 5g of deionized water

Procedure:

  • Sample Preparation: Weigh 50g (±0.5g) of the lubricant sample and 5g (±0.05g) of deionized water into the glass sample container.[17]

  • Catalyst Introduction: Place the polished copper catalyst coil into the sample container.[17][18]

  • Vessel Assembly: Place the glass container inside the RPVOT pressure vessel. Seal the vessel securely.

  • Pressurization: Purge the vessel with oxygen and then charge it to a pressure of 90 psi (620 kPa) at room temperature.[17][18] Check for leaks.

  • Initiation of Test: Place the sealed and pressurized vessel into the pre-heated 150°C bath.[8][18] Immediately begin rotating the vessel at 100 RPM at an angle of 30 degrees.[18]

  • Data Logging: The internal pressure will initially rise as the vessel heats up. Record the pressure continuously. The test begins when the vessel is placed in the bath.

  • Endpoint Determination: The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum observed pressure.[17][18]

  • Reporting: The result, known as the RPVOT value, is the time in minutes from the start of the test to the 25 psi pressure drop.[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Antioxidant Performance

G start Poor Thermal Stability Observed (e.g., Low RPVOT Result) check_conc Is Concentration Adequate? (Typically 0.3-1.0%) start->check_conc check_sol Is Additive Fully Dissolved? check_conc->check_sol No inc_conc Action: Increase Concentration & Retest check_conc->inc_conc Yes check_int Are There Additive Interactions? check_sol->check_int No improve_mix Action: Improve Blending (Temp, Time, Co-solvent) check_sol->improve_mix Yes isolate_add Action: Test Simplified Blend (Base Oil + Dinonylamine only) check_int->isolate_add Yes pass Performance Goal Met check_int->pass No inc_conc->pass improve_mix->pass isolate_add->pass

Caption: A flowchart for diagnosing issues with lubricant stability.

Diagram 2: Experimental Workflow for Lubricant Evaluation

G cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Analysis n1 Select Base Oil & Additives n2 Weigh Components (incl. Dinonylamine) n1->n2 n3 Blend at Elevated Temp (e.g., 60-70°C with stirring) n2->n3 t1 Perform RPVOT (ASTM D2272) n3->t1 t2 Conduct TGA for Thermal Stability n3->t2 t3 Measure Viscosity & Acid Number (AN) n3->t3 a1 Compare Results to Control/Specification t1->a1 t2->a1 t3->a1 a2 Optimize Formulation a1->a2

Caption: Standard procedure from formulation to performance analysis.

References

Technical Support Center: Optimizing Dinonylamine Concentration for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of dinonylamine for its antioxidant activity. Due to the limited direct experimental data on dinonylamine, this guide leverages data and protocols for diphenylamine, a structurally related secondary aromatic amine, as a proxy. The underlying principles and experimental considerations are broadly applicable.

Frequently Asked questions (FAQs)

Q1: What is the proposed mechanism of antioxidant activity for dinonylamine?

The antioxidant activity of secondary aromatic amines like dinonylamine is attributed to the hydrogen-donating ability of the amine (N-H) group. It can scavenge free radicals by donating a hydrogen atom, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. The resulting dinonylamine radical is relatively stable, which prevents the initiation of new radical chains.[1][2]

Q2: How do I choose an appropriate solvent for dinonylamine in my antioxidant assay?

Dinonylamine, being a lipophilic compound, is expected to have good solubility in common organic solvents. For antioxidant assays like the DPPH or ABTS assays, solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used.[3] It is crucial to ensure that the chosen solvent does not interfere with the assay reagents or the spectrophotometric readings. A solvent blank should always be included in the experimental setup.

Q3: Can dinonylamine exhibit pro-oxidant activity?

Yes, under certain conditions, secondary aromatic amines like diphenylamine can exhibit pro-oxidant effects.[1][2] This can occur through the formation of a nitrogen-based radical that participates in redox cycling, potentially leading to the generation of reactive oxygen species.[1] It is therefore crucial to carefully titrate the concentration of dinonylamine to find a range that provides antioxidant benefits without promoting pro-oxidant activity.

Q4: What are the most common in vitro assays to determine the antioxidant activity of dinonylamine?

The most common assays to evaluate the antioxidant activity of lipophilic compounds like dinonylamine include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays are relatively simple, rapid, and reproducible.

Q5: How do I interpret the results of my antioxidant assays?

The results of antioxidant assays are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.[4][5] A lower IC50 value indicates a higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Troubleshooting Guides

Problem Possible Cause Solution
Low or no antioxidant activity observed Inappropriate solvent: Dinonylamine may not be fully dissolved.Ensure complete solubilization of dinonylamine in the chosen solvent. Consider using a different organic solvent like ethanol, methanol, or DMSO.[3]
Concentration too low: The concentration of dinonylamine may be below the effective range.Prepare a wider range of concentrations to test, including higher concentrations.
Degradation of dinonylamine: The compound may be unstable under the experimental conditions.Prepare fresh solutions of dinonylamine for each experiment and protect them from light and heat.
High variability in results Pipetting errors: Inaccurate pipetting can lead to inconsistent results.Calibrate pipettes regularly and ensure proper pipetting technique.
Inconsistent incubation time: The reaction time between the antioxidant and the radical is critical.Use a timer to ensure consistent incubation times for all samples.
Fluctuations in temperature: Temperature can affect the reaction rate.Perform the assay at a constant, controlled temperature.
Pro-oxidant effect observed (increase in radical signal) Concentration too high: At high concentrations, some antioxidants can become pro-oxidants.[1][6]Test a lower range of dinonylamine concentrations.
Interaction with metal ions: The presence of transition metal ions can promote pro-oxidant activity.Use high-purity reagents and consider the use of a chelating agent if metal contamination is suspected.

Quantitative Data Summary

Antioxidant Assay Reference Compound Reported IC50 Range (µg/mL) Notes
DPPH Radical Scavenging AssayDiphenylamine10 - 100The IC50 can vary depending on the specific assay conditions (e.g., solvent, reaction time).[4][5]
ABTS Radical Cation Decolorization AssayDiphenylamine5 - 50Generally, the ABTS assay is more sensitive than the DPPH assay.[4][5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • Dinonylamine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Dinonylamine solutions: Prepare a stock solution of dinonylamine in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of dinonylamine solution to the wells.

    • For the blank, add 100 µL of the solvent instead of the dinonylamine solution.

    • For the control, add 100 µL of a standard antioxidant (e.g., Trolox or ascorbic acid) at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of dinonylamine.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.

Materials:

  • Dinonylamine

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Dinonylamine solutions: Prepare a stock solution of dinonylamine in a suitable solvent and make serial dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of dinonylamine solution to the wells.

    • For the blank, add 10 µL of the solvent.

    • For the control, add 10 µL of a standard antioxidant (e.g., Trolox) at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dna Prepare Dinonylamine Stock Solution prep_serial Perform Serial Dilutions prep_dna->prep_serial mix Mix Dinonylamine Dilutions with Assay Reagent prep_serial->mix prep_reagent Prepare Assay Reagent (DPPH or ABTS•+) prep_reagent->mix incubate Incubate at Controlled Temperature and Time mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for determining the IC50 value of dinonylamine.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Dinonylamine Dinonylamine Dinonylamine->ROS scavenges Dinonylamine->Neutralized_ROS donates H•

Caption: Proposed antioxidant mechanism of dinonylamine in mitigating cellular damage.

References

Technical Support Center: Dinonylamine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of dinonylamine.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Question: My experiments are showing highly variable degradation rates for dinonylamine. What could be the cause?

Answer: Inconsistent degradation rates can stem from several factors. One common issue is the variability in the composition of the reaction medium. Minor fluctuations in pH, temperature, or the presence of trace metal contaminants can significantly influence the reaction kinetics.[1] Additionally, if studying biodegradation, the metabolic state and density of the microbial consortium are critical variables that need to be tightly controlled.

Recommended Actions:

  • Strict pH and Temperature Control: Employ calibrated pH meters and temperature-controlled incubators or water baths. The degradation of amine compounds can be sensitive to pH changes.[1]

  • High-Purity Reagents: Use high-purity water and reagents to minimize interference from trace contaminants.

  • Consistent Inoculum: For biodegradation studies, ensure a consistent source and preparation method for your microbial inoculum.

  • Control Experiments: Always run parallel control experiments, such as sterile controls in biodegradation studies, to differentiate between biotic and abiotic degradation.[2]

Issue 2: Difficulty in Identifying and Quantifying Degradation Byproducts

Question: I am having trouble detecting and quantifying the byproducts of dinonylamine degradation using HPLC. What can I do to improve my results?

Answer: The analysis of dinonylamine and its degradation products can be challenging due to their potential for low volatility and the presence of multiple isomers. High-Performance Liquid Chromatography (HPLC) is a common analytical technique, but method optimization is crucial.[3][4]

Recommended Actions:

  • Column Selection: Experiment with different HPLC columns. A C18 column is a good starting point, but for polar byproducts, a more polar column might be necessary.

  • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve better separation of peaks.

  • Detector Selection: While a UV detector is standard, a mass spectrometry (MS) detector will provide much higher sensitivity and specificity, aiding in the identification of unknown byproducts.[5]

  • Sample Preparation: Optimize your sample extraction and concentration procedures to ensure the byproducts are present at concentrations above the detection limit of your instrument.[5]

Issue 3: Mass Balance Discrepancies

Question: I am unable to account for all of the initial dinonylamine in my final analysis of the parent compound and its byproducts. Where might the missing mass be?

Answer: Achieving a complete mass balance in degradation studies can be difficult. Several factors can contribute to apparent mass loss:

  • Formation of Volatile Byproducts: Some degradation pathways may lead to the formation of volatile compounds that are lost from the system.

  • Adsorption to Surfaces: Dinonylamine and its byproducts may adsorb to the surfaces of your experimental apparatus.

  • Formation of Insoluble Polymers: Polymerization reactions can lead to the formation of insoluble materials that are not accounted for in the analysis of the liquid phase.

  • Complete Mineralization: In biodegradation studies, the compound may be completely mineralized to CO2 and H2O, which are not typically measured unless specific experimental setups are used.[2]

Recommended Actions:

  • Headspace Analysis: Use gas chromatography (GC) to analyze the headspace for volatile organic compounds.

  • Solvent Rinsing: At the end of the experiment, rinse the reaction vessels with a strong solvent to recover any adsorbed compounds.

  • Total Organic Carbon (TOC) Analysis: TOC analysis can provide an overall measure of the total amount of organic carbon in your samples, helping to account for all organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for dinonylamine?

A1: While specific data for dinonylamine is limited, based on similar long-chain amines, the primary degradation pathways are likely to involve N-dealkylation and oxidation of the alkyl chains. This can lead to the formation of nonylamine, various aldehydes, and carboxylic acids. In microbial degradation, initial attack by monooxygenases or dioxygenases is a common mechanism.[6]

Q2: What are some of the major expected byproducts of dinonylamine degradation?

A2: Based on analogous compounds, the degradation of dinonylamine is expected to produce a range of byproducts. These can include nonylamine, nonanal, and nonanoic acid from the cleavage and oxidation of the nonyl chains. Further degradation could lead to smaller organic acids and eventually mineralization to CO2 and water.

Q3: What are the standard OECD test guidelines for assessing chemical degradation?

A3: The Organisation for Economic Co-operation and Development (OECD) has established standardized protocols for assessing the degradation of chemicals. Key guidelines include OECD Test 111 for hydrolysis as a function of pH and OECD Test 316 for phototransformation in water.[2] For biodegradability, the "ready biodegradability tests" are designed to identify chemicals that are rapidly degraded under stringent conditions.[2]

Q4: How can I differentiate between biotic and abiotic degradation?

A4: To distinguish between degradation caused by microorganisms and chemical processes, it is essential to run parallel experiments with sterilized controls.[2] The sterile control should contain the same medium and test compound but be sterilized (e.g., by autoclaving or filtration) to eliminate microbial activity. Any degradation observed in the sterile control can be attributed to abiotic processes like hydrolysis or oxidation.

Quantitative Data Summary

Table 1: Hypothetical Degradation of Dinonylamine under Different Conditions

ConditionDinonylamine Half-life (days)Major Byproduct 1 (Nonylamine) Yield (%)Major Byproduct 2 (Nonanoic Acid) Yield (%)
Aerobic Biodegradation (25°C, pH 7)154530
Anaerobic Biodegradation (25°C, pH 7)456015
Abiotic Hydrolysis (25°C, pH 4)> 100< 1< 1
Abiotic Hydrolysis (25°C, pH 9)8052
Photodegradation (Simulated Sunlight)52050

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study

Objective: To determine the rate and byproducts of dinonylamine biodegradation under aerobic conditions.

Methodology:

  • Prepare a mineral salts medium: This medium should contain all the necessary nutrients for microbial growth, with dinonylamine as the sole carbon source.

  • Inoculate the medium: Introduce a mixed microbial culture (e.g., from activated sludge) into the medium.

  • Set up triplicate flasks: Prepare three sets of flasks:

    • Test flasks: Medium + inoculum + dinonylamine.

    • Abiotic control flasks: Medium + dinonylamine (sterilized).

    • Inoculum control flasks: Medium + inoculum (without dinonylamine).

  • Incubate the flasks: Place the flasks in a shaking incubator at a constant temperature (e.g., 25°C) to ensure aeration.

  • Sample collection: At regular intervals, withdraw samples from each flask for analysis.

  • Analysis: Analyze the samples for the concentration of dinonylamine and its degradation byproducts using a suitable analytical method like HPLC-MS or GC-MS.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of dinonylamine to hydrolysis under acidic and basic conditions.[7]

Methodology:

  • Prepare buffer solutions: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).[2]

  • Add dinonylamine: Add a known concentration of dinonylamine to each buffer solution.

  • Incubate at a constant temperature: Store the solutions in a temperature-controlled environment (e.g., 50°C) to accelerate degradation.[3]

  • Sample and analyze: Periodically take samples and analyze them to determine the concentration of the parent compound and any hydrolysis products.

Visualizations

Dinonylamine_Degradation_Pathway Dinonylamine Dinonylamine N_Dealkylation N-Dealkylation Dinonylamine->N_Dealkylation Step 1a Oxidation Oxidation Dinonylamine->Oxidation Step 1b Nonylamine Nonylamine N_Dealkylation->Nonylamine Nonanal Nonanal Oxidation->Nonanal Further_Degradation Further Degradation Nonylamine->Further_Degradation Nonanoic_Acid Nonanoic Acid Nonanal->Nonanoic_Acid Oxidation Nonanoic_Acid->Further_Degradation Mineralization CO2 + H2O Further_Degradation->Mineralization

Caption: Hypothetical degradation pathway of dinonylamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Test_Flask Test Flask (Medium + Inoculum + Dinonylamine) Sampling Periodic Sampling Test_Flask->Sampling Abiotic_Control Abiotic Control (Medium + Dinonylamine, Sterilized) Abiotic_Control->Sampling Inoculum_Control Inoculum Control (Medium + Inoculum) Inoculum_Control->Sampling HPLC_MS HPLC-MS Analysis Sampling->HPLC_MS Data_Interpretation Data Interpretation HPLC_MS->Data_Interpretation

Caption: Workflow for a typical biodegradation experiment.

References

Technical Support Center: Minimizing Dinonylamine Interference in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from dinonylamine in your chemical and biological assays.

Frequently Asked Questions (FAQs)

Q1: What is dinonylamine and why might it interfere with my assay?

Dinonylamine is a large, secondary amine. Its chemical structure and properties, such as its basicity and lipophilicity, can lead to non-specific interactions with assay components. Potential interference can arise from its ability to interact with proteins, form adducts with analytes, or alter the optimal conditions of the assay, such as pH.

Q2: Which types of assays are most susceptible to interference from dinonylamine?

While any assay can be affected, those with sensitive detection methods or complex biological matrices are particularly at risk. These include:

  • Immunoassays (e.g., ELISA): Dinonylamine may interact with antibodies or other proteins, leading to false positives or negatives.

  • Mass Spectrometry (MS): It can form adducts with the analyte of interest, complicating data interpretation.

  • Fluorescence-Based Assays: Dinonylamine may quench the fluorescent signal, resulting in artificially low readings.

  • Cell-Based Assays: It could exhibit cytotoxic effects or interfere with cellular signaling pathways, confounding the results.

Q3: How can I determine if dinonylamine is interfering with my assay?

Several diagnostic experiments can help identify interference:

  • Spike and Recovery: Add a known amount of your analyte to a sample with and without dinonylamine. A significant deviation from the expected recovery in the presence of dinonylamine suggests interference.

  • Serial Dilution: Dilute a sample containing dinonylamine. If the results are not linear with the dilution factor, interference may be present.

  • Blank Analysis: Run a blank sample containing only dinonylamine and the assay reagents. A non-zero reading indicates direct interference with the detection system.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Immunoassays (ELISA)

Possible Cause: Dinonylamine may be non-specifically binding to the assay antibodies (capture or detection) or other proteins in the sample matrix, causing either steric hindrance or a false signal.[1][2][3] Structurally similar compounds can sometimes cross-react with assay antibodies.[4]

Troubleshooting Workflow:

ELISA_Troubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Inconsistent ELISA Results check_spike Perform Spike and Recovery Experiment start->check_spike check_dilution Perform Serial Dilution Linearity start->check_dilution check_blank Analyze Blank with Dinonylamine start->check_blank sample_prep Implement Sample Preparation Step check_spike->sample_prep Poor Recovery modify_assay Modify Assay Protocol check_dilution->modify_assay Non-linear use_blockers Add Blocking Agents check_blank->use_blockers High Signal validate Re-validate Assay sample_prep->validate modify_assay->validate change_antibody Use Different Antibody Pair use_blockers->change_antibody change_antibody->validate

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

  • Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove dinonylamine from the sample before analysis.[5]

  • Assay Buffer Modification: Increase the ionic strength or add detergents (e.g., Tween-20) to the assay buffer to reduce non-specific binding.

  • Blocking Agents: Incorporate non-reactive proteins like bovine serum albumin (BSA) or casein in the blocking buffer to minimize non-specific interactions.[6]

Detailed Protocol: Solid-Phase Extraction (SPE) for Dinonylamine Removal

  • Select Sorbent: Choose a C18 or a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by equilibration with the sample loading buffer.

  • Loading: Load the sample containing dinonylamine onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove dinonylamine while retaining the analyte of interest. The exact solvent composition will need to be optimized based on the analyte's properties.

  • Elution: Elute the analyte using a stronger organic solvent.

  • Analysis: Analyze the eluate in your assay.

Parameter SPE Method LLE Method
Principle Differential partitioning between a solid and liquid phaseDifferential solubility in immiscible liquids
Selectivity High (tunable by sorbent and solvent choice)Moderate
Sample Throughput High (amenable to automation)Low to moderate
Solvent Consumption LowHigh

Table 1: Comparison of sample preparation techniques for dinonylamine removal.

Issue 2: Unexplained Peaks or Adducts in Mass Spectrometry Data

Possible Cause: Dinonylamine can form adducts with the analyte, particularly in soft ionization techniques like electrospray ionization (ESI).[7][8] This is especially common for secondary amines. The presence of acetonitrile in the mobile phase can sometimes lead to the formation of amine adducts.[9][10]

Troubleshooting Logic:

MS_Troubleshooting start Unexpected Peaks in MS check_mass Calculate Expected Mass of [M+Dinonylamine+H]+ Adduct start->check_mass confirm_adduct Does Calculated Mass Match Unexpected Peak? check_mass->confirm_adduct modify_lc Modify LC Method confirm_adduct->modify_lc Yes modify_ms Modify MS Parameters confirm_adduct->modify_ms Yes sample_prep Implement Sample Cleanup confirm_adduct->sample_prep Yes solution Interference Mitigated modify_lc->solution modify_ms->solution sample_prep->solution

Caption: Logic for troubleshooting MS adduct formation.

Mitigation Strategies:

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate dinonylamine from the analyte, preventing co-elution and in-source adduct formation.

  • Source Parameter Optimization: Adjust MS source parameters such as temperature and voltages to minimize in-source adduct formation.

  • Sample Cleanup: Employ SPE or LLE to remove dinonylamine prior to MS analysis.

Adduct Type Mass Shift (m/z) Common Ionization Mode
Protonated Analyte[M+H]+Positive
Sodium Adduct[M+Na]+Positive
Dinonylamine Adduct [M+C18H39N+H]+ Positive

Table 2: Common adducts observed in positive mode ESI-MS.

Issue 3: Reduced Signal in Fluorescence-Based Assays

Possible Cause: Dinonylamine, being an electron-rich molecule, may be quenching the fluorescence of the reporter molecule in the assay through static or dynamic quenching mechanisms.[11]

Troubleshooting and Mitigation Pathway:

Fluorescence_Troubleshooting cluster_problem Problem Identification cluster_solution Mitigation Strategies A Reduced Fluorescence Signal B Run Quenching Control (Fluorophore + Dinonylamine) A->B C Increase Fluorophore Concentration B->C Signal Decreases D Change Fluorophore to a Red-Shifted Dye B->D Signal Decreases E Implement Sample Cleanup (SPE or LLE) B->E Signal Decreases

Caption: Pathway for addressing fluorescence quenching.

Mitigation Strategies:

  • Change Fluorophore: Switch to a different fluorophore that is less susceptible to quenching by amines. Red-shifted dyes are often a good choice.

  • Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, though this may increase background signal.

  • Sample Preparation: The most robust solution is to remove the interfering substance using SPE or LLE.

Issue 4: Unexplained Cytotoxicity or Off-Target Effects in Cell-Based Assays

Possible Cause: Dinonylamine may be cytotoxic to the cells used in the assay, or it may interfere with cellular signaling pathways in a non-specific manner.[12][13] Cationic amphiphilic compounds, in particular, can interfere with cell membranes.[14]

Experimental Protocol: Assessing Dinonylamine-Induced Cytotoxicity

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of dinonylamine for the same duration as your primary assay. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Assay: After the incubation period, perform a standard cell viability assay, such as one based on MTT, MTS, or cellular ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the concentration of dinonylamine that results in a 50% reduction in cell viability (CC50).

Mitigation Strategies:

  • Dose-Response Analysis: Determine the concentration range where dinonylamine does not exhibit significant cytotoxicity and ensure your primary assay is conducted below this threshold.

  • Counter-Screen: If a specific signaling pathway is being investigated, perform a counter-screen with a different assay that measures a related but distinct endpoint to assess the specificity of the observed effect.

  • Membrane Integrity Assay: Use an assay that measures the release of lactate dehydrogenase (LDH) to specifically assess membrane disruption caused by dinonylamine.

Assay Principle Information Gained
MTT/MTS Measures metabolic activityGeneral cell health and viability
CellTiter-Glo® Quantifies ATP levelsIndicator of metabolically active cells
LDH Release Measures membrane integritySpecific indicator of cytotoxicity

Table 3: Common assays for assessing cytotoxicity.

References

Technical Support Center: Dinonylamine Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with dinonylamine in non-polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of dinonylamine in non-polar solvents?

Q2: I am observing incomplete dissolution of dinonylamine in hexane. What could be the issue?

Several factors could contribute to this issue:

  • Purity of Dinonylamine: Impurities in the dinonylamine sample can affect its solubility.

  • Solvent Grade: Ensure the use of a high-purity, anhydrous grade of hexane, as water or other polar impurities can decrease the solubility of the non-polar dinonylamine.

  • Temperature: Solubility is temperature-dependent. A slight increase in temperature can significantly enhance solubility.

  • Equilibration Time: Ensure sufficient time and agitation for the dissolution process to reach equilibrium.

Q3: Can I use co-solvents to enhance the solubility of dinonylamine in a non-polar solvent system?

Yes, using a co-solvent can be an effective strategy. While dinonylamine is already expected to be quite soluble in non-polar solvents, a co-solvent can be useful if you are encountering issues at high concentrations or low temperatures. The choice of a co-solvent should be a slightly more polar solvent that is miscible with the primary non-polar solvent. Examples could include toluene in hexane or a small amount of a long-chain alcohol. The goal is to disrupt any potential intermolecular interactions between dinonylamine molecules that might limit solubility without significantly increasing the overall polarity of the solvent system.[2][3]

Q4: Are there any stability concerns when storing dinonylamine in non-polar solvents?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness Upon Standing Temperature fluctuations; Solvent evaporation; Reaction with atmospheric components (e.g., CO2)1. Store the solution at a constant temperature. 2. Ensure the container is tightly sealed to prevent solvent loss. 3. Consider storing under an inert atmosphere.
Inconsistent Results in Experiments Incomplete dissolution; Degradation of dinonylamine1. Visually confirm complete dissolution before use. Gentle warming or sonication may aid dissolution. 2. Prepare fresh solutions for critical experiments. 3. Check for signs of degradation (e.g., color change).
Difficulty Dissolving High Concentrations Approaching saturation limit1. Increase the temperature of the solvent during dissolution. 2. Use a co-solvent to increase the solubilizing capacity of the system. 3. If possible, adjust the experimental design to work with a lower concentration.

Data Presentation

Disclaimer: The following quantitative solubility data is illustrative and based on the expected behavior of long-chain secondary amines in non-polar solvents. Actual experimental values may vary. Researchers are strongly encouraged to determine solubility experimentally for their specific conditions.

Table 1: Illustrative Solubility of Dinonylamine in Non-Polar Solvents at 25°C

Solvent Solubility ( g/100 mL) Molar Solubility (mol/L)
n-Hexane> 50> 1.86
n-Heptane> 50> 1.86
Toluene> 60> 2.23

Table 2: Effect of Temperature on the Illustrative Solubility of Dinonylamine in n-Heptane

Temperature (°C) Solubility ( g/100 mL)
10~ 40
25> 50
40> 70

Experimental Protocols

Protocol 1: Determination of Dinonylamine Solubility by the Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[5]

1. Materials:

  • Dinonylamine (high purity)

  • Selected non-polar solvent (e.g., hexane, heptane, toluene; anhydrous grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

2. Procedure:

  • Add an excess amount of dinonylamine to a known volume of the selected solvent in a glass vial.

  • Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved dinonylamine to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Determine the concentration of dinonylamine in the diluted solution using a suitable analytical method (e.g., gas chromatography with a nitrogen-phosphorus detector or a calibrated mass spectrometer).

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Enhancing Dinonylamine Solubility Using a Co-solvent

1. Materials:

  • Dinonylamine

  • Primary non-polar solvent (e.g., n-hexane)

  • Co-solvent (e.g., toluene)

  • Standard laboratory glassware

2. Procedure:

  • Prepare a series of solvent blends with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20 v/v of hexane:toluene).

  • For each solvent blend, determine the solubility of dinonylamine using the Isothermal Shake-Flask Method described in Protocol 1.

  • Plot the solubility of dinonylamine as a function of the co-solvent percentage to identify the optimal blend for the desired concentration.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess Dinonylamine to solvent in a vial prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 equil1 Agitate for 24-48 hours at constant temperature prep2->equil1 equil2 Let stand for 24 hours to allow settling equil1->equil2 analysis1 Withdraw clear supernatant equil2->analysis1 analysis2 Filter the aliquot analysis1->analysis2 analysis3 Dilute to a known volume analysis2->analysis3 analysis4 Determine concentration (e.g., by GC) analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5

Caption: Workflow for Solubility Determination.

Co_solvent_Methodology start Start prep_blends Prepare solvent blends (Primary Solvent + Co-solvent) in varying ratios start->prep_blends determine_sol Determine Dinonylamine solubility in each blend using Protocol 1 prep_blends->determine_sol plot_data Plot Solubility vs. Co-solvent Percentage determine_sol->plot_data identify_optimal Identify optimal blend for desired concentration plot_data->identify_optimal end_process End identify_optimal->end_process

Caption: Co-solvent Selection Workflow.

References

Storage and handling guidelines to prevent dinonylamine degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of dinonylamine to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store dinonylamine to ensure its stability?

To maintain the integrity of dinonylamine, it should be stored in a cool, dry, and well-ventilated area, with temperatures maintained between 10°C and 25°C.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3][4][5] For optimal stability, store the compound protected from light and consider handling it under an inert dry gas, such as argon or nitrogen.[3][6] Dinonylamine should be stored away from incompatible substances, particularly oxidizing agents.[3]

Q2: What are the initial signs that my dinonylamine sample may be degrading?

The primary indicator of dinonylamine degradation is often a change in its physical appearance, such as a noticeable color change. As an aromatic amine, it is susceptible to air oxidation, which can lead to discoloration.[6] If you observe any unexpected changes in color or consistency, it is advisable to re-test the purity of the sample before use.

Q3: What are the main factors that can cause dinonylamine to degrade?

Dinonylamine degradation is primarily caused by exposure to:

  • Oxygen (Air): As a secondary amine, dinonylamine is susceptible to oxidation, which is a common degradation pathway.[6][7][8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[9]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative photochemical reactions.

  • Incompatible Substances: Contact with strong oxidizing agents can lead to rapid degradation.

Q4: How can I handle dinonylamine during my experiments to minimize degradation?

To minimize degradation during handling, it is recommended to:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Use clean, dry glassware and equipment.

  • Minimize the time the container is open.

  • Avoid direct exposure of the sample to light.

Troubleshooting Guide: Dinonylamine Degradation

If you suspect your dinonylamine sample has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Problem: Unexpected experimental results, possibly due to dinonylamine degradation.

Dinonylamine_Troubleshooting start Start: Suspected Dinonylamine Degradation check_visual Visually Inspect Sample (Color Change, etc.) start->check_visual check_storage Review Storage Conditions (Temp, Light, Atmosphere) check_visual->check_storage No visible change quantify_purity Quantify Purity (e.g., HPLC, qNMR) check_visual->quantify_purity Visible change check_handling Review Handling Procedures (Atmosphere, Exposure Time) check_storage->check_handling check_handling->quantify_purity purity_ok Purity within Specification quantify_purity->purity_ok Yes purity_not_ok Purity Out of Specification quantify_purity->purity_not_ok No investigate_other Investigate Other Experimental Variables purity_ok->investigate_other implement_corrective Implement Corrective Actions: - Optimize Storage (e.g., inert gas) - Refine Handling Protocols purity_not_ok->implement_corrective end_ok Proceed with Experiment investigate_other->end_ok discard_sample Discard Sample and Use a New, Verified Lot end_new_sample Proceed with New Sample discard_sample->end_new_sample implement_corrective->discard_sample

Troubleshooting workflow for suspected dinonylamine degradation.

Quantitative Data on Stability

Table 1: Example of Thermal Degradation of Dinonylamine

TemperatureTime (days)Dinonylamine Assay (%)Appearance
25°C (RT)099.8Conforms
3099.7Conforms
9099.5Conforms
40°C099.8Conforms
3098.2Slight Discoloration
9096.5Discolored
60°C099.8Conforms
1592.0Yellow
3085.1Brownish

Table 2: Example of Photostability of Dinonylamine

Light ExposureDuration (hours)Dinonylamine Assay (%)Appearance
Control (dark)2499.8Conforms
UV Light (254 nm)695.3Slight Yellow Tint
1290.1Yellow
2482.4Yellow-Brown
Visible Light2499.2Conforms

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Study

Objective: To evaluate the thermal stability of dinonylamine at elevated temperatures.

Methodology:

  • Aliquots of a single batch of dinonylamine are placed in sealed, airtight vials.

  • A set of vials is stored at the recommended storage temperature (e.g., 25°C) as a control.

  • Other sets of vials are placed in temperature-controlled chambers at elevated temperatures (e.g., 40°C and 60°C).

  • At specified time points (e.g., 0, 15, 30, 60, and 90 days), a vial from each temperature condition is removed.

  • The samples are visually inspected for any changes in appearance.

  • The purity of the dinonylamine in each sample is quantified using a stability-indicating HPLC method.

  • The percentage of remaining dinonylamine is plotted against time for each temperature to determine the degradation rate.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of dinonylamine.

Methodology:

  • Prepare multiple samples of dinonylamine.

  • Wrap one set of samples in aluminum foil to serve as a dark control.

  • Expose another set of samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • At predetermined time intervals, samples are withdrawn.

  • Analyze the samples for changes in appearance and purity using HPLC.

  • Compare the results of the light-exposed samples to the dark control to determine the extent of photodegradation.

Protocol 3: Oxidative Degradation Study

Objective: To determine the susceptibility of dinonylamine to oxidation.

Methodology:

  • Prepare a solution of dinonylamine in a suitable solvent.

  • Treat the solution with an oxidizing agent, such as a dilute solution of hydrogen peroxide.

  • Maintain a control sample of dinonylamine in the same solvent without the oxidizing agent.

  • Monitor both the test and control samples over time using HPLC to observe the formation of degradation products and the decrease in the parent compound.

  • LC-MS/MS can be used to identify the mass of the degradation products to help elucidate their structures.

Degradation Pathway

The degradation of dinonylamine, a secondary aromatic amine, is expected to proceed primarily through oxidation. The following diagram illustrates a proposed degradation pathway.

Dinonylamine_Degradation_Pathway dinonylamine Dinonylamine radical_cation Aminyl Radical Cation dinonylamine->radical_cation Oxidation (e.g., O2, light, heat) iminium_ion Iminium Ion Intermediate radical_cation->iminium_ion Hydrogen Abstraction hydroxylamine N-Hydroxylamine Derivative radical_cation->hydroxylamine + O2, + H+ hydrolysis_products Hydrolysis Products (e.g., Carbonyls, Amines) iminium_ion->hydrolysis_products Hydrolysis nitroxide_radical Nitroxide Radical hydroxylamine->nitroxide_radical Oxidation colored_polymers Colored Polymeric Products nitroxide_radical->colored_polymers Further Reactions

Proposed oxidative degradation pathway of dinonylamine.

References

Troubleshooting guide for dinonylamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of dinonylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing dinonylamine?

A1: Dinonylamine, a secondary amine, is typically synthesized via the direct amination of a C9 precursor with ammonia. The most common industrial methods involve the reaction of nonanol or nonene with ammonia at elevated temperatures and pressures in the presence of a catalyst. Another route is the reductive amination of nonanal or nonanone.

Q2: What types of catalysts are effective for dinonylamine synthesis?

A2: The choice of catalyst is critical and depends on the chosen synthetic route. For the amination of alcohols like nonanol with ammonia, heterogeneous catalysts, often containing copper and nickel on an alumina support, are used.[1] For the alkylation of amines with olefins such as nonene, acid catalysts like acid-loaded activated clay or Lewis acids such as aluminum chloride are employed.[2][3][4]

Q3: What are the key safety considerations when performing this synthesis?

A3: The synthesis of dinonylamine often involves high-pressure and high-temperature conditions, requiring the use of certified reactors and appropriate safety protocols. Ammonia is a corrosive and toxic gas that must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can also be exothermic, necessitating careful temperature control to prevent runaways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dinonylamine, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my dinonylamine synthesis unexpectedly low?

A1: Low yields can stem from several factors, including incomplete reaction, catalyst deactivation, or product loss during the workup phase.

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or optimizing the temperature and pressure. Monitoring the reaction progress via techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial.[5]

  • Suboptimal Reagent Ratio: The molar ratio of ammonia to the nonyl precursor is critical. A significant molar excess of ammonia is typically required to favor the formation of the primary and secondary amines and suppress the formation of the tertiary amine (trinonylamine).[1]

  • Catalyst Deactivation: The catalyst may be inactive or poisoned. Ensure the catalyst is properly activated according to the manufacturer's protocol. Impurities in the starting materials, such as sulfur compounds, can poison heterogeneous catalysts.[6] Using high-purity reagents is recommended.

  • Loss During Workup: The product might be lost during the purification steps. Dinonylamine has some solubility in acidic aqueous solutions. If an acid wash is used, check the aqueous layer for your product.[7] It may also adhere to filtration media if one is used.[7]

Q2: My reaction produces a significant amount of trinonylamine. How can this be minimized?

A2: The formation of trinonylamine is a common side reaction resulting from the further alkylation of the desired dinonylamine product.

  • Stoichiometry Control: The most effective way to suppress tertiary amine formation is to use a large molar excess of ammonia relative to the nonanol or nonene starting material. Ratios of 4:1 to 10:1 (ammonia:nonanol) are often used in similar amination reactions.[1]

  • Reaction Conditions: Adjusting the reaction temperature and pressure can influence selectivity. While higher temperatures generally increase reaction rates, they can sometimes promote over-alkylation. A systematic optimization of these parameters is recommended.

Q3: I am observing the formation of nonene and/or dinonyl ether as byproducts. What is the cause?

A3: These byproducts typically arise when using nonanol as a starting material, especially at high temperatures.

  • Dehydration of Alcohol: At elevated temperatures, the alcohol starting material can undergo acid-catalyzed or thermally-induced dehydration to form an alkene (nonene).

  • Ether Formation: Two molecules of nonanol can condense to form dinonyl ether, again favored by high temperatures and acidic conditions.

  • Solution: To minimize these side reactions, carefully control the reaction temperature. It may be necessary to conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q4: The reaction fails to initiate or stops prematurely. What are the potential causes?

A4: Reaction failure can often be traced back to the catalyst, reagents, or reaction setup.

  • Catalyst Issues: Verify that the catalyst is active and has been handled correctly (e.g., under an inert atmosphere if it's air-sensitive). Forgetting to add the catalyst is a simple but common error.

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction. Use reagents of appropriate purity and ensure solvents are anhydrous if the reaction is water-sensitive.[8]

  • Leaks in the System: For high-pressure reactions, ensure the reactor is properly sealed. A leak will cause the loss of gaseous reactants like ammonia and hydrogen, stalling the reaction.

Optimized Reaction Conditions

The following table summarizes typical reaction parameters for the synthesis of alkylamines from an alcohol and ammonia, based on a representative industrial process.

ParameterOptimized Value / RangeRationale
Reactants n-Nonanol, Anhydrous Ammonia, HydrogenHydrogen is used as a co-reagent in reductive amination to maintain catalyst activity and the reaction environment.[1]
Catalyst Copper-Chromium on Alumina SupportA robust heterogeneous catalyst for alcohol amination, enabling easier product separation.[1]
Molar Ratio (Ammonia:Alcohol) 4:1 to 10:1A high excess of ammonia shifts the equilibrium towards the formation of primary and secondary amines, minimizing trinonylamine.[1]
Reaction Temperature 120 - 250 °CBalances reaction rate with byproduct formation. The optimal temperature must be determined empirically.[1]
Reaction Pressure 0.5 - 2 MPa (72 - 290 psi)Sufficient pressure is needed to maintain ammonia in the liquid phase and achieve desired reaction rates.[1]

Experimental Protocol: Synthesis of Dinonylamine via Amination of Nonanol

This protocol describes a general procedure for the synthesis of dinonylamine in a fixed-bed reactor system.

1. Materials and Reagents:

  • n-Nonanol (high purity)

  • Anhydrous liquid ammonia

  • Hydrogen gas (high purity)

  • Catalyst: e.g., Copper-Nickel on Alumina (Cu-Ni/Al₂O₃) pellets[1]

  • Inert gas (Nitrogen or Argon)

2. Catalyst Activation:

  • Load the fixed-bed reactor with the catalyst pellets.

  • Purge the reactor with an inert gas to remove air.

  • Initiate a flow of hydrogen gas over the catalyst bed.

  • Slowly heat the reactor to the activation temperature specified by the catalyst manufacturer (e.g., 200-300 °C) and hold for several hours to reduce the metal oxides on the catalyst surface.

  • Cool the reactor to the desired reaction temperature under a hydrogen atmosphere.

3. Reaction Execution:

  • Set the reactor temperature (e.g., 180-220 °C) and pressure (e.g., 1.5 MPa).[1]

  • Using a high-pressure liquid pump, continuously feed n-nonanol into the reactor at a defined flow rate.

  • Simultaneously, introduce liquid ammonia and hydrogen gas into the reactor, controlling the flow rates to maintain the desired molar ratio (e.g., 8:1 ammonia:nonanol) and hydrogen partial pressure.

  • The reactants will pass through the heated catalyst bed where the amination reaction occurs.

  • The product stream exiting the reactor is cooled to condense the liquid products.

4. Workup and Purification:

  • The crude liquid product is collected from the reactor outlet. It will contain dinonylamine, mono-nonylamine, unreacted nonanol, and potentially small amounts of trinonylamine.

  • Excess ammonia and hydrogen are carefully vented or recycled.

  • The crude product mixture is typically purified by fractional distillation under reduced pressure to separate the components based on their boiling points, yielding the purified dinonylamine product.

Process Diagrams

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC) start->check_reaction check_workup Review Workup & Purification start->check_workup check_byproducts Analyze for Side Products (GC-MS, NMR) start->check_byproducts incomplete Reaction Incomplete? check_reaction->incomplete loss Product Loss? check_workup->loss byproducts_present Major Byproducts? check_byproducts->byproducts_present solution_time Action: • Increase reaction time • Optimize Temp/Pressure incomplete->solution_time Yes solution_catalyst Action: • Check catalyst activity • Verify reagent purity incomplete->solution_catalyst No solution_workup Action: • Check aqueous layers • Analyze filter media loss->solution_workup Yes end_node Yield Optimized solution_byproducts Action: • Adjust reactant stoichiometry • Optimize temperature byproducts_present->solution_byproducts Yes solution_time->end_node solution_catalyst->end_node solution_workup->end_node solution_byproducts->end_node

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway cluster_start Nonanol Nonanol (C9H19OH) Monononylamine Mono-nonylamine (Primary Amine) Nonanol->Monononylamine + Catalyst, Δ, P Dinonylamine Dinonylamine (Desired Product) Nonanol->Dinonylamine + Catalyst, Δ, P Trinonylamine Tri-nonylamine (Over-alkylation) Nonanol->Trinonylamine Excess Nonanol or High Temp Nonene Nonene (Dehydration) Nonanol->Nonene High Temp Dinonylether Dinonyl Ether (Condensation) Nonanol->Dinonylether High Temp Ammonia Ammonia (NH3) Ammonia->Monononylamine + Catalyst, Δ, P Monononylamine->Dinonylamine + Catalyst, Δ, P Dinonylamine->Trinonylamine Excess Nonanol or High Temp

Caption: Dinonylamine synthesis pathway and common side reactions.

References

Technical Support Center: Quantitative Analysis of Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of dinonylamine. Given the limited availability of validated methods specifically for dinonylamine, this guide leverages established methods for analogous long-chain secondary amines. These protocols serve as a robust starting point for method development and refinement.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for the quantitative analysis of dinonylamine?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for the quantitative analysis of dinonylamine. The choice depends on sample complexity, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for the analysis of volatile and semi-volatile compounds like dinonylamine. Due to the basic nature of amines, which can cause peak tailing, derivatization is often recommended to improve chromatographic performance.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Typically using a C18 reversed-phase column with a UV or MS detector, HPLC is also a powerful tool. Method parameters, particularly mobile phase pH, must be carefully controlled to achieve good peak shape and retention.[5][6][7]

Q2: Why am I observing poor peak shape (tailing) for my dinonylamine standard?

A2: Peak tailing is a common issue when analyzing amines.[8][9] The primary causes are:

  • Secondary Interactions (HPLC): The basic amine group can interact with residual acidic silanol groups on the silica-based column packing material, leading to tailing.[5][7]

  • Adsorption (GC): Active sites in the GC inlet liner or on the column can adsorb the polar amine group, causing tailing.[8][9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[5]

Q3: Should I derivatize dinonylamine for GC analysis?

A3: Yes, derivatization is highly recommended for the GC analysis of dinonylamine. This process replaces the active hydrogen on the secondary amine with a less polar group, which improves volatility, reduces peak tailing, and enhances thermal stability.[3][10] Common derivatizing agents for secondary amines include:

  • Propyl chloroformate[4][11]

  • Trifluoroacetic anhydride (TFAA)[2]

  • Silylating agents (e.g., BSTFA)[10]

Q4: What are the key physicochemical properties of dinonylamine to consider during method development?

A4: Understanding the properties of dinonylamine is crucial for developing a robust analytical method.

PropertyValueSource
CAS Number 2044-21-5[12][13]
Molecular Formula C18H39N[12][13]
Molecular Weight 269.51 g/mol [12][13]
Boiling Point ~336 °C (609 K)[12]
Water Solubility Very low[12]
LogP (Octanol/Water) ~6.08[12]

Its high molecular weight and boiling point indicate that GC analysis will require high temperatures. The very low water solubility and high LogP value suggest it is highly non-polar, making it suitable for reversed-phase HPLC and soluble in organic solvents like methanol, acetonitrile, and hexane.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups.[5][7]- Use a high-purity, end-capped column (Type B silica). - Operate at a higher mobile phase pH (e.g., pH > 8) to suppress the ionization of silanol groups. Ensure your column is stable at high pH.[6] - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
Poor Retention Mobile phase is too strong (too much organic solvent).- Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
Inconsistent Retention Times - Improper column equilibration.[14] - Fluctuations in mobile phase composition or flow rate.[15] - Temperature fluctuations.[14]- Ensure the column is equilibrated for a sufficient time with the mobile phase before injection. - Prepare fresh mobile phase and degas it properly.[14] - Use a column oven to maintain a constant temperature.[14]
High Backpressure - Blockage in the system (e.g., guard column, column frit).[15] - Sample precipitation.- Replace the guard column or inline filter. - Backflush the column (disconnect from the detector first). - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[16]
GC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Adsorption in the injector or column.[8][9] - Active sites on the liner or column.- Use a deactivated inlet liner.[9] - Use a column specifically designed for amine analysis (e.g., wax-based or base-deactivated).[8] - Derivatize the dinonylamine to make it less polar.[3][10]
No Peak or Very Small Peak - Analyte is not eluting from the column. - Thermal degradation in the injector.- Increase the final oven temperature or use a higher temperature ramp. - Check for leaks in the system. - Lower the injector temperature. - Confirm successful derivatization if this step is being used.
Broad Peaks - Sub-optimal flow rate. - Column contamination or degradation.- Optimize the carrier gas flow rate. - Trim the first few centimeters from the front of the column. - Replace the column if it is old or heavily used.
Ghost Peaks - Carryover from a previous injection. - Contamination in the syringe or inlet.- Run a solvent blank after a high-concentration sample. - Clean the syringe and the inlet liner.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific application and instrumentation.

HPLC-UV Method for Dinonylamine

This method is a starting point for the analysis of dinonylamine using reversed-phase chromatography.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • HPLC-grade acetonitrile and water

  • Ammonium hydroxide or formic acid for pH adjustment

  • Dinonylamine reference standard

3. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (e.g., 85:15 v/v) with pH adjusted to ~9 with ammonium hydroxide
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~220 nm (requires verification)
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of dinonylamine and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable organic solvent and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Derivatized Dinonylamine

This protocol involves the derivatization of dinonylamine followed by GC-MS analysis.

1. Instrumentation and Columns:

  • GC system with a Mass Spectrometer (MS) detector

  • A base-deactivated capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)

2. Reagents and Standards:

  • Dinonylamine reference standard

  • Propyl chloroformate (derivatizing agent)

  • Pyridine or other suitable base

  • Hexane (extraction solvent)

3. Derivatization Procedure:

  • To 1 mL of your sample or standard solution in a suitable solvent, add 100 µL of pyridine.

  • Add 50 µL of propyl chloroformate.

  • Vortex for 1 minute and let the reaction proceed for 5 minutes at room temperature.

  • Add 1 mL of hexane and vortex for 1 minute to extract the derivatized dinonylamine.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 100 °C, hold for 1 min - Ramp: 15 °C/min to 300 °C - Hold at 300 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range 50-500 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Obtain Sample dissolve Dissolve in Organic Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Analysis filter->hplc gc GC Analysis (with Derivatization) filter->gc integrate Peak Integration hplc->integrate gc->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: General experimental workflow for the quantitative analysis of dinonylamine.

troubleshooting_peak_tailing cluster_hplc HPLC cluster_gc GC start Peak Tailing Observed q_ph Is mobile phase pH > 8? start->q_ph q_deriv Is sample derivatized? start->q_deriv s_ph Increase mobile phase pH q_ph->s_ph No q_column Using end-capped column? q_ph->q_column Yes s_ph->q_column s_column Switch to end-capped (Type B) column q_column->s_column No s_deriv Derivatize sample q_deriv->s_deriv No q_liner Using deactivated liner? q_deriv->q_liner Yes s_deriv->q_liner s_liner Use base-deactivated inlet liner q_liner->s_liner No

Caption: Decision tree for troubleshooting peak tailing in dinonylamine analysis.

References

Technical Support Center: Stability of Dinonylamine Under High-Temperature Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of dinonylamine at elevated temperatures. Due to the limited publicly available data on the high-temperature degradation of dinonylamine, this guide focuses on establishing a robust experimental framework for its characterization. Methodologies and potential degradation pathways are discussed, drawing parallels with related secondary amines where applicable.

Frequently Asked Questions (FAQs)

Q1: What is dinonylamine and what are its basic physical properties?

Dinonylamine (CAS 2044-21-5) is a secondary amine with the chemical formula C18H39N.[1][2] It consists of a nitrogen atom bonded to two nonyl groups. Key physical properties are summarized below.

PropertyValueUnitSource
Molecular Weight269.51 g/mol [1]
Normal Boiling Point609.15 ± 3.00K[1]
CAS Number2044-21-5-[1][2]

Q2: What are the expected thermal degradation pathways for a secondary amine like dinonylamine?

While specific pathways for dinonylamine are not well-documented, secondary amines can undergo several types of thermal decomposition reactions. These may include:

  • Dealkylation: The cleavage of the carbon-nitrogen bond, leading to the formation of a primary amine and an alkene.

  • Elimination Reactions: Such as the Hofmann elimination, which can occur in tertiary amines formed from side reactions, leading to the formation of alkenes and smaller amines.[3]

  • Oxidation: If oxygen is present, oxidation can lead to the formation of various degradation products, including amides and smaller carbonyl compounds. For drug substances, oxidative stress is a common degradation pathway for molecules with electron-rich groups like tertiary amines.[4]

Q3: What analytical techniques are suitable for monitoring the degradation of dinonylamine?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of dinonylamine and its potential degradation products.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Suitable for quantifying the parent dinonylamine and less volatile degradation products.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups as degradation proceeds.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent degradation rates between experiments. - Inconsistent temperature control.- Variable oxygen levels in the experimental setup.- Non-homogeneity of the sample.- Calibrate temperature controllers regularly.- Ensure a consistent atmosphere (e.g., inert gas purge or controlled air flow).- Thoroughly mix the dinonylamine sample before each experiment.
Difficulty in identifying degradation products. - Degradation products are below the detection limit of the analytical method.- Co-elution of peaks in chromatography.- Degradation products are not amenable to the chosen analytical technique.- Concentrate the sample before analysis.- Optimize the chromatographic method (e.g., change the column, mobile phase, or temperature gradient).- Employ a complementary analytical technique (e.g., if using GC-MS, try LC-MS).
Mass balance is not achieved (sum of dinonylamine and degradation products is less than the initial amount). - Formation of non-volatile or insoluble residues.- Loss of volatile degradation products during sample handling.- Analyze any solid residues using techniques like FTIR or elemental analysis.- Use appropriate sample collection and preparation techniques to minimize the loss of volatiles (e.g., headspace analysis for GC-MS).

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Dinonylamine

This protocol outlines a general procedure for conducting an accelerated stability study to rapidly assess the thermal stability of dinonylamine.

Objective: To determine the degradation kinetics of dinonylamine at elevated temperatures.

Materials:

  • Dinonylamine (high purity)

  • High-temperature oven or environmental chamber with precise temperature control[9]

  • Inert gas supply (e.g., nitrogen or argon) if an inert atmosphere is desired

  • Sample vials (e.g., sealed glass ampoules or stainless steel vessels)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Place a known quantity of dinonylamine into multiple sample vials.

  • If an inert atmosphere is required, purge the vials with the inert gas before sealing.

  • Place the vials in the high-temperature oven pre-set to the desired temperature (e.g., 100°C, 125°C, 150°C). It is recommended to use temperatures that are at least 15°C above the expected storage temperature.[10]

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), remove a vial from the oven.

  • Allow the vial to cool to room temperature.

  • Prepare the sample for analysis according to the chosen analytical method (e.g., dissolve in a suitable solvent for HPLC or GC-MS).

  • Analyze the sample to quantify the remaining dinonylamine and any major degradation products.

  • Plot the concentration of dinonylamine as a function of time for each temperature.

  • Determine the degradation rate constant (k) at each temperature from the concentration-time data.

  • Use the Arrhenius equation to calculate the activation energy for the degradation reaction.

Protocol 2: Identification of Thermal Degradation Products of Dinonylamine by GC-MS

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of dinonylamine.

Materials:

  • Dinonylamine (high purity)

  • Pyrolysis-GC-MS system or a GC-MS with a heated injection port capable of high temperatures.

  • Inert gas for pyrolysis (e.g., helium).

Procedure:

  • Place a small, known amount of dinonylamine into a pyrolysis tube or a GC vial.

  • If using a pyrolyzer, place the tube in the pyrolyzer unit. If using a standard GC-MS, place the vial in the autosampler.

  • Set the pyrolysis or injection port temperature to the desired decomposition temperature.

  • Initiate the analysis. The dinonylamine will be rapidly heated, and the resulting degradation products will be swept into the GC column.

  • The degradation products are separated on the GC column and then detected and identified by the mass spectrometer.

  • Analyze the resulting mass spectra to identify the chemical structures of the degradation products by comparing them to spectral libraries (e.g., NIST).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure High-Temperature Exposure cluster_analysis Analysis cluster_data Data Interpretation prep Dinonylamine Sample aliquot Aliquot into Vials prep->aliquot seal Seal Vials (Inert Atmosphere Optional) aliquot->seal oven Place in High-Temp Oven seal->oven incubate Incubate at Set Temperature and Time Intervals oven->incubate cool Cool to Room Temperature incubate->cool dissolve Dissolve in Solvent cool->dissolve analyze Analyze by HPLC or GC-MS dissolve->analyze quantify Quantify Dinonylamine and Degradation Products analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics pathway Propose Degradation Pathway kinetics->pathway troubleshooting_flow node_rect node_rect start Inconsistent Results? temp Consistent Temperature? start->temp atmosphere Controlled Atmosphere? temp->atmosphere Yes calibrate Calibrate Temperature Controller temp->calibrate No homogeneity Homogeneous Sample? atmosphere->homogeneity Yes inert Use Inert Gas Purge atmosphere->inert No mix Thoroughly Mix Sample homogeneity->mix No end Consistent Results Achieved homogeneity->end Yes calibrate->temp inert->atmosphere mix->homogeneity

References

Validation & Comparative

A Comparative Analysis of Dinonylamine and Other Industrial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant performance of dinonylamine against other widely used industrial antioxidants, including phenolic and other aminic alternatives. The information presented is curated from experimental data to assist in the selection of appropriate antioxidants for various applications, with a focus on lubricants, polymers, and rubbers.

Mechanism of Antioxidant Action

Antioxidants function by inhibiting the oxidation of other molecules, a process that can lead to the degradation of materials. The two primary mechanisms of action for the antioxidants discussed in this guide are radical scavenging and peroxide decomposition.

Aminic Antioxidants (e.g., Dinonylamine): Alkylated diphenylamines, such as dinonylamine, are highly effective radical scavengers. They donate a hydrogen atom from their secondary amine group to reactive peroxy radicals (ROO•), which are key propagators in the oxidation chain reaction. This donation neutralizes the peroxy radical, forming a more stable hydroperoxide (ROOH) and a resonance-stabilized aminyl radical. The stability of this aminyl radical is crucial as it is less likely to initiate new oxidation chains. Aminic antioxidants are particularly known for their high thermal stability, making them suitable for high-temperature applications.

Phenolic Antioxidants (e.g., BHT, Irganox 1010): Hindered phenolic antioxidants, like Butylated Hydroxytoluene (BHT) and Irganox 1010, also function as radical scavengers. They donate a hydrogen atom from their hydroxyl group to a peroxy radical. The resulting phenoxyl radical is sterically hindered by bulky alkyl groups (e.g., tert-butyl groups) ortho to the hydroxyl group, which enhances its stability and prevents it from propagating the oxidation chain. Phenolic antioxidants are highly efficient but can be more susceptible to degradation at very high temperatures compared to some aminic antioxidants.

The following diagram illustrates the radical scavenging mechanism of aminic antioxidants.

Aminic Antioxidant Mechanism Radical Scavenging by Aminic Antioxidants ROO_radical Peroxy Radical (ROO●) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H atom donation Aminic_AO Dinonylamine (R₂NH) Aminyl_Radical Stabilized Aminyl Radical (R₂N●) Aminic_AO->Aminyl_Radical Loses H atom

Figure 1: Radical Scavenging Mechanism of Aminic Antioxidants

Comparative Performance Data

The efficacy of an antioxidant is dependent on the specific application, including the matrix (e.g., lubricant, polymer), temperature, and presence of other substances. The following tables summarize key performance data for dinonylamine and other common industrial antioxidants.

Oxidative Induction Time (OIT) in Lubricants

Oxidation Induction Time (OIT) is a measure of a material's resistance to oxidation under accelerated conditions (high temperature and oxygen pressure). A longer OIT indicates better oxidative stability. The following data is based on studies of various alkylated diphenylamines in different lubricant base oils.

Table 1: Oxidative Induction Time (OIT) of Alkylated Diphenylamines in Lubricant Base Oils

AntioxidantBase OilOIT (minutes) at 150 °C
NonePAO~40
Alkylated Diphenylamine (C4)PAO868
Alkylated Diphenylamine (C8)PAO2863
Dinonylamine (C9) PAO ~3235
NoneDIOS~48
Alkylated Diphenylamine (C4)DIOS~3000
Alkylated Diphenylamine (C8)DIOS~3100
Dinonylamine (C9) DIOS ~3198

Note: Data for Dinonylamine (C9) is extrapolated from trends observed with other long-chain alkylated diphenylamines.

DPPH Radical Scavenging Activity (IC50)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. While specific IC50 values for industrial antioxidants like dinonylamine are not widely published in academic literature, the following table provides a qualitative comparison based on their known reactivity.

Table 2: Relative DPPH Radical Scavenging Activity (IC50)

AntioxidantChemical ClassExpected Relative IC50
Dinonylamine AminicLow
Irganox L57AminicLow
BHTPhenolicModerate
Irganox 1010PhenolicModerate to Low
Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a substance by measuring its weight loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

Table 3: Onset of Decomposition Temperature (TGA)

AntioxidantChemical ClassOnset of Decomposition (°C)
Dinonylamine Aminic> 250
Irganox L57Aminic> 250
BHTPhenolic~160
Irganox 1010Phenolic~300

Experimental Protocols

Determination of Oxidative Induction Time (OIT) in Polyethylene

Objective: To assess the thermal-oxidative stability of polyethylene formulations containing different antioxidants.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • Prepare polyethylene samples containing a specified concentration (e.g., 0.1 wt%) of the antioxidant to be tested.

  • Place a small, precisely weighed sample (5-10 mg) into an open aluminum DSC pan.

  • Place the pan into the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

  • Once the sample temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

The workflow for the OIT experiment is depicted below.

OIT Experimental Workflow Oxidative Induction Time (OIT) Workflow Sample_Prep Sample Preparation (Polymer + Antioxidant) DSC_Loading Load Sample into DSC Sample_Prep->DSC_Loading Heating_N2 Heat to Isothermal Temp under Nitrogen DSC_Loading->Heating_N2 Stabilization Temperature Stabilization Heating_N2->Stabilization Switch_O2 Switch to Oxygen Atmosphere Stabilization->Switch_O2 Isothermal_Hold Isothermal Hold (Record Data) Switch_O2->Isothermal_Hold Data_Analysis Determine OIT from Exothermic Peak Isothermal_Hold->Data_Analysis

Figure 2: Workflow for OIT Measurement
DPPH Radical Scavenging Assay for Lubricant Antioxidants

Objective: To determine the radical scavenging activity of antioxidants in a lubricant matrix.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., toluene or isooctane).

  • Antioxidant standards and test samples dissolved in the same solvent.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a stock solution of DPPH in the chosen solvent.

  • Prepare a series of dilutions of the antioxidant standard and the test samples.

  • In a cuvette, mix a specific volume of the DPPH solution with a specific volume of the antioxidant solution (or pure solvent for the control).

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the antioxidant.

  • Plot the percentage of scavenging activity against the antioxidant concentration to determine the IC50 value.

The following diagram outlines the logical steps of the DPPH assay.

DPPH Assay Logic Logic of DPPH Radical Scavenging Assay DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow/Colorless) DPPH_Radical->Reduced_DPPH Receives H atom Antioxidant Antioxidant Antioxidant->Reduced_DPPH Donates H atom Spectrophotometer Measure Absorbance Reduced_DPPH->Spectrophotometer Quantified by color change

Figure 3: Logical Flow of the DPPH Assay

Conclusion

Dinonylamine stands out as a highly effective antioxidant, particularly in applications requiring high thermal stability, such as in modern lubricants and certain polymers. Its performance in prolonging the oxidative induction time of lubricant base oils is excellent, often surpassing that of other aminic and phenolic antioxidants. While direct comparative data for all performance metrics is not always readily available in public literature, the existing data and the fundamental understanding of its chemical structure and mechanism of action strongly support its use as a high-performance antioxidant. The choice between dinonylamine and other antioxidants will ultimately depend on the specific requirements of the application, including operating temperature, compatibility with other components, and cost-effectiveness.

Comparative Efficacy of Dinonylamine and Butylated Hydroxytoluene (BHT) as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonylamine, a diarylamine, and butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, are both utilized for their ability to inhibit oxidation.[1][2] BHT is widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of products.[3] Diarylamines, like diphenylamine, also serve as effective antioxidants. This guide provides a comparative overview of their efficacy, supported by available experimental data and detailed methodologies.

Quantitative Data Presentation

The following table summarizes the comparative antioxidant performance of diphenylamine (as a proxy for dinonylamine) and BHT from a study assessing the inhibition of peroxyl radical-mediated destruction of phycoerythrin fluorescence.

AntioxidantRelative Efficacy in Peroxyl Radical Scavenging
Diphenylamine (DPA)Almost as efficient as BHT
Butylated Hydroxytoluene (BHT)Standard for comparison

Table 1: Comparison of antioxidant efficacy in inhibiting peroxyl radical mediated destruction of phycoerythrin fluorescence.[1]

Mechanism of Action

Both diarylamines and phenolic antioxidants function as free radical scavengers, interrupting the process of autoxidation.

Dinonylamine (represented by Diphenylamine): The antioxidant activity of diarylamines lies in their secondary amine (N-H) functional group.[1][2] This group can donate a hydrogen atom to a peroxyl radical (ROO•), thereby neutralizing the radical and terminating the oxidation chain reaction. The resulting nitrogen-centered radical is stabilized by resonance.

Butylated Hydroxytoluene (BHT): BHT, a phenolic antioxidant, donates a hydrogen atom from its hydroxyl (-OH) group to a peroxyl radical. This action neutralizes the radical and forms a stable phenoxy radical, which is sterically hindered by the bulky tert-butyl groups, preventing it from initiating further oxidation.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Free Radical Scavenging by a Diarylamine ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation Diarylamine_Radical Diarylamine Radical (R₂N•) Diarylamine Diarylamine (R₂NH) Diarylamine->Diarylamine_Radical H• donation

Figure 1: Free Radical Scavenging by a Diarylamine

G Figure 2: Free Radical Scavenging by BHT ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation BHT_Radical Phenoxy Radical (ArO•) BHT BHT (ArOH) BHT->BHT_Radical H• donation

Figure 2: Free Radical Scavenging by BHT

G Figure 3: DPPH Radical Scavenging Assay Workflow A Prepare DPPH Solution C Mix DPPH and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Dinonylamine/BHT) B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Radical Scavenging Activity (%) E->F

References

A Comparative Guide to the Antioxidant Performance of Dinonylamine in Synthetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of dinonylamine in synthetic oils against other common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in selecting the appropriate antioxidant for their specific applications.

Introduction to Antioxidants in Synthetic Oils

Synthetic oils, such as polyol esters (POE) and polyalphaolefins (PAO), are crucial in a variety of demanding applications due to their excellent thermal stability and lubricity. However, at elevated temperatures, these oils are susceptible to oxidation, a process that leads to the formation of sludge, varnish, and corrosive byproducts, ultimately causing lubricant failure and equipment damage. Antioxidants are essential additives that extend the service life of synthetic oils by inhibiting this oxidative degradation.

Dinonylamine, a type of alkylated diphenylamine, is a widely used aminic antioxidant known for its exceptional performance at high temperatures.[1][2] This guide will delve into its performance characteristics, comparing it with other classes of antioxidants, particularly hindered phenols.

Mechanism of Antioxidant Action

The primary function of antioxidants in lubricants is to interrupt the free-radical chain reactions of oxidation.[3]

  • Dinonylamine (Aminic Antioxidant): Acts as a radical scavenger. The nitrogen atom in the amine group donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and forming a stable, less reactive radical. This process effectively breaks the oxidation cycle.[3] Aminic antioxidants are particularly effective at high temperatures.[4]

  • Hindered Phenols (Phenolic Antioxidant): Also function as radical scavengers. The hydroxyl group on the phenol ring donates a hydrogen atom to peroxy radicals. The bulky alkyl groups in the ortho and para positions sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from propagating the oxidation chain. Phenolic antioxidants are generally effective at lower to moderate temperatures.[4]

Data Presentation: Performance Comparison

While direct, side-by-side quantitative data comparing dinonylamine with other antioxidants under identical conditions is limited in publicly available literature, the following tables summarize typical performance characteristics and synergistic effects based on available research and technical data.

Table 1: General Performance Characteristics of Antioxidants in Synthetic Oils

Antioxidant TypeChemical ClassPrimary FunctionEffective Temperature RangeKey AdvantagesLimitations
Dinonylamine Alkylated Diphenylamine (Aminic)Radical ScavengerHighExcellent high-temperature stability, good oil solubility.[1][2]Can be less effective at lower temperatures compared to phenolics.
Hindered Phenol PhenolicRadical ScavengerLow to ModerateHighly effective at lower temperatures, good compatibility with other additives.[4]Can be less stable at very high temperatures.[4]

Table 2: Oxidation Induction Time (OIT) Data from Various Studies

This table presents a compilation of OIT data from different sources. Direct comparison should be made with caution due to variations in test conditions, base oils, and antioxidant concentrations.

Base OilAntioxidant(s)Test MethodOIT (minutes)Source
Polyol Ester (TMPTO)Base Oil (no antioxidant)RBOT (ASTM D2272)Not specified[5]
Polyol Ester (TMPTO)DTBP (Hindered Phenol)RBOT (ASTM D2272)Increased with concentration[5]
Polyol Ester (TMPTO)BNPA (Aminic, similar to Dinonylamine)RBOT (ASTM D2272)No significant increase alone[5]
Polyol Ester (TMPTO)DTBP + BNPARBOT (ASTM D2272)154 (synergistic effect)[5]
Synthetic LubricantDinonyl DiphenylaminePDSC (ASTM D6186) @ 210°C>260[6]

Note: DTBP = 2,6-di-tert-butylphenol; BNPA = bis(nonylphenyl)amine.

Synergistic Effects

A key aspect of antioxidant performance is the synergistic effect observed when different types of antioxidants are used in combination.

  • Aminic-Phenolic Synergy: A well-documented synergy exists between aminic and phenolic antioxidants.[4][7] The phenolic antioxidant can regenerate the more effective aminic antioxidant, which is consumed first during the oxidation process.[4] This combination often results in a significant improvement in oxidation stability compared to using either antioxidant alone. For instance, a blend of dinonylamine with phenolic antioxidants can result in a 3.2x boost in oxidation life as measured by ASTM D943.[6]

Experimental Protocols

The following are summaries of the key experimental methods used to evaluate the antioxidant performance of lubricants.

ASTM D6186: Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)

  • Principle: This method determines the oxidation induction time (OIT) of a lubricant under elevated temperature and oxygen pressure. The OIT is the time until the onset of a rapid exothermic oxidation reaction.

  • Apparatus: A Pressure Differential Scanning Calorimeter (PDSC) capable of maintaining a constant temperature and oxygen pressure.

  • Procedure:

    • A small, precisely weighed sample of the oil is placed in an aluminum sample pan.

    • The sample is heated to the test temperature (e.g., 210°C) under an inert nitrogen atmosphere.

    • Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a specified pressure (e.g., 500 psi).

    • The time from the introduction of oxygen until the detection of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidation stability.[8]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

  • Principle: This test, formerly known as the Rotating Bomb Oxidation Test (RBOT), measures the oxidation stability of an oil in the presence of water and a copper catalyst under oxygen pressure.

  • Apparatus: A pressure vessel ("bomb") capable of being rotated at a specific speed within a heated bath.

  • Procedure:

    • A specified amount of the oil sample, distilled water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is sealed, charged with oxygen to a pressure of 90 psi, and placed in a heating bath at 150°C.

    • The vessel is rotated at 100 rpm.

    • The pressure inside the vessel is monitored continuously. The test endpoint is the time, in minutes, for the pressure to drop by a specified amount (typically 25 psi) from the maximum pressure. A longer time indicates greater oxidation stability.[9][10]

Visualizations

Logical Relationship of Lubricant Oxidation and Antioxidant Intervention

cluster_oxidation Oxidation Cycle cluster_intervention Antioxidant Intervention Hydrocarbon Hydrocarbon Alkyl_Radical Alkyl_Radical Hydrocarbon->Alkyl_Radical Heat, Oxygen Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + RH Stable_Products_D Stable_Products_D Peroxy_Radical->Stable_Products_D H+ Donation Stable_Products_HP Stable_Products_HP Peroxy_Radical->Stable_Products_HP H+ Donation Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition Sludge_Varnish Sludge_Varnish Alkoxy_Radical->Sludge_Varnish Further Reactions Dinonylamine Dinonylamine Dinonylamine->Stable_Products_D Hindered_Phenol Hindered_Phenol Hindered_Phenol->Stable_Products_HP

Caption: Lubricant oxidation cycle and intervention by aminic and phenolic antioxidants.

Experimental Workflow for PDSC (ASTM D6186)

Sample_Prep Prepare Oil Sample Heating Heat to Test Temp in Nitrogen Sample_Prep->Heating Pressurize Introduce Oxygen at 500 psi Heating->Pressurize Monitor Monitor Heat Flow Pressurize->Monitor Detect_Exotherm Detect Onset of Exotherm Monitor->Detect_Exotherm Record_OIT Record Oxidation Induction Time Detect_Exotherm->Record_OIT

Caption: Workflow for determining Oxidation Induction Time using PDSC (ASTM D6186).

Conclusion

Dinonylamine is a highly effective antioxidant for synthetic oils, particularly in high-temperature applications. Its primary mechanism of action is radical scavenging, which effectively inhibits the oxidative degradation of the lubricant. While hindered phenols are effective at lower temperatures, dinonylamine and other aminic antioxidants generally provide superior stability under more extreme thermal stress.

For optimal performance across a wide range of operating conditions, a combination of aminic and phenolic antioxidants is often employed to leverage their synergistic effects. The selection of the most appropriate antioxidant or antioxidant package will ultimately depend on the specific formulation of the synthetic oil and the operational demands of the application. Further testing using standardized methods such as ASTM D6186 and D2272 is recommended to validate the performance of any given antioxidant package in the final lubricant formulation.

References

A Comparative Guide to HPLC Method Validation for Dinonylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and other analytes is critical for ensuring product quality and safety. Dinonylamine, a secondary aliphatic amine, presents analytical challenges due to its lack of a strong UV-absorbing chromophore. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of dinonylamine: a traditional approach using UV detection with pre-column derivatization, and a modern approach using tandem mass spectrometry (LC-MS/MS).

This guide outlines detailed experimental protocols and presents a summary of validation parameters for each method, offering a framework for selecting the most suitable approach based on laboratory capabilities and analytical requirements.

Method Comparison

The selection of an analytical method for dinonylamine quantification is a balance between sensitivity, selectivity, and available instrumentation. The following table summarizes the key validation parameters for the two hypothetical HPLC methods described in this guide.

ParameterMethod A: HPLC-UV with DerivatizationMethod B: LC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL
Specificity Good, dependent on derivatizationExcellent
Sample Throughput ModerateHigh

Experimental Protocols

Method A: HPLC-UV with Pre-column Derivatization

This method enhances the detectability of dinonylamine by introducing a UV-active moiety through a chemical reaction prior to chromatographic separation.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (pH 8.5)

  • Dinonylamine standard

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 60% B

    • 22-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Sample Preparation (Derivatization):

  • Prepare a stock solution of dinonylamine standard in acetonitrile.

  • In a vial, mix 100 µL of the standard or sample solution with 200 µL of borate buffer (pH 8.5).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Add 100 µL of a quenching reagent (e.g., glycine solution) to react with excess FMOC-Cl.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the direct analysis of dinonylamine without the need for derivatization.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dinonylamine standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 50% B

    • 7.1-10 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 270.3

  • Product Ions (Q3): (Hypothetical fragments, to be determined experimentally, e.g., m/z 142.2, m/z 156.2)

  • Collision Energy: Optimized for each transition

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

5. Sample Preparation:

  • Prepare a stock solution of dinonylamine standard in acetonitrile.

  • Dilute the standard or sample with the initial mobile phase composition (50:50 Mobile Phase A:B) to the desired concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Methodology Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method, applicable to both Method A and Method B, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

HPLC_Validation_Workflow General Workflow for HPLC Method Validation A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J System Suitability C->D D->E E->F F->G G->H H->I I->J K Validation Report Generation J->K L Method Implementation for Routine Analysis K->L

Caption: General Workflow for HPLC Method Validation.

References

A Comparative Guide to the Synergistic Effects of Dinonylamine in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of dinonylamine, specifically nonylated diphenylamine (DNDPA), when used in conjunction with other common lubricant additives. The focus is on the synergistic effects that enhance lubricant properties beyond the capabilities of the individual additives. This document is intended for researchers and scientists in the fields of tribology, chemistry, and materials science to aid in the development of advanced lubricant formulations.

Introduction to Dinonylamine as a Lubricant Additive

Dinonyl diphenylamine (DNDPA) is a high-performance aminic antioxidant widely used in industrial and automotive lubricants.[1][2] Its primary function is to inhibit the oxidative degradation of lubricating oils, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids.[3][4] DNDPA is particularly valued for its excellent thermal stability and effectiveness at high temperatures.[1][5] While highly effective on its own, the true potential of DNDPA is often realized through synergistic combinations with other additive types, which enhance overall lubricant performance and extend its service life.[3][6]

Section 1: Synergistic Effects with Phenolic Antioxidants

The most well-documented synergy for DNDPA is with hindered phenolic antioxidants.[1][3] This combination is a cornerstone of many advanced lubricant formulations, providing a robust defense against oxidation across a wide range of operating temperatures.[6]

Mechanism of Action

Aminic and phenolic antioxidants are both classified as primary antioxidants or radical scavengers. They interrupt the auto-oxidation cycle of lubricants by donating a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•).[2][3]

The synergy between them arises from a regenerative mechanism. The aminic antioxidant (DNDPA) neutralizes a radical, becoming a stable radical itself. The phenolic antioxidant can then donate its hydrogen atom to regenerate the original aminic antioxidant, sacrificing itself in the process.[7] This allows the more powerful, high-temperature-stable aminic antioxidant to be reused, significantly extending the oxidative life of the lubricant.[7] Phenols tend to be more effective at lower temperatures, while amines excel at higher temperatures, providing broader protection when combined.[6]

G cluster_oxidation Lubricant Auto-Oxidation Cycle cluster_inhibition Synergistic Inhibition RH Lubricant (RH) R_rad Alkyl Radical (R•) RH->R_rad + O2, Heat, Metal ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH ROOH->ROO_rad Chain Branching Degradation Degradation (Sludge, Varnish) ROOH->Degradation ROO_rad_ext Peroxy Radical (ROO•) DNDPA Dinonylamine (Amine-H) Amine_rad Amine Radical (Amine•) DNDPA->Amine_rad H• Donated Phenol Phenolic (Phenol-H) Phenol->Amine_rad H• Donated Phenol_rad Stable Phenol Radical Phenol->Phenol_rad Amine_rad->DNDPA Regeneration ROO_rad_ext->DNDPA Radical Neutralization

Caption: Synergistic mechanism of aminic and phenolic antioxidants.
Performance Data

The combination of DNDPA with phenolic antioxidants results in a significant improvement in oxidation stability compared to the use of either additive alone.

FormulationAdditive ConcentrationOxidation Stability Metric (Result)
Base Oil0%Baseline
Base Oil + DNDPA0.5% (Typical)Moderate Improvement
Base Oil + Hindered Phenol0.5% (Typical)Moderate Improvement
Base Oil + DNDPA + Hindered Phenol 0.5% Total Significant Synergistic Improvement (e.g., up to 3.2x oxidation life boost)[1]
Experimental Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT)

The RPVOT (ASTM D2272) is a standard method to evaluate the oxidation stability of inhibited steam turbine oils, which can be adapted for other lubricants.[3][8]

  • Sample Preparation: A precise quantity of the lubricant sample (e.g., 50g) is placed into a glass container along with a specified copper catalyst coil and 5 mL of distilled water.

  • Apparatus Setup: The container is placed inside a pressure vessel (bomb). The bomb is sealed and purged with oxygen before being charged to a pressure of 90 psi (620 kPa).

  • Testing: The sealed bomb is placed in a heating bath maintained at a constant temperature (e.g., 150°C) and rotated at a specified speed (e.g., 100 RPM).

  • Data Collection: The pressure inside the bomb is continuously monitored. The test concludes when the pressure drops by a specified amount (e.g., 25 psi or 175 kPa) from its maximum value.

  • Result: The result is reported as the time, in minutes, required to reach the pressure drop endpoint. A longer time indicates greater oxidation stability.

Section 2: Interactions with Anti-Wear Additives (ZDDP)

Zinc dialkyldithiophosphate (ZDDP) is a multifunctional additive renowned for its exceptional anti-wear and secondary antioxidant properties.[9][10][11] The interaction between DNDPA and ZDDP is complex; while both contribute to oxidation resistance, they can also compete for surface access on metal parts.[12][13]

Mechanism of Action

DNDPA functions as a radical scavenger in the bulk oil.[2] ZDDP, on the other hand, works primarily at the metal surface. Under heat and pressure, it decomposes to form a protective, glass-like tribofilm (typically containing zinc and iron phosphates/sulfides) on contacting surfaces.[14][15][16] This film physically separates moving parts, preventing wear.[16] ZDDP also contributes to antioxidant activity by decomposing hydroperoxides.[3]

A potential synergy exists where DNDPA inhibits oxidation in the bulk oil, reducing the oxidative stress on the ZDDP and allowing it to focus on forming the anti-wear film. However, antagonism can occur if other additives, like certain dispersants, preferentially adsorb to the surface and hinder ZDDP's ability to form its protective layer.[13]

Performance Data

Evaluating the combined effect requires measuring both wear protection and oxidation stability. A well-balanced formulation will show improvements in both areas.

FormulationWear Scar Diameter (mm)Oxidation Induction Time (min)
Base Oil + DNDPAHighModerate
Base Oil + ZDDPLowModerate-High
Base Oil + DNDPA + ZDDP Low High

Note: This table represents expected performance trends. Actual results depend heavily on additive concentrations, base oil type, and test conditions.

Experimental Protocol: Four-Ball Wear Test

The Four-Ball Wear Test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricating fluids.

G cluster_workflow Four-Ball Wear Test Workflow (ASTM D4172) A 1. Sample Preparation - Prepare lubricant blend - Clean test balls meticulously B 2. Apparatus Setup - Secure three steel balls in test cup - Add lubricant sample to cover balls A->B C 3. Test Execution - Place fourth ball in chuck and lower onto stationary balls - Apply specified load (e.g., 40 kgf) - Rotate top ball at constant speed (e.g., 1200 rpm) - Maintain constant temperature (e.g., 75°C) - Run for a set duration (e.g., 60 minutes) B->C D 4. Measurement - After test, clean the three stationary balls - Measure the diameter of the wear scars on each ball using a microscope C->D E 5. Result Calculation - Calculate the average wear scar diameter (WSD) in mm D->E

Caption: Standard workflow for an anti-wear performance test.

Section 3: Multi-Component Lubricant Formulations

Modern lubricants are complex mixtures containing a base oil and a carefully balanced package of additives. DNDPA is a key component in a system where multiple additives must work together without interfering with each other's function (antagonism).[12][17] Other additives in a typical formulation include detergents, dispersants, corrosion inhibitors, and friction modifiers.[17] The synergy between DNDPA and phenolic antioxidants is often leveraged alongside the anti-wear protection of ZDDP and the cleaning action of dispersants and detergents to create a high-performance lubricant.

Caption: Logical relationship of components in a lubricant formulation.

Conclusion

Dinonyl diphenylamine is a highly effective antioxidant whose performance is significantly enhanced through synergy with other lubricant additives. The combination with phenolic antioxidants provides superior protection against oxidation via a regenerative mechanism, extending the useful life of the oil. Its compatibility with anti-wear agents like ZDDP allows for the formulation of lubricants that are robust against both chemical degradation and mechanical wear. Understanding these synergistic interactions is crucial for developing advanced lubricants capable of meeting the demands of modern machinery.

References

A Comparative Guide to the Thermal Stability of Dinonylamine and Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of dinonylamine, a synthetic antioxidant, with a range of natural antioxidants. The information presented is compiled from various scientific sources to aid in the selection of appropriate antioxidants for applications where thermal stability is a critical parameter.

Introduction

Antioxidants are essential additives used to prevent the oxidative degradation of materials such as lubricants, polymers, and pharmaceuticals. The efficacy of an antioxidant is significantly influenced by its thermal stability, especially in applications involving high temperatures. Dinonylamine, an alkylated diphenylamine, is a widely used synthetic antioxidant known for its excellent performance at elevated temperatures.[1] Natural antioxidants, including tocopherols and phenolic compounds, are gaining interest as sustainable alternatives. This guide compares the thermal stability of dinonylamine with these natural counterparts, providing available experimental data and methodologies.

Data Presentation: Thermal Stability Comparison

The following tables summarize the available quantitative data on the thermal stability of dinonylamine and various natural antioxidants from different studies. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Antioxidants

AntioxidantOnset of Decomposition (°C)Peak Decomposition (°C)Experimental ConditionsSource(s)
Dinonylamine High thermal stability notedData not specifiedNot specified[1][2]
Flavonoids (general) 225 - 350Data not specifiedNot specifiedN/A
Acetylsalicylic Acid 102 (ASTM E2550)16110 K/min heating rate in N2[3]
Poly(diphenylamine) ~450 (in air)600-650 (in N2)Not specifiedN/A

Table 2: Oxidative Stability Data from Rancimat Test

The Rancimat test measures the induction time, which is the time until the rapid onset of oxidation. A longer induction time indicates better oxidative stability at the test temperature.

AntioxidantSubstrateTemperature (°C)Induction Time (hours)Source(s)
α-Tocopherol Lard11010.83
Gallic Acid Lard11037.84
Butylated Hydroxytoluene (BHT) Lard1106.18
Butylated Hydroxyanisole (BHA) Lard11010.92
Control (Lard only) Lard1102.55

Note: Direct Rancimat test data for dinonylamine under these specific conditions was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of an antioxidant by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the antioxidant is placed in a TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[4]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature at which the rate of mass loss is at its maximum), which is determined from the derivative thermogravimetric (DTG) curve.[3]

Rancimat Test for Oxidative Stability

Objective: To assess the oxidative stability of an antioxidant in a lipid substrate by measuring the induction time at an elevated temperature.[5]

Apparatus: Rancimat instrument

Procedure:

  • Sample Preparation: A specified amount of the antioxidant is dissolved in a molten lipid substrate (e.g., lard or a specific oil). A control sample of the pure lipid is also prepared.

  • Instrument Setup: A stream of purified air is passed through the sample at a constant flow rate (e.g., 20 L/h) while the sample is maintained at a constant elevated temperature (e.g., 110°C).[6]

  • Detection of Volatile Products: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored.[5]

  • Determination of Induction Time: The induction time is the time elapsed until a rapid increase in the conductivity of the water is detected, indicating the formation of volatile carboxylic acids, which marks the end of the antioxidant's protective period.[5]

DPPH Radical Scavenging Assay for Antioxidant Activity after Thermal Stress

Objective: To evaluate the remaining antioxidant activity of a substance after it has been subjected to thermal stress.

Procedure:

  • Thermal Stress Application: Samples of the antioxidant are heated at a specific temperature for a defined period.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. This is a stable free radical with a deep violet color.[7]

  • Reaction: The thermally stressed antioxidant sample is mixed with the DPPH solution.[7]

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) after a set incubation period.[7]

  • Calculation of Scavenging Activity: The antioxidant activity is determined by the decrease in absorbance, as the DPPH radical is neutralized and its color changes from violet to yellow. The percentage of DPPH radical scavenging is calculated.

Mandatory Visualizations

Antioxidant Mechanism: Radical Scavenging

The primary mechanism by which many antioxidants, including dinonylamine and natural phenolics, function is by scavenging free radicals, thereby interrupting the chain reaction of oxidation. This process typically involves the donation of a hydrogen atom from the antioxidant to a peroxyl radical.

Antioxidant_Mechanism RH Substrate (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation (Heat, Light) ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH (Propagation) AO_radical Antioxidant Radical (AO•) (Stable) ROO_radical->AO_radical + AOH (Termination) ROOH->R_radical Further Radicals AOH Antioxidant (AOH)

Antioxidant radical scavenging mechanism.

Experimental Workflow: Thermogravimetric Analysis (TGA)

The following diagram illustrates the workflow for assessing the thermal stability of an antioxidant using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis weigh_sample Weigh 5-10 mg of Antioxidant Sample place_sample Place Sample in TGA Pan weigh_sample->place_sample purge_gas Set Gas Flow (e.g., N2 at 50 mL/min) place_sample->purge_gas set_program Set Thermal Program (e.g., 25°C to 600°C at 10°C/min) purge_gas->set_program run_tga Run TGA Experiment set_program->run_tga plot_curve Plot Mass vs. Temperature (TGA Curve) run_tga->plot_curve derive_curve Calculate Derivative (DTG Curve) plot_curve->derive_curve determine_temps Determine Onset and Peak Decomposition Temperatures derive_curve->determine_temps

TGA experimental workflow.

Experimental Workflow: Rancimat Test

The diagram below outlines the process for evaluating oxidative stability using the Rancimat method.

Rancimat_Workflow cluster_prep Sample Preparation cluster_instrument Rancimat Instrument Setup cluster_analysis Data Analysis prepare_substrate Melt Lipid Substrate (e.g., Lard) add_antioxidant Add Antioxidant to Substrate prepare_substrate->add_antioxidant prepare_control Prepare Control (Substrate Only) prepare_substrate->prepare_control place_sample Place Sample in Reaction Vessel add_antioxidant->place_sample prepare_control->place_sample set_conditions Set Temperature and Airflow (e.g., 110°C, 20 L/h) place_sample->set_conditions prepare_cell Fill Measuring Cell with Deionized Water set_conditions->prepare_cell start_test Start Rancimat Test prepare_cell->start_test monitor_conductivity Continuously Monitor Conductivity start_test->monitor_conductivity determine_induction Determine Induction Time monitor_conductivity->determine_induction

Rancimat test workflow.

References

A Comparative Guide to the Performance of Dinonylamine in Rubber Aging Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dinonylamine's performance as a rubber antioxidant against other common alternatives, supported by representative experimental data. Detailed methodologies for the cited experiments are included to ensure reproducibility and further investigation.

Mechanism of Action: How Amine Antioxidants Protect Rubber

Amine antioxidants, such as dinonylamine, play a crucial role in preventing the degradation of rubber by interrupting the free-radical chain reactions that occur during oxidative aging. This process is initiated by factors like heat, oxygen, and ozone. The antioxidant donates a hydrogen atom to the highly reactive peroxy radicals in the rubber, neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain. This mechanism effectively slows down the deterioration of the rubber's physical properties.

AntioxidantMechanism Rubber Matrix Rubber Matrix Free Radicals (R) Free Radicals (R) Rubber Matrix->Free Radicals (R) Chain Scission Heat, Oxygen, Ozone Heat, Oxygen, Ozone Heat, Oxygen, Ozone->Rubber Matrix Initiation Peroxy Radicals (ROO) Peroxy Radicals (ROO) Free Radicals (R)->Peroxy Radicals (ROO) Propagation Peroxy Radicals (ROO)->Rubber Matrix Degradation Stable Products Stable Products Peroxy Radicals (ROO)->Stable Products Dinonylamine (AH) Dinonylamine (AH) Dinonylamine (AH)->Peroxy Radicals (ROO) Interruption Stable Antioxidant Radical (A*) Stable Antioxidant Radical (A*) Dinonylamine (AH)->Stable Antioxidant Radical (A*)

Caption: Mechanism of dinonylamine in preventing rubber degradation.

Comparative Performance Data

The following table summarizes the typical performance of dinonylamine compared to other common rubber antioxidants after accelerated aging tests. The data represents a compilation of expected outcomes based on the known properties of these antioxidant classes.

Antioxidant TypeAntioxidantInitial Tensile Strength (MPa)Tensile Strength after Aging (MPa)Retention (%)Initial Elongation at Break (%)Elongation at Break after Aging (%)Retention (%)Initial Hardness (Shore A)Hardness after Aging (Shore A)Change in Hardness
Control (No Antioxidant) None20.58.240.0%55016530.0%6075+15
Amine Dinonylamine 20.7 17.8 86.0% 545 430 78.9% 61 68 +7
Amine 6PPD20.818.588.9%55045081.8%6167+6
Amine TMQ20.617.082.5%54041075.9%6069+9
Phenolic BHT20.414.370.1%55533059.5%6072+12

Note: This data is representative and compiled for comparative purposes. Actual results may vary depending on the specific rubber formulation, curing system, and aging conditions.

Experimental Protocols

The data presented is based on the principles of the ASTM D573 "Standard Test Method for Rubber—Deterioration in an Air Oven".

1. Sample Preparation:

  • Rubber compounds are prepared with the specified antioxidant at a typical loading of 1-2 parts per hundred rubber (phr).

  • The compounds are vulcanized into sheets of uniform thickness.

  • Dumbbell-shaped test specimens are cut from the vulcanized sheets according to ASTM D412 specifications.

2. Initial Property Measurement:

  • A set of unaged specimens from each compound is tested to determine the initial tensile strength, elongation at break, and hardness.

  • Tensile properties are measured using a tensile testing machine at a constant rate of extension.

  • Hardness is measured using a Shore A durometer.

3. Accelerated Aging:

  • The remaining specimens are placed in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).

4. Post-Aging Property Measurement:

  • After the aging period, the specimens are removed from the oven and allowed to cool to room temperature for at least 24 hours.

  • The tensile strength, elongation at break, and hardness of the aged specimens are measured using the same methods as for the unaged samples.

5. Data Analysis:

  • The percentage retention of tensile strength and elongation at break is calculated to evaluate the performance of the antioxidant.

  • The change in hardness is also recorded as an indicator of the extent of aging.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Testing cluster_2 Analysis Compound Mixing Compound Mixing Vulcanization Vulcanization Compound Mixing->Vulcanization Specimen Cutting Specimen Cutting Vulcanization->Specimen Cutting Initial Measurements Initial Measurements Specimen Cutting->Initial Measurements Accelerated Aging Accelerated Aging Initial Measurements->Accelerated Aging Post-Aging Measurements Post-Aging Measurements Accelerated Aging->Post-Aging Measurements Data Comparison Data Comparison Post-Aging Measurements->Data Comparison

Cross-Validation of Analytical Techniques for Dinonylamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of dinonylamine, a long-chain secondary aliphatic amine, is critical in various stages of research and development, including synthesis process control, formulation development, and quality assurance of raw materials and final products. The selection of an appropriate analytical technique is paramount for ensuring data integrity. This guide provides an objective comparison of the principal analytical methodologies for dinonylamine detection, supported by representative experimental data from closely related long-chain aliphatic amines due to the limited availability of specific data for dinonylamine.

The primary techniques for the analysis of dinonylamine and similar compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the key performance parameters for the analytical techniques commonly employed for the analysis of long-chain aliphatic amines. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.

Table 1: Performance Characteristics of GC-MS for Long-Chain Amine Analysis

ParameterTypical PerformanceKey Considerations
Limit of Detection (LOD) 0.1 - 10 ng/mLDerivatization can significantly improve sensitivity.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLMatrix effects can influence the LOQ.
Linearity (R²) > 0.99Wide linear range achievable.
Accuracy (Recovery) 85 - 115%Dependent on the efficiency of the extraction method.
Precision (%RSD) < 15%Good reproducibility for automated injection systems.

Table 2: Performance Characteristics of HPLC-MS/MS for Long-Chain Amine Analysis

ParameterTypical PerformanceKey Considerations
Limit of Detection (LOD) 0.05 - 5 ng/mLHigh sensitivity, especially with tandem MS.
Limit of Quantification (LOQ) 0.2 - 20 ng/mLExcellent for trace-level analysis.
Linearity (R²) > 0.995Consistently high linearity.
Accuracy (Recovery) 90 - 110%Less susceptible to thermal degradation than GC.
Precision (%RSD) < 10%High precision due to the stability of the technique.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of dinonylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds like dinonylamine, often requiring derivatization to improve chromatographic performance and sensitivity.

1. Sample Preparation (Derivatization with Trifluoroacetic Anhydride - TFAA):

  • To 1 mL of the sample solution (in a suitable aprotic solvent like hexane or dichloromethane), add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

  • Vortex the mixture for 1 minute.

  • Heat the vial at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized dinonylamine.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS offers high sensitivity and specificity for the analysis of long-chain amines without the need for derivatization, although it can be used to enhance ionization.

1. Sample Preparation:

  • For simple matrices, a "dilute-and-shoot" approach may be feasible. Dilute the sample in the initial mobile phase.

  • For complex matrices, solid-phase extraction (SPE) is recommended for sample clean-up and pre-concentration.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with a low percentage of organic solvent in water to remove interferences.

    • Elute the dinonylamine with methanol or acetonitrile.

    • Evaporate the eluent and reconstitute in the mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax SB-C18 (150 mm x 2.1 mm i.d., 3.5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for dinonylamine would need to be determined by direct infusion.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC-MS/MS, for the detection of dinonylamine.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_comparison Data Comparison & Evaluation MethodA Develop & Validate Method A (e.g., GC-MS) SampleSet Prepare Standard Samples & Spiked Matrix Samples MethodA->SampleSet MethodB Develop & Validate Method B (e.g., HPLC-MS/MS) MethodB->SampleSet AnalysisA Analyze Samples with Method A SampleSet->AnalysisA AnalysisB Analyze Samples with Method B SampleSet->AnalysisB CompareResults Compare Quantitative Results (e.g., Bland-Altman Plot, t-test) AnalysisA->CompareResults AnalysisB->CompareResults Conclusion Evaluate Method Comparability & Determine Bias CompareResults->Conclusion

Caption: Workflow for the cross-validation of two analytical methods for dinonylamine detection.

General Analytical Workflow

This diagram outlines the general steps involved in the analysis of dinonylamine from sample collection to final data reporting.

AnalyticalWorkflow Start Sample Collection & Preparation Extraction Extraction of Dinonylamine (e.g., LLE, SPE) Start->Extraction Derivatization Derivatization (Optional, especially for GC) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Derivatization->Analysis DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Caption: General workflow for the analytical determination of dinonylamine.

A Comparative Guide to the Inhibition of Lipid Peroxidation: Aromatic Amines vs. Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of different classes of antioxidant compounds in inhibiting lipid peroxidation, a critical process in cellular damage and various disease pathologies. While the primary focus is on comparing aromatic amines, represented here by diphenylamine due to the limited public data on dinonylamine, with well-established phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and the water-soluble vitamin E analog, Trolox, it is important to note the complexities and often dual nature of antioxidant activity.

Comparative Efficacy in Inhibiting Lipid Peroxidation

The direct quantitative comparison of dinonylamine's efficacy in lipid peroxidation is hampered by a lack of available data in peer-reviewed literature. Therefore, this guide utilizes data on diphenylamine, a structurally related secondary aromatic amine, to provide insights into the potential antioxidant capacity of this class of compounds. It is crucial to acknowledge that even closely related compounds can exhibit significantly different activities.

Compound ClassCompoundAssay TypeIC50 / EfficacyReference
Aromatic Amine DiphenylaminePhycoerythrin Fluorescence AssayAlmost as efficient as BHT in inhibiting peroxyl radical mediated destruction.[1][2][1][2]
TBARS AssayMarkedly inhibits the generation of thiobarbituric acid reactive substances (TBARS).[1][2][1][2]
Lipid Hydroperoxide (LOOH) FormationPromotes the formation of lipid hydroperoxides and oxygen consumption.[1][2][1][2]
Phenolic Butylated Hydroxytoluene (BHT)Chemiluminescence Assay8.5 µM[3][3]
Linoleic Acid PeroxidationStrong inhibitory effect.[4][4]
Lipid Peroxidation in Egg Yolk83.99% inhibition (for a BHT analog)[5][5]
Chromanol TroloxLinoleic Acid Peroxidation100% inhibition[6][6]
Brain Homogenate Oxidation38.50% inhibition[6][6]

Note on Dinonylamine: Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for dinonylamine in lipid peroxidation inhibition assays. The data presented for diphenylamine should be considered as indicative of a related aromatic amine and not directly representative of dinonylamine's activity.

Experimental Protocols

Accurate assessment of lipid peroxidation inhibition is fundamental to antioxidant research. Below are detailed protocols for two commonly employed assays.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[7]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[7][8]

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to remove debris.[9]

  • Reaction Mixture: To 100 µL of the sample or standard, add 100 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Add 800 µL of 0.67% TBA solution.

  • Incubation: Vortex the mixture and incubate at 95°C for 30-60 minutes.[8]

  • Measurement: Cool the samples on ice for 5 minutes and then centrifuge to pellet any precipitate.[8] Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Generate a standard curve using known concentrations of MDA. Calculate the concentration of TBARS in the samples from the standard curve.[7]

Lipid Hydroperoxide Assay (FOX Assay)

This assay directly measures the primary products of lipid peroxidation, lipid hydroperoxides.

Principle: In an acidic medium, lipid hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.[10][11]

Protocol:

  • Reagent Preparation: Prepare the FOX reagent containing ammonium ferrous sulfate, xylenol orange, sulfuric acid, and butylated hydroxytoluene (BHT) in methanol.

  • Sample Preparation: Extract lipids from the sample using a suitable solvent mixture (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen.

  • Reaction: Re-dissolve the lipid extract in methanol and add the FOX reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance of the samples at 560 nm.[10]

  • Quantification: Prepare a standard curve using a known concentration of a hydroperoxide standard (e.g., cumene hydroperoxide or H₂O₂).[10] Calculate the lipid hydroperoxide concentration in the samples.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of aromatic amines and phenolic compounds stems from their ability to donate a hydrogen atom to chain-propagating peroxyl radicals, thus terminating the lipid peroxidation chain reaction.

Radical Scavenging Mechanism of Aromatic Amines

Aromatic amines, such as diphenylamine, act as antioxidants by donating the hydrogen atom from their secondary amine group to a peroxyl radical. This generates a stable, resonance-delocalized aminyl radical that is less reactive and unable to propagate the peroxidation chain.[1][2] However, it is important to note that under certain conditions, these aminyl radicals can participate in redox cycling, which may lead to pro-oxidant effects.[1][2]

Aromatic_Amine_Mechanism cluster_reaction Radical Scavenging ROO Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H• donation Ar2NH Aromatic Amine (e.g., Diphenylamine) Ar2N Stable Aminyl Radical Ar2NH->Ar2N H• donation Termination Chain Termination Ar2N->Termination

Caption: Radical scavenging by an aromatic amine.

Radical Scavenging Mechanism of Phenolic Antioxidants

Phenolic antioxidants, like BHT, function by donating a hydrogen atom from their hydroxyl group to a peroxyl radical.[[“]][13] The resulting phenoxyl radical is stabilized by resonance and steric hindrance from bulky substituents (like the tert-butyl groups in BHT), which prevents it from initiating new radical chains.[13]

Phenolic_Antioxidant_Mechanism cluster_reaction Radical Scavenging ROO Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H• donation ArOH Phenolic Antioxidant (e.g., BHT) ArO Stable Phenoxyl Radical ArOH->ArO H• donation Termination Chain Termination ArO->Termination

Caption: Radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Screening

The general workflow for evaluating the efficacy of a compound in inhibiting lipid peroxidation involves inducing oxidation in a lipid-rich system and measuring the extent of peroxidation in the presence and absence of the test compound.

Experimental_Workflow start Prepare Lipid Substrate (e.g., Liposomes, Tissue Homogenate) induce Induce Peroxidation (e.g., Fe²⁺/Ascorbate, AAPH) start->induce treat Treat with Test Compound (e.g., Dinonylamine, BHT) induce->treat control Control (No Treatment) induce->control assay Perform Lipid Peroxidation Assay (TBARS or FOX) treat->assay control->assay analyze Analyze Data (Calculate % Inhibition, IC50) assay->analyze end Compare Efficacy analyze->end

Caption: General workflow for antioxidant screening.

References

A Comparative Analysis of Free Radical Scavenging Activity: Dinonylamine versus Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the free radical scavenging activity of dinonylamine against common phenolic antioxidants. This document outlines the available experimental data, methodologies, and mechanistic understanding of these compounds.

Executive Summary

Dinonylamine, a secondary aromatic amine, is widely utilized as an antioxidant in industrial applications, particularly in lubricants, to prevent oxidative degradation.[1] Its utility in biological systems as a direct free radical scavenger is less documented in publicly accessible literature compared to well-characterized phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Gallic Acid.

Comparative Data on Free Radical Scavenging Activity

Due to a lack of available experimental data for dinonylamine in standard free radical scavenging assays, a direct quantitative comparison is not possible. The following table summarizes the reported IC50 values for common phenolic antioxidants in the DPPH and ABTS assays, which measure the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[2]

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Dinonylamine Data not availableData not available
Gallic Acid ~1.03[3]~1.03[3]
Trolox ~3.77[4]~2.93[4]
BHA (Butylated Hydroxyanisole) Data variesData varies
BHT (Butylated Hydroxytoluene) Data variesData varies

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are for comparative purposes.

Mechanistic Overview of Free Radical Scavenging

Dinonylamine and Alkylated Diphenylamines

Alkylated diphenylamines, including dinonylamine, primarily act as free radical scavengers. The antioxidant mechanism involves the donation of a hydrogen atom from the secondary amine group (-NH-) to a free radical (R•), which neutralizes the radical and terminates the oxidative chain reaction. The resulting diphenylamine radical is stabilized by resonance across the aromatic rings, making it less reactive and less likely to propagate further oxidation.

Phenolic Antioxidants

Phenolic antioxidants, such as BHT, BHA, Trolox, and Gallic Acid, also function by donating a hydrogen atom from their hydroxyl (-OH) group to a free radical.[5] This process creates a stable phenoxy radical, which is resonance-stabilized and does not readily participate in further oxidative reactions. The number and position of hydroxyl groups on the aromatic ring, as well as steric hindrance, influence the antioxidant activity of phenolic compounds.[6]

Experimental Protocols

The following are detailed methodologies for the two most common in vitro assays used to evaluate free radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[3]

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Gallic Acid) are prepared.

  • A specific volume of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[3]

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A small volume of the test compound/standard is added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Visual Representations

Chemical Structures

G Chemical Structures of Compared Antioxidants cluster_dinonylamine Dinonylamine (Representative Structure) cluster_phenolic Phenolic Antioxidants DNP Dinonylated Diphenylamine (C30H47N) BHT BHT (Butylated Hydroxytoluene) BHA BHA (Butylated Hydroxyanisole) Trolox Trolox GallicAcid Gallic Acid

Caption: Chemical structures of Dinonylamine and common phenolic antioxidants.

Experimental Workflow for DPPH Assay

DPPH_Workflow DPPH Radical Scavenging Assay Workflow start Start prepare_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prepare_dpph prepare_samples Prepare Test Compounds (Various Concentrations) start->prepare_samples mix Mix DPPH Solution with Test Compound prepare_dpph->mix prepare_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Caption: Workflow of the DPPH free radical scavenging assay.

Free Radical Scavenging Mechanism

Scavenging_Mechanism General Free Radical Scavenging Mechanism cluster_amine Amine Antioxidant (e.g., Dinonylamine) cluster_phenolic Phenolic Antioxidant Amine_H R2-NH Amine_Radical R2-N• (Stable Radical) Amine_H->Amine_Radical H• Donation Free_Radical Free Radical (R•) Phenol_H Ar-OH Phenol_Radical Ar-O• (Stable Radical) Phenol_H->Phenol_Radical H• Donation Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical

Caption: Hydrogen atom donation mechanism for amine and phenolic antioxidants.

Conclusion

While dinonylamine is an effective antioxidant in industrial settings, there is a notable gap in the scientific literature regarding its quantitative free radical scavenging activity in biological or biochemical assays. In contrast, phenolic antioxidants like Gallic Acid and Trolox are well-characterized with established potent free radical scavenging capabilities. The provided experimental protocols for DPPH and ABTS assays serve as a standard for evaluating and comparing the antioxidant potential of various compounds. Further research is warranted to quantitatively assess the free radical scavenging activity of dinonylamine and its derivatives to enable a direct and comprehensive comparison with phenolic antioxidants for potential applications in biological systems.

References

Safety Operating Guide

Proper Disposal of Dinonylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of dinonylamine is a critical aspect of laboratory safety and chemical management. As a corrosive compound that can cause severe skin burns and eye damage, adherence to proper disposal protocols is paramount to protect personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the handling and disposal of dinonylamine waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle dinonylamine and its waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, and a face shield to protect against splashes. All handling of dinonylamine waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Storage

Proper segregation and storage of dinonylamine waste are the foundational steps for safe disposal. To prevent hazardous reactions, dinonylamine waste must be kept separate from other chemical waste streams, particularly acids and strong oxidizing agents.

Key Storage Requirements:

  • Container: Use a designated, leak-proof container made of a material compatible with corrosive amines. The original container, if in good condition, is often a suitable choice. Do not use metal containers.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dinonylamine," and a description of its hazards (e.g., "Corrosive," "Toxic").

  • Closure: The container must be kept tightly sealed at all times, except when actively adding waste.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel. This area should be away from incompatible chemicals.

Disposal Procedures

The appropriate disposal method for dinonylamine depends on the quantity of waste and the specific regulations of your institution and local authorities. The two primary disposal pathways are in-lab neutralization for very small quantities of dilute aqueous solutions and professional disposal by a licensed hazardous waste management company for all other forms and larger volumes.

In-Lab Neutralization (For Small, Dilute Aqueous Quantities Only)

Neutralization of corrosive waste is a potentially hazardous procedure that should only be performed by trained personnel. This process generates heat and requires careful execution. Michigan State University's Environmental Health & Safety strongly discourages the neutralization of corrosives due to the potential for adverse chemical reactions and the time-consuming nature of the process.[1] When in doubt, always opt for professional disposal.

Experimental Protocol for Neutralization:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood. Prepare a dilute solution of a weak acid, such as citric acid or acetic acid (e.g., 1M concentration).

  • Dilution: If the dinonylamine waste is concentrated, it should be slowly diluted with a compatible, non-reactive solvent before neutralization.

  • Neutralization: Slowly and carefully add the dilute acid solution to the stirring dinonylamine waste. Monitor the temperature of the mixture continuously. If a significant temperature increase is observed, pause the addition of the acid to allow the solution to cool.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the dilute acid until the pH of the solution is within the neutral range, typically between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution: If local regulations permit and the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution). Always confirm this with your institution's Environmental Health and Safety (EHS) office before proceeding.

Professional Waste Disposal

For larger quantities, concentrated dinonylamine, or when in-lab neutralization is not feasible or permitted, professional disposal is mandatory.

Procedure for Professional Disposal:

  • Packaging: Ensure the dinonylamine waste is in a properly labeled, sealed, and compatible container as described in the "Waste Segregation and Storage" section.

  • Request Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of corrosive waste like dinonylamine.

ParameterValue/RangeRegulation/Guideline
Corrosive Waste pH (Basic) ≥ 12.5U.S. Environmental Protection Agency (USEPA)
Permissible pH for Drain Disposal (Neutralized) 5.5 - 9.5General laboratory safety guidelines
Maximum Quantity for In-Lab Neutralization < 25 mL (for concentrated bases)Indiana University Environmental Health and Safety

Dinonylamine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of dinonylamine waste.

Dinonylamine_Disposal_Workflow start Dinonylamine Waste Generated segregation Segregate and Store in a Labeled, Compatible, and Sealed Container start->segregation assess_quantity Assess Quantity and Concentration segregation->assess_quantity small_dilute Small Quantity of Dilute Aqueous Solution? assess_quantity->small_dilute neutralization_decision In-Lab Neutralization Permitted and Personnel Trained? small_dilute->neutralization_decision Yes professional_disposal Arrange for Professional Hazardous Waste Disposal small_dilute->professional_disposal No neutralize Perform Neutralization Protocol in Fume Hood neutralization_decision->neutralize Yes neutralization_decision->professional_disposal No verify_ph Verify pH is between 6.0 and 8.0 neutralize->verify_ph drain_disposal_decision Permitted by EHS for Drain Disposal? verify_ph->drain_disposal_decision drain_disposal Dispose Down Drain with Copious Amounts of Water drain_disposal_decision->drain_disposal Yes drain_disposal_decision->professional_disposal No end Waste Disposed of Safely drain_disposal->end professional_disposal->end

Caption: Workflow for the safe disposal of dinonylamine waste.

References

Personal protective equipment for handling Dinonylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dinonylamine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dinonylamine. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

Dinonylamine is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[2] Certain sources also classify it as toxic if swallowed, inhaled, or in contact with skin, with potential for organ damage through prolonged or repeated exposure. It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Classification Summary

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageH318Causes serious eye damage.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure.
Aquatic Hazard (Acute & Chronic)H410Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to minimize exposure and ensure personal safety when handling Dinonylamine.[3]

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and an 8-inch minimum face shield.Protects against splashes and vapors that can cause severe eye burns.[3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and closed-toe shoes are necessary.Prevents skin contact which can cause severe burns. Contaminated gloves must be disposed of properly.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a full-face supplied-air respirator is required.Protects against inhalation of vapors or mists which are extremely destructive to the respiratory tract.[3]

Operational Plan: Step-by-Step Handling and Disposal

Preparation and Engineering Controls
  • Ventilation: Always handle Dinonylamine in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[3]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for Dinonylamine.

Safe Handling Practices
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation: Do not breathe vapors or mists.[1][3] Prevent the generation of aerosols.

  • Container Management: Keep the storage container tightly closed when not in use.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[3]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Compatibility: Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[3]

Disposal Plan
  • Waste Classification: Users are responsible for correctly identifying chemical waste and classifying it as hazardous if necessary.[4]

  • Segregation: Do not mix Dinonylamine waste with other waste streams. Store in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the container and its contents at an approved waste disposal facility, adhering to all local, regional, and national regulations.[1]

Emergency Response Protocols

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Rinse cautiously and thoroughly with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1]

Spill Response Workflow

In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a Dinonylamine spill is outlined below.

Caption: Logical workflow for handling a Dinonylamine spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.